6-Azaspiro[2.5]octane hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
6-azaspiro[2.5]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-7(1)3-5-8-6-4-7;/h8H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGDUKPISDZPDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90712387 | |
| Record name | 6-Azaspiro[2.5]octane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90712387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037834-62-0 | |
| Record name | 6-Azaspiro[2.5]octane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90712387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Azaspiro[2.5]octane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Strategic Value of Spirocyclic Scaffolds
An In-Depth Technical Guide to the Synthesis of 6-Azaspiro[2.5]octane Hydrochloride
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. We have moved beyond the era of "flatland" chemistry, where planar aromatic structures dominated drug design. Today, the emphasis is on creating three-dimensional molecules that can engage with biological targets in a more specific and potent manner. Spirocyclic scaffolds, particularly nitrogen-containing heterocycles like 6-Azaspiro[2.5]octane, are at the forefront of this movement.[1][2] Their inherent rigidity and well-defined three-dimensional exit vectors offer a powerful tool for optimizing ligand-protein interactions, enhancing metabolic stability, and improving physicochemical properties such as solubility.[3]
This compound (CAS: 1037834-62-0, Molecular Formula: C₇H₁₄ClN) is a valuable building block for precisely these reasons.[4][5] Its unique structure, featuring a piperidine ring fused to a cyclopropane at the C4 position, has made it a sought-after intermediate in programs targeting a range of biological entities, including muscarinic receptors.[4] This guide provides an in-depth analysis of robust and field-proven synthetic strategies to access this important molecule, moving beyond simple procedural lists to explain the underlying logic and causality behind each approach.
Chapter 1: A Retrosynthetic Blueprint for Synthesis
A robust synthetic plan begins with a logical deconstruction of the target molecule. For 6-Azaspiro[2.5]octane, we can envision several key retrosynthetic disconnections. The choice of which path to pursue in the forward sense depends on factors such as starting material availability, scalability, and the desired substitution pattern on the final scaffold.
Caption: Key retrosynthetic disconnections for 6-Azaspiro[2.5]octane.
This analysis reveals three primary strategic approaches:
-
Strategy I (Intramolecular Reductive Amination): Constructing the piperidine ring via an intramolecular C-N bond formation from an acyclic precursor containing both an amine and a carbonyl group.
-
Strategy II (Cyclopropanation): Building the cyclopropane ring onto a pre-existing 4-methylenepiperidine scaffold.
-
Strategy III (Intramolecular C-H Amination): A sophisticated approach using a radical-mediated hydrogen atom transfer to form the C-N bond at an unactivated C-H position, exemplified by the Hofmann-Löffler-Freytag reaction.
The following chapters will detail the theoretical basis and practical execution of these distinct, yet powerful, synthetic philosophies.
Chapter 2: Strategy I - Intramolecular Reductive Amination
This is arguably one of the most reliable and versatile methods for constructing cyclic amines. The strategy hinges on a one-pot process where an acyclic precursor containing a ketone or aldehyde and a primary amine undergoes spontaneous cyclization to form an imine (or enamine), which is then immediately reduced in situ to the desired saturated heterocycle.[6]
Causality and Experimental Choices: The success of this reaction lies in the choice of a mild reducing agent. A powerful hydride source like lithium aluminum hydride would indiscriminately reduce the starting carbonyl before cyclization could occur. Therefore, reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are employed.[6] These reductants are slow to react with ketones and aldehydes at neutral or slightly acidic pH but rapidly reduce the protonated iminium ion intermediate, driving the equilibrium towards the final cyclic amine product.[6][7]
Detailed Experimental Protocol: Reductive Amination Pathway
This protocol is based on the general principles of intramolecular reductive amination.
Step 1: Synthesis of the Keto-Amine Precursor (Not Detailed) The synthesis begins with a suitable precursor, such as 1-(aminoethyl)cyclopropane-1-carboxaldehyde.
Step 2: One-Pot Intramolecular Reductive Amination
Caption: Workflow for intramolecular reductive amination.
-
Reaction Setup: To a solution of the amino-aldehyde precursor (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M), add glacial acetic acid (1.1 eq). The acid serves to catalyze imine formation and generate the iminium ion, which is the species actively reduced.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. The reaction is typically monitored by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude free-base amine is then purified by silica gel column chromatography.
-
Salt Formation: Dissolve the purified 6-Azaspiro[2.5]octane in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold ether, and dried under vacuum.
| Parameter | Typical Value | Notes |
| Overall Yield | 60-80% | Highly dependent on the purity of the precursor. |
| Purity (Post-Crystallization) | >98% | Assessed by ¹H NMR and LC-MS. |
| Key ¹H NMR Signals (Free Base) | Broad singlet for N-H, complex multiplets for aliphatic protons. | In D₂O or DMSO-d₆ for the HCl salt. |
| Mass Spec (ESI+) | m/z = 112.1 [M+H]⁺ | Corresponds to the free base. |
Chapter 3: Strategy II - Cyclopropanation of a Piperidine Precursor
This strategy reverses the order of ring construction. It begins with a readily available 4-methylenepiperidine derivative, upon which the cyclopropane ring is built. This is advantageous when substituted piperidines are the more accessible starting materials. The key transformation is a cyclopropanation reaction, often a Simmons-Smith or a related carbene-addition protocol.
Causality and Experimental Choices: The Simmons-Smith reaction, utilizing diiodomethane (CH₂I₂) and a zinc-copper couple (Zn(Cu)), is a classic and effective method for converting alkenes to cyclopropanes.[1] The organozinc carbenoid species generated is electrophilic enough to react with the alkene but is generally unreactive towards other functional groups, such as the protected amine, lending the reaction a high degree of chemoselectivity. The nitrogen must be protected (e.g., with a Boc or Cbz group) to prevent side reactions with the organometallic reagents.
Detailed Experimental Protocol: Simmons-Smith Cyclopropanation
Step 1: N-Protection of 4-Methylenepiperidine The commercially available 4-methylenepiperidine is first protected, for example, as the N-Boc derivative using Boc-anhydride.
Step 2: Simmons-Smith Cyclopropanation
Caption: Workflow for Simmons-Smith cyclopropanation.
-
Reaction Setup: Suspend a zinc-copper couple (3.0 eq) in anhydrous diethyl ether under an inert atmosphere (Nitrogen or Argon). Add a solution of N-Boc-4-methylenepiperidine (1.0 eq) in ether.
-
Carbenoid Formation & Reaction: Add diiodomethane (2.0 eq) dropwise to the stirred suspension. After the initial exothermic reaction subsides, heat the mixture to a gentle reflux and maintain for 12-24 hours.
-
Workup: Cool the reaction to room temperature and filter through a pad of celite to remove the zinc salts. Wash the filtrate with saturated aqueous ammonium chloride, then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting crude oil by silica gel chromatography to yield N-Boc-6-azaspiro[2.5]octane.
Step 3: Deprotection and Salt Formation
-
Deprotection: Dissolve the purified N-Boc protected spirocycle in a suitable solvent such as 1,4-dioxane or methanol.
-
Acidolysis: Add an excess of 4 M HCl in dioxane or acetyl chloride/methanol. Stir at room temperature until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid is the target this compound. It can be further purified by trituration or recrystallization from a solvent system like isopropanol/ether.
| Parameter | Typical Value | Notes |
| Cyclopropanation Yield | 50-70% | Can be sensitive to the activity of the Zn(Cu) couple. |
| Deprotection Yield | >95% (Quantitative) | Generally a very clean and high-yielding step. |
| Purity (Final Product) | >99% | Often very pure after precipitation and washing. |
| Key ¹H NMR Signals (Boc-protected) | Large singlet ~1.4 ppm (9H) for Boc group. | In CDCl₃. |
Chapter 4: Strategy III - Intramolecular C-H Amination via HLF Reaction
The Hofmann-Löffler-Freytag (HLF) reaction is a powerful, if less common, method for synthesizing pyrrolidines and piperidines.[8] It involves the generation of a nitrogen-centered radical from an N-haloamine, which then abstracts a hydrogen atom from the δ-carbon via a 6-membered transition state (a 1,5-hydrogen atom transfer or 1,5-HAT).[9][10] The resulting carbon-centered radical is trapped by the halogen, and subsequent treatment with base effects an intramolecular Sₙ2 reaction to close the ring.
Causality and Experimental Choices: This reaction's elegance lies in its ability to functionalize an otherwise unactivated sp³ C-H bond with high regioselectivity.[11][12] The preference for 1,5-HAT is a well-established principle in radical chemistry, driven by the thermodynamic stability of the six-membered cyclic transition state. The reaction is typically initiated by heat or UV light in the presence of a strong acid, which favors the formation of the key aminyl radical cation intermediate.
Detailed Experimental Protocol: HLF Pathway
Step 1: Synthesis of N-Chloro-4-cyclopropylbutan-1-amine
-
Start with 4-cyclopropylbutan-1-amine (synthesis not detailed).
-
Dissolve the amine in a solvent like DCM and cool to 0 °C.
-
Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise. Stir for 1-2 hours at 0 °C to form the N-chloroamine. Use the crude product directly in the next step.
Step 2: HLF Radical Cyclization
Caption: Workflow for the Hofmann-Löffler-Freytag reaction.
-
Radical Reaction: Dissolve the crude N-chloroamine in a strong acid, such as concentrated sulfuric acid or trifluoroacetic acid (TFA).
-
Initiation: While stirring vigorously, irradiate the solution with a UV lamp (e.g., a high-pressure mercury lamp) or heat to 80-100 °C for 4-8 hours.
-
Ring Closure: Cool the reaction mixture and carefully pour it onto ice. Basify the solution by adding aqueous sodium hydroxide until the pH is >12. Stir the mixture at room temperature for several hours to facilitate the intramolecular nucleophilic substitution.
-
Workup and Isolation: Extract the aqueous mixture with diethyl ether (3x). Dry the combined organic layers, concentrate, and form the hydrochloride salt as described in previous sections.
| Parameter | Typical Value | Notes |
| Overall Yield | 30-50% | Yields can be variable; sensitive to reaction conditions. |
| Purity (Final Product) | >95% | Purification can be challenging due to potential byproducts. |
| Key Challenge | Regioselectivity | Requires a substrate where the δ-hydrogen is clearly favored for abstraction. |
| Safety | N-haloamines can be unstable; handle with care. | Use of strong acids and UV radiation requires appropriate safety measures. |
Summary and Recommendations
Each synthetic strategy offers a unique set of advantages and challenges. The optimal choice is dictated by the specific needs of the research or development program.
| Strategy | Key Advantages | Key Challenges | Best Suited For |
| I: Intramolecular Reductive Amination | High yields, reliable, one-pot procedure, mild conditions. | Requires synthesis of a specific bifunctional precursor. | Scalable synthesis and process development where precursor is accessible. |
| II: Cyclopropanation | Good for analog synthesis from diverse piperidines, modular approach. | Handling of organometallic reagents, multi-step sequence (protect-cyclopropanate-deprotect). | Medicinal chemistry programs for generating analogs with varied piperidine substitutions. |
| III: Hofmann-Löffler-Freytag | Elegant C-H functionalization, atom-economical. | Often lower yields, potential for side reactions, requires specific equipment (UV lamp). | Academic exploration and synthesis of complex natural products where other methods fail. |
Senior Application Scientist's Recommendation: For researchers requiring reliable, scalable access to the parent this compound, the Intramolecular Reductive Amination (Strategy I) is the recommended pathway due to its operational simplicity, high yields, and use of standard, mild reagents. For medicinal chemists focused on creating a library of analogs, the Cyclopropanation (Strategy II) offers superior modularity and flexibility. The HLF reaction remains a powerful tool for more complex synthetic challenges but is less suited for routine production of this specific scaffold.
References
- 1. Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3'-piperidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound (EVT-1814253) | 1037834-62-0 [evitachem.com]
- 5. This compound | 1037834-62-0 | FA141499 [biosynth.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Role of substituents in the Hofmann–Löffler–Freytag reaction. A quantum-chemical case study on nicotine synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
physicochemical properties of 6-Azaspiro[2.5]octane hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 6-Azaspiro[2.5]octane Hydrochloride
Abstract
This compound is a spirocyclic amine that has garnered significant interest as a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its unique three-dimensional structure offers a distinct advantage in drug design, enabling the exploration of novel chemical space and the modulation of physicochemical properties to improve pharmacokinetic profiles.[3] This guide provides a comprehensive overview of the core , offering insights into its structural characteristics, analytical determination, synthesis, and handling. This document is intended for researchers, chemists, and drug development professionals who utilize or intend to utilize this scaffold in their work.
Chemical Identity and Molecular Structure
This compound is the hydrochloride salt of the parent base, 6-Azaspiro[2.5]octane. The defining feature of this molecule is the spirocyclic system, where a cyclopropane ring and a piperidine ring are joined by a single common carbon atom.[3] This arrangement imparts significant conformational rigidity and a three-dimensional character that is highly sought after in modern drug discovery.[3]
The hydrochloride salt form is typically preferred for its improved stability and solubility in polar solvents, making it more amenable to handling and formulation.[1]
Caption: 2D representation of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 6-azaspiro[2.5]octane;hydrochloride | [4] |
| CAS Number | 1037834-62-0 | [1][4][5] |
| Molecular Formula | C₇H₁₄ClN | [1][2][4][5] |
| Molecular Weight | 147.64 g/mol | [1][2][4] |
| Canonical SMILES | C1CC12CCNCC2.Cl | [1][4] |
| InChI Key | IDGDUKPISDZPDY-UHFFFAOYSA-N |[1] |
Core Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental to its application, from predicting its behavior in a reaction to its pharmacokinetic profile in a biological system.
Table 2: Summary of Physicochemical Properties
| Property | Value / Description | Experimental Method |
|---|---|---|
| Appearance | White crystalline solid or yellow powder. | Visual Inspection |
| Solubility | Soluble in polar solvents such as water and alcohols. | Solubility Assessment |
| Melting Point | Data not consistently available; varies with purity. | Differential Scanning Calorimetry (DSC) |
| pKa | Data not available. | Potentiometric Titration |
| LogP | 2.28 (Calculated for parent amine) | Calculated |
Physical State and Solubility
This compound is consistently described as a solid at room temperature.[1] Its ionic nature as a hydrochloride salt contributes to its solubility in polar protic solvents like water and methanol, a critical attribute for its use in various aqueous reaction media and for biological screening assays.[1]
Melting Point Determination
While specific melting point values are not widely published, this is a critical parameter for assessing purity.
Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well beyond the expected melting point (e.g., 250 °C).
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak area can be used to calculate the heat of fusion.
Causality: DSC is the preferred method over traditional melting point apparatus because it provides more accurate and reproducible data. It measures the heat flow required to raise the sample's temperature, providing a clear thermodynamic profile of the phase transition.
Acidity Constant (pKa)
The pKa value is crucial for predicting the ionization state of the molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and receptor binding. The pKa of this compound corresponds to the secondary amine within the piperidine ring.
Experimental Protocol: pKa Determination via Potentiometric Titration
-
Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water or a water/co-solvent mixture.
-
Titration: Calibrate a pH electrode and place it in the sample solution. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.
Causality: This method directly measures the change in proton concentration as the amine is deprotonated by the base, providing a reliable and direct measurement of the acid dissociation constant.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound requires a suite of analytical techniques.
Caption: Standard analytical workflow for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[1] ¹H NMR would show distinct signals for the protons on the cyclopropane and piperidine rings, while ¹³C NMR would confirm the presence of the seven unique carbon atoms in the structure.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[1] For this compound, analysis would show the molecular ion for the free base (C₇H₁₃N) at approximately m/z 111.18.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups.[1] The spectrum would be expected to show characteristic N-H stretching vibrations for the secondary ammonium salt and C-H stretches for the alkane components.
Synthesis and Reactivity
Synthetic Route
A documented synthesis involves the chemoselective reduction and subsequent hydrolysis of a dinitrile precursor.[1]
Protocol: Synthesis from (1-cyanomethyl-cyclopropyl)-acetonitrile [1]
-
Reaction Setup: In an inert atmosphere, charge a reaction vessel with (1-cyanomethyl-cyclopropyl)-acetonitrile and toluene.
-
Catalyst Addition: Add titanium(IV) isopropoxide as a catalyst.
-
Reduction: Heat the reaction mixture to 60°C and maintain for 24 hours to facilitate the reduction of the dinitrile.
-
Hydrolysis and Salt Formation: Cool the mixture to room temperature. Add hydrochloric acid and stir for an additional 4 hours. This step hydrolyzes the intermediate and forms the final hydrochloride salt.
-
Isolation: The product, this compound, can then be isolated, typically as a powder.[1]
Caption: Workflow for the synthesis of this compound.
Reactivity Profile
The chemical reactivity is dominated by the secondary amine.
-
Nucleophilicity: The nitrogen atom possesses a lone pair of electrons (in the free base form), making it a potent nucleophile. It readily participates in nucleophilic substitution and acylation reactions.[1]
-
Basicity: As an amine, it is basic and will react with acids to form salts, as demonstrated by its isolation as a hydrochloride.
-
Steric Hindrance: The spirocyclic framework can introduce steric hindrance around the nitrogen atom, potentially influencing its reactivity patterns compared to simpler acyclic or monocyclic amines.[1]
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable scaffold.
-
Medicinal Chemistry: It serves as a key intermediate for synthesizing more complex molecules.[1][2] Derivatives have been investigated as antagonists for muscarinic acetylcholine receptors, which are targets for neurodegenerative diseases like Parkinson's.[1] The spirocyclic core helps to position substituents in precise three-dimensional orientations, which is critical for achieving high receptor affinity and selectivity.
-
Organic Synthesis: It is used as a building block to introduce the azaspiro[2.5]octane motif into larger molecules.[2]
-
Peptide Chemistry: The scaffold can be incorporated into peptides to create constrained analogues, which can enhance biological activity and metabolic stability.[1]
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety.
Table 3: GHS Hazard Information
| Hazard Code | Description | Source |
|---|---|---|
| H302 | Harmful if swallowed | [4] |
| H315 | Causes skin irritation | [4] |
| H319 | Causes serious eye irritation | [4] |
| H332 | Harmful if inhaled | [4] |
| H335 | May cause respiratory irritation |[4] |
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[6] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7]
-
Handling: Avoid all personal contact.[6] Do not eat, drink, or smoke when handling.[6] Avoid generating dust.[6] After handling, wash hands thoroughly with soap and water.[6]
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[6][7] Recommended storage is refrigerated at 2°C - 8°C.[2] Store away from incompatible materials.[6]
-
Spill Response: In case of a spill, immediately clean it up using dry procedures to avoid generating dust.[6] Wear appropriate PPE.[6] Collect the residue and place it in a sealed container for disposal according to local regulations.[6][7]
Conclusion
References
- 1. Buy this compound (EVT-1814253) | 1037834-62-0 [evitachem.com]
- 2. This compound | 1037834-62-0 | FA141499 [biosynth.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. 6-Azaspiro(2.5)octane hydrochloride | C7H14ClN | CID 54593187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1037834-62-0 [m.chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. aksci.com [aksci.com]
The Dual Pharmacological Identity of the 6-Azaspiro[2.5]octane Scaffold: A Technical Guide to Two Distinct GPCR Mechanisms of Action
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple, distinct biological targets through strategic modification — represents a significant leap in drug discovery efficiency. The 6-azaspiro[2.5]octane moiety has emerged as a quintessential example of such a scaffold. This rigid, three-dimensional spirocyclic amine, while biologically inert in its hydrochloride salt form, provides an ideal foundation for the synthesis of highly potent and selective ligands for critical G-protein coupled receptors (GPCRs). Its unique conformational constraints allow for the precise orientation of pharmacophoric elements, leading to derivatives with two divergent and therapeutically significant mechanisms of action: antagonism of the M4 muscarinic acetylcholine receptor and agonism of the glucagon-like peptide-1 (GLP-1) receptor.
This technical guide offers an in-depth exploration of these two distinct pharmacological pathways. We will dissect the molecular interactions, downstream signaling cascades, and the experimental methodologies used to characterize the derivatives of the 6-azaspiro[2.5]octane core. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile scaffold's potential in neurology and metabolic disease.
Part 1: Selective Antagonism of the M4 Muscarinic Acetylcholine Receptor
Derivatives of the 6-azaspiro[2.5]octane scaffold have been engineered into potent and selective antagonists of the M4 muscarinic acetylcholine receptor, a target of significant interest for the treatment of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[1][2]
Mechanism of Action: Interruption of Gi/o-Coupled Signaling
The M4 receptor is a member of the G-protein coupled receptor superfamily that preferentially couples to the Gi/o family of G-proteins.[2][3] The primary role of activated Gi/o proteins is to inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[1][3] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), leading to a cascade of downstream effects that ultimately modulate neuronal excitability.
6-Azaspiro[2.5]octane-based antagonists act by competitively binding to the orthosteric site of the M4 receptor, preventing the endogenous ligand acetylcholine from binding and activating the receptor. This blockade prevents the Gi/o-mediated inhibition of adenylyl cyclase, thereby maintaining basal levels of cAMP and preventing the downstream hyperpolarization and inhibition of neuronal activity typically associated with M4 activation.[3][4] This mechanism is particularly relevant in the basal ganglia, where M4 receptors play a crucial role in balancing dopaminergic and cholinergic signaling.[5]
Signaling Pathway Diagram
Quantitative Profile of a Lead M4 Antagonist
Structure-activity relationship (SAR) studies have led to the development of highly potent and selective M4 antagonists based on the chiral 6-azaspiro[2.5]octane scaffold.[1][2] The R-enantiomer has been identified as possessing superior potency.
| Compound ID | Target | Assay Type | Potency (IC₅₀) | Selectivity | Reference |
| VU6015241 | Human M4 Receptor | Functional Antagonism | 1.1 nM | High selectivity over other muscarinic subtypes (M1, M2, M3, M5) | [1] |
Experimental Protocol: Muscarinic Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific muscarinic receptor subtype.
-
Membrane Preparation:
-
Culture cells stably expressing the human M4 muscarinic receptor (e.g., CHO-K1 or HEK-293 cells).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4) using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the total protein concentration using a suitable method (e.g., BCA assay). Store membrane aliquots at -80°C.
-
-
Competition Binding Assay:
-
In a 96-well plate, add assay buffer (50 mM Tris, 5 mM MgCl₂, pH 7.4).[6]
-
Add a fixed, low concentration of a high-affinity radioligand for the M4 receptor (e.g., [³H]-NMS) to all wells. This concentration should be near the Kd of the radioligand.
-
Add serial dilutions of the unlabeled test compound (e.g., a 6-azaspiro[2.5]octane derivative) in triplicate.
-
For determining non-specific binding, add a high concentration of a known, non-radioactive M4 antagonist (e.g., atropine) to a set of wells.
-
For determining total binding, add only the radioligand and buffer.
-
Initiate the binding reaction by adding the prepared cell membrane homogenate to each well.
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 37°C) to reach equilibrium.[6]
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.[6]
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.[6]
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Part 2: Potent Agonism of the Glucagon-Like Peptide-1 (GLP-1) Receptor
In a distinct line of therapeutic development, the 6-azaspiro[2.5]octane scaffold has been instrumental in creating potent, orally available small-molecule agonists of the GLP-1 receptor.[7] This mechanism is central to the treatment of type 2 diabetes mellitus (T2DM) and obesity.
Mechanism of Action: Amplification of Gs-Coupled Signaling
The GLP-1 receptor is a class B GPCR that couples to the stimulatory G-protein, Gs.[8][9] Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, leading to a significant increase in intracellular cAMP production from ATP.[10] This surge in cAMP has two primary downstream effectors in pancreatic β-cells: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[11][12]
-
PKA-dependent pathway: PKA phosphorylates numerous substrates that enhance glucose-stimulated insulin secretion (GSIS). This includes modulating ion channel activity to increase intracellular calcium and promoting the transcription of the proinsulin gene.[11]
-
Epac-dependent pathway: Epac activation mobilizes intracellular calcium stores and facilitates the docking and fusion of insulin-containing granules with the cell membrane, a critical step in exocytosis.[11]
Small-molecule agonists derived from the 6-azaspiro[2.5]octane core mimic the action of the endogenous GLP-1 peptide, binding to the receptor and initiating this Gs-cAMP signaling cascade.[7] The result is a glucose-dependent enhancement of insulin secretion, suppression of glucagon release, delayed gastric emptying, and promotion of satiety.[8][9]
Signaling Pathway Diagram
Quantitative Profile of a Lead GLP-1 Agonist Series
The 6-azaspiro[2.5]octane core has been incorporated into small molecules that demonstrate potent GLP-1 receptor agonism, comparable to clinical candidates.
| Compound Series | Target | Assay Type | Potency Range (EC₅₀) | Therapeutic Area | Reference |
| Benzyloxypyrimidine derivatives | Human GLP-1 Receptor | cAMP Accumulation | Low nanomolar | Type 2 Diabetes, Obesity | [7] |
Experimental Protocol: GLP-1 Receptor cAMP Accumulation Assay
This protocol outlines a cell-based functional assay to measure the ability of a test compound to stimulate cAMP production via the GLP-1 receptor.
-
Cell Culture and Plating:
-
Use a cell line stably expressing the human GLP-1 receptor (e.g., HEK-293 or CHO cells).[13]
-
Seed the cells into 96- or 384-well white, opaque cell culture plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the test compound (6-azaspiro[2.5]octane derivative) in a suitable assay buffer (e.g., HBSS supplemented with HEPES).
-
Include a known GLP-1 receptor agonist (e.g., GLP-1 peptide or Exendin-4) as a positive control and buffer alone as a negative (basal) control.
-
Aspirate the culture medium from the cells and add the compound dilutions. It is crucial to include a phosphodiesterase (PDE) inhibitor, such as IBMX, in the assay buffer to prevent the degradation of newly synthesized cAMP.[13]
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[13]
-
-
cAMP Detection:
-
Terminate the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Common detection methods include Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or luciferase reporter gene assays.[5][13]
-
For an HTRF assay, add the two detection reagents (e.g., anti-cAMP antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore) to the cell lysate.[13]
-
Incubate in the dark at room temperature for approximately 60 minutes to allow for the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader compatible with the detection technology (e.g., an HTRF-capable reader).
-
The signal generated is inversely proportional to the amount of cAMP produced by the cells.
-
Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).
-
Conclusion
The 6-azaspiro[2.5]octane hydrochloride scaffold is a testament to the power of rational drug design, serving as a foundational structure for two pharmacologically distinct classes of therapeutic agents. Its derivatives can be finely tuned to either block Gi/o-coupled M4 muscarinic receptors for potential applications in CNS disorders or to activate Gs-coupled GLP-1 receptors for the management of metabolic diseases. The rigid, spirocyclic nature of the core is critical for orienting substituents into high-affinity interactions with these disparate receptor targets. A thorough understanding of the underlying signaling pathways and the robust experimental methods used for their characterization is essential for leveraging the full potential of this remarkable scaffold in future drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of M4 muscarinic acetylcholine receptors by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. innoprot.com [innoprot.com]
- 9. Receptor-Ligand Binding Assays [labome.com]
- 10. rupress.org [rupress.org]
- 11. Glucagon-like peptide-1 potentiates glucose-stimulated insulin secretion via the transient receptor potential melastatin 2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Azaspiro[2.5]octane Hydrochloride (CAS 1037834-62-0): A Versatile Scaffold for CNS Drug Discovery
This technical guide provides a comprehensive overview of 6-Azaspiro[2.5]octane hydrochloride (CAS 1037834-62-0), a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals interested in the application of novel spirocyclic scaffolds for the discovery of therapeutics targeting the central nervous system (CNS). We will delve into the core properties of this compound, its primary application in the development of M4 muscarinic acetylcholine receptor antagonists, and provide insights into the experimental protocols for the synthesis and evaluation of its derivatives.
Introduction: The Rise of Spirocyclic Scaffolds in Drug Design
In the quest for novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds into drug candidates. Spirocycles, bicyclic ring systems fused at a single atom, offer a unique and advantageous topology.[1] Their inherent rigidity and three-dimensionality allow for precise projection of substituents into protein binding pockets, often leading to enhanced potency and selectivity. The 6-azaspiro[2.5]octane core, a piperidine ring fused with a cyclopropane, has emerged as a particularly valuable motif, offering a novel vector space for chemical exploration.
This guide focuses on the hydrochloride salt of 6-azaspiro[2.5]octane, a stable and readily accessible starting material for the synthesis of a diverse range of biologically active molecules.
Core Properties of this compound
This compound is a white to light yellow solid, typically supplied with a purity of 95-98%.[2][3] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1037834-62-0 | [4][5][6][7] |
| Molecular Formula | C₇H₁₄ClN | [4][6] |
| Molecular Weight | 147.65 g/mol | [4][5][6][7] |
| IUPAC Name | 6-azaspiro[2.5]octane;hydrochloride | [6][8] |
| Synonyms | 6-Azaspiro(2.5)octane hydrochloride | [6] |
| Physical Form | Solid | [7] |
| Storage | Recommended storage is under inert gas at 2-8°C. | [4][9] |
Application in CNS Drug Discovery: Targeting the M4 Muscarinic Acetylcholine Receptor
The most prominent application of the 6-azaspiro[2.5]octane scaffold in the scientific literature is in the development of selective antagonists for the M4 muscarinic acetylcholine receptor (mAChR4). The M4 receptor, a G protein-coupled receptor (GPCR), is highly expressed in the striatum and plays a crucial role in regulating cholinergic and dopaminergic neurotransmission.[10] This makes it an attractive therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease, dystonia, and schizophrenia.
Mechanism of Action and Signaling Pathway
The M4 receptor primarily couples to Gαi/o proteins. Upon activation by its endogenous ligand, acetylcholine, the M4 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA). By antagonizing this receptor, compounds derived from the 6-azaspiro[2.5]octane scaffold can block the inhibitory effect of acetylcholine, thereby restoring normal signaling in pathological states.
Lead Compound: VU6015241
Extensive structure-activity relationship (SAR) studies on the 6-azaspiro[2.5]octane scaffold have led to the discovery of VU6015241, a potent and selective M4 receptor antagonist.[4] The chiral separation of early analogs revealed that the (R)-enantiomer possessed superior potency. VU6015241 is characterized by high M4 potency across multiple species, excellent aqueous solubility, and moderate brain exposure in rodents.[4]
Quantitative Data for VU6015241 and Related Analogs
| Compound | hM4 IC₅₀ (nM) | rM4 IC₅₀ (nM) | hM1 IC₅₀ (μM) | hM2 IC₅₀ (μM) | hM3 IC₅₀ (μM) | hM5 IC₅₀ (μM) | Brain Exposure (Mouse, 10 mg/kg IP) |
| VU6015241 (19) | 4.1 | 145 | >10 | 3.5 | >10 | >10 | Moderate |
| Precursor Analog | 25 | 320 | >10 | 8.7 | >10 | >10 | N/A |
Data extracted from Gentry, P. R., et al. (2022). Bioorganic & Medicinal Chemistry Letters, 56, 128479.[4]
Experimental Protocols
This section provides an overview of the key experimental procedures for the synthesis and evaluation of 6-azaspiro[2.5]octane-based M4 antagonists.
Chemical Synthesis
The synthesis of this compound and its derivatives typically involves a multi-step sequence. A representative synthetic workflow is depicted below.
Representative Protocol for the Synthesis of a Functionalized 6-Azaspiro[2.5]octane Intermediate:
Disclaimer: This is a generalized protocol based on published literature and should be adapted and optimized by the researcher.
-
Synthesis of the 6-Azaspiro[2.5]octane Core: A common route involves the reduction of a suitable precursor, such as 1,1-cyclopropanediacetonitrile, using a reducing agent like lithium aluminum hydride in an appropriate solvent (e.g., THF).
-
Boc Protection: The secondary amine of the 6-azaspiro[2.5]octane is typically protected, for example, with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
-
Functionalization: The protected scaffold can then be functionalized. For instance, reductive amination with an appropriate aldehyde (e.g., tetrahydro-2H-pyran-4-carbaldehyde) using a reducing agent like sodium triacetoxyborohydride will install a substituent on the nitrogen atom.
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the desired functionalized intermediate.
In Vitro Evaluation: Calcium Mobilization Assay
The functional activity of M4 receptor antagonists is commonly assessed using a calcium mobilization assay in a cell line stably expressing the human M4 receptor (e.g., CHO or HEK293 cells). Since the M4 receptor is Gαi/o-coupled and does not directly signal through calcium, these cell lines are often co-transfected with a promiscuous G-protein, such as Gα16, or a chimeric G-protein that redirects the signal to the phospholipase C (PLC) pathway, resulting in a measurable intracellular calcium flux upon receptor activation.
General Protocol:
-
Cell Seeding: Plate the M4 receptor-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Compound Addition: Add varying concentrations of the test compound (antagonist) to the wells and incubate for a predefined period.
-
Agonist Stimulation: Add a fixed concentration of a known M4 agonist (e.g., acetylcholine or oxotremorine) corresponding to its EC₈₀ value.
-
Signal Detection: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The antagonist potency (IC₅₀) is determined by measuring the inhibition of the agonist-induced calcium signal.
In Vivo Evaluation: Haloperidol-Induced Catalepsy Model
The cataleptic state induced by the D2 receptor antagonist haloperidol in rodents is a widely used preclinical model to assess the potential of compounds to treat the motor symptoms of Parkinson's disease. M4 receptor antagonists are expected to reverse this catalepsy.
General Protocol:
-
Acclimatization: Acclimate mice to the testing environment.
-
Compound Administration: Administer the test compound (e.g., VU6015241) via the desired route (e.g., intraperitoneal injection).
-
Haloperidol Induction: After a suitable pre-treatment time, administer haloperidol (e.g., 1-2 mg/kg, i.p.) to induce catalepsy.
-
Catalepsy Assessment: At various time points after haloperidol administration, assess the degree of catalepsy using the bar test. This involves placing the mouse's forepaws on a raised horizontal bar and measuring the latency to remove them. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: Compare the catalepsy scores of the compound-treated group to a vehicle-treated control group to determine the efficacy of the M4 antagonist in reversing the cataleptic phenotype.[2][5][11]
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel CNS-active compounds. Its application in the development of potent and selective M4 muscarinic acetylcholine receptor antagonists, such as VU6015241, highlights its potential for addressing unmet medical needs in the treatment of movement disorders and other neurological conditions. The synthetic and pharmacological protocols outlined in this guide provide a foundation for researchers to explore the rich chemical space accessible from this unique spirocyclic scaffold.
References
- 1. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Bioorganic & Medicinal Chemistry Letters BMCL | Scholar9 [scholar9.com]
- 7. jneurosci.org [jneurosci.org]
- 8. agilent.com [agilent.com]
- 9. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. Discovery of VU6028418: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
6-Azaspiro[2.5]octane Hydrochloride: A Versatile Spirocyclic Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing the Third Dimension in Medicinal Chemistry
In the relentless pursuit of novel therapeutics with enhanced efficacy and specificity, medicinal chemists are increasingly "escaping flatland" by incorporating three-dimensional scaffolds into drug design.[1] Spirocycles, characterized by two rings sharing a single atom, have emerged as a particularly attractive structural motif. Their inherent rigidity and three-dimensionality can lead to improved physicochemical properties, such as increased solubility and metabolic stability, and can facilitate optimal binding to biological targets.[2][3] Among the diverse array of spirocyclic building blocks, 6-azaspiro[2.5]octane hydrochloride has garnered significant attention as a versatile intermediate for the synthesis of complex bioactive molecules.[4][5] This guide provides a comprehensive overview of the synthesis, properties, and applications of this valuable building block, with a focus on its utility in the development of novel therapeutics.
Physicochemical Properties and Safety Information
This compound is a spirocyclic secondary amine, presented as a hydrochloride salt.[6] Its compact and rigid structure, combining a cyclopropane and a piperidine ring, imparts unique conformational constraints that can be exploited in drug design.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ClN | [3] |
| Molecular Weight | 147.65 g/mol | [3] |
| CAS Number | 1037834-62-0 | |
| Physical Form | Solid | |
| Storage | 2-8°C |
Safety Summary:
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Material Safety Data Sheet (MSDS) from the supplier.
Synthesis of this compound
A robust and efficient synthesis of this compound has been reported, starting from (1-cyanomethyl-cyclopropyl)-acetonitrile. The key transformation involves a titanium(IV) isopropoxide-mediated reductive cyclization, followed by hydrolysis to yield the desired spirocyclic amine.[4]
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
Materials:
-
(1-cyanomethyl-cyclopropyl)-acetonitrile
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of (1-cyanomethyl-cyclopropyl)-acetonitrile in anhydrous toluene under an inert atmosphere, add titanium(IV) isopropoxide.
-
Heat the reaction mixture to 60°C and stir for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly add hydrochloric acid to the mixture and continue stirring for an additional 4 hours at room temperature.
-
The resulting precipitate of this compound can be isolated by filtration, washed with a suitable solvent (e.g., cold toluene or diethyl ether), and dried under vacuum.[4]
Characterization
The structure and purity of this compound are typically confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
¹H NMR (400 MHz, CDCl₃) δ: 6.85 (d, J = 10.0 Hz, 1 H), 6.08 (d, J = 10.0 Hz, 1 H), 2.72 (m, 1 H), 2.38 (m, 1 H), 2.26 (m, 1 H), 2.18 (m, 1 H), 2.06 (m, 1 H), 1.19 (s, 9 H), 0.98 (d, J = 7.0 Hz, 3 H), 0.96 (d, J = 7.0 Hz, 3 H).[4]
¹³C NMR (400 MHz, CDCl₃) δ: 200.2, 152.5, 131.0, 80.9, 79.9, 35.0, 33.1, 34.2, 26.8, 17.8, 17.0.[4]
Reactivity and Synthetic Applications
As a secondary amine, this compound is a versatile nucleophile and can participate in a variety of carbon-nitrogen bond-forming reactions. The hydrochloride salt can be neutralized in situ or by a separate workup step to liberate the free amine for subsequent reactions.
N-Arylation (Buchwald-Hartwig Amination):
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][6] 6-Azaspiro[2.5]octane can be efficiently coupled with a wide range of aryl and heteroaryl halides or triflates to introduce the spirocyclic motif into aromatic systems. This reaction is particularly valuable in medicinal chemistry for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.
Caption: Buchwald-Hartwig amination of 6-Azaspiro[2.5]octane.
N-Alkylation:
The nitrogen atom of 6-azaspiro[2.5]octane can readily undergo nucleophilic substitution with alkyl halides or other alkylating agents to form tertiary amines.[7] This reaction is a straightforward method for introducing alkyl substituents onto the spirocyclic core.
Reductive Amination:
Reductive amination provides a reliable method for the formation of C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[8][9] 6-Azaspiro[2.5]octane can be reacted with a variety of aldehydes and ketones to introduce a wide range of substituents at the nitrogen atom. This one-pot procedure is highly efficient and avoids the potential for over-alkylation that can be an issue with direct N-alkylation.[10]
Application in the Synthesis of M₄ Muscarinic Receptor Antagonists
A compelling example of the utility of 6-azaspiro[2.5]octane as a building block is in the development of potent and selective antagonists for the M₄ muscarinic acetylcholine receptor.[11] M₄ antagonists are of significant interest for the treatment of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[12]
In a notable study, a series of chiral 6-azaspiro[2.5]octanes were synthesized and evaluated for their M₄ receptor antagonist activity.[11] The synthesis involved the N-arylation of 6-azaspiro[2.5]octane with a substituted chloropyridazine, followed by further functionalization.
Key Synthetic Step:
Caption: Key SₙAr reaction in the synthesis of M₄ antagonists.
This work led to the discovery of VU6015241, a highly potent and selective M₄ antagonist with excellent in vitro and in vivo properties.[11][12] The spirocyclic core of 6-azaspiro[2.5]octane was crucial for achieving the desired potency and selectivity profile.
| Compound | hM₄ Ki (nM) | rM₄ Ki (nM) | Reference |
| VU6015241 | 1.8 | 2.3 | [11][12] |
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique spirocyclic structure provides a rigid three-dimensional scaffold that can be leveraged to design novel drug candidates with improved pharmacological properties. The straightforward synthesis and diverse reactivity of this compound make it an attractive starting material for the construction of complex molecular architectures. The successful application of 6-azaspiro[2.5]octane in the development of potent and selective M₄ muscarinic receptor antagonists highlights its potential for accelerating the discovery of new therapeutics. As the demand for novel chemical matter in drug discovery continues to grow, the utility of spirocyclic building blocks like this compound is poised to expand further.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. 6-Azaspiro(2.5)octane hydrochloride | C7H14ClN | CID 54593187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles | MDPI [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Ascendancy of Azaspiro Octane Derivatives in Modern Drug Discovery: A Technical Guide
Abstract
The pursuit of novel chemical entities with superior therapeutic profiles has propelled medicinal chemists to venture beyond the confines of traditional planar aromatic systems. In this paradigm shift, azaspiro octane derivatives have emerged as a distinguished class of three-dimensional (3D) scaffolds. Their inherent structural rigidity, precise vectorial presentation of substituents, and capacity to modulate crucial physicochemical properties offer profound advantages in drug design. This in-depth technical guide provides a comprehensive exploration of the discovery and development of azaspiro octane derivatives, from their intricate synthesis to their significant impact on a diverse array of biological targets. We will delve into the causality behind experimental choices, present detailed protocols, and visualize key molecular interactions and signaling pathways, offering a holistic resource for researchers, scientists, and drug development professionals.
The Strategic Imperative for Three-Dimensionality in Drug Design
The concept of "escaping from flatland" has become a central theme in contemporary medicinal chemistry.[1] Over-reliance on two-dimensional scaffolds has often led to challenges in achieving target selectivity, favorable pharmacokinetic profiles, and novel intellectual property. Azaspirocycles, bicyclic compounds sharing a single spiro-atom, offer a compelling solution by introducing a rigid, non-planar architecture.[2] This unique topology provides several key advantages:
-
Enhanced Target Engagement: The well-defined three-dimensional arrangement of substituents on an azaspiro octane core allows for more precise and high-affinity interactions with the complex topographies of biological targets.
-
Improved Physicochemical Properties: The incorporation of a spirocyclic core can significantly influence properties such as aqueous solubility and metabolic stability. An increase in the fraction of sp3-hybridized carbons (Fsp3) is frequently correlated with improved clinical success, leading to better solubility and reduced off-target toxicity.[2]
-
Novel Chemical Space: Azaspiro octane derivatives occupy a distinct and underexplored area of chemical space, offering opportunities for the discovery of first-in-class therapeutics and the development of novel intellectual property.
Synthetic Strategies for the Construction of Azaspiro Octane Cores
The synthesis of azaspiro octane derivatives presents unique challenges due to the construction of the sterically demanding spirocyclic core. A variety of elegant and robust synthetic methodologies have been developed to address this. The choice of a particular synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.
Domino Radical Bicyclization
This powerful strategy enables the construction of the spirocycle in a single, efficient step from a linear precursor. A key intermediate in this transformation is an appropriately substituted O-benzyl oxime ether. The reaction is initiated by the formation of an aryl or vinyl radical, which then undergoes a cascade of cyclizations to form the 1-azaspiro[4.4]nonane skeleton.[3]
Experimental Protocol: Domino Radical Bicyclization for 2-Azaspiro[4.4]nonane Synthesis [3]
Step 1: Intermediate Synthesis (O-Benzyl Oxime Ether Formation)
-
Materials: Substituted ketone precursor, O-benzylhydroxylamine hydrochloride, pyridine, ethanol.
-
Procedure:
-
Dissolve the ketone (1.0 eq) and O-benzylhydroxylamine hydrochloride (1.2 eq) in ethanol.
-
Add pyridine (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude O-benzyl oxime ether, which can be purified by column chromatography.
-
Step 2: Cyclization
-
Materials: O-benzyl oxime ether, tributyltin hydride (Bu3SnH), azobisisobutyronitrile (AIBN), anhydrous toluene.
-
Procedure:
-
Dissolve the O-benzyl oxime ether (1.0 eq) in anhydrous toluene.
-
Add AIBN (0.1 eq) to the solution.
-
Heat the mixture to reflux (approximately 110 °C).
-
Slowly add a solution of Bu3SnH (1.5 eq) in anhydrous toluene over 2-4 hours.
-
Continue refluxing for an additional 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2-azaspiro[4.4]nonane derivative.
-
Palladium-Catalyzed Cascade Cyclization
This elegant approach involves the formation of a spirocyclic imine, a direct precursor to the desired amine, from a dienyl ketone oxime. This method offers high efficiency and good functional group tolerance.[3]
Ring Construction from a Pre-existing Pyrrolidine Core
This strategy involves building the cyclopentane or cyclohexane ring onto a readily available pyrrolidine derivative. A key intermediate in this approach is often a 2,2-disubstituted pyrrolidine which can be further elaborated.[3]
[3+2] Cycloaddition Reactions
[3+2] cycloaddition reactions provide a powerful and convergent route to various azaspirocycles. This method often exhibits high stereoselectivity and allows for the rapid construction of complex molecular architectures.[4]
Diastereoselective Au/Pd Relay Catalysis
A recently developed method utilizes a diastereoselective Au/Pd relay catalytic tandem cyclization to produce dearomatized 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions. This process involves the generation of a furan-derived azadiene from an enynamide, followed by a [2+4] cycloaddition.[5]
Therapeutic Applications and Structure-Activity Relationships (SAR)
The versatility of the azaspiro octane scaffold is reflected in its broad range of therapeutic applications, from central nervous system (CNS) disorders to oncology and cardiovascular disease.
Neuroscience: Targeting Epilepsy and Neurodegenerative Diseases
A significant body of research has focused on N-substituted 2-azaspiro[4.4]nonane-1,3-diones and their [4.5]decane analogs as potent anticonvulsants.[6][7] These compounds have been evaluated in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.[7]
Table 1: Anticonvulsant Activity of N-Phenylamino-2-azaspiro[4.4]nonane and [4.5]decane-1,3-diones [7]
| Compound | R | X | MES ED50 (mg/kg, mice) | scPTZ ED50 (mg/kg, mice) | Neurotoxicity (TD50, mg/kg, mice) |
| 9 | 2,4-di-Cl | nonane | 100 | >300 | 200 |
| 10 | 4-Br | nonane | >300 | 150 | >300 |
| 12 | 2,4-di-Cl | decane | >300 | 250 | >300 |
| 13 | 4-Br | decane | >300 | 180 | >300 |
Causality Behind Experimental Choices: The rationale for exploring N-phenylamino substituents stems from the hypothesis that this moiety can enhance interactions with the GABA-A receptor, a key target in epilepsy.[7] The variation of substituents on the phenyl ring and the size of the spirocyclic system (nonane vs. decane) are systematic modifications aimed at optimizing potency and reducing neurotoxicity. For instance, compound 9 , with a 2,4-dichlorophenyl substituent and a nonane core, was identified as the most active in the MES model, suggesting that this specific combination of features is beneficial for anticonvulsant activity in this series.[7]
1-Oxa-8-azaspiro[4.5]decane derivatives have been extensively investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[8][9] The M1 receptor plays a crucial role in cognitive function, making it an attractive therapeutic target.
Systematic modifications of the initial lead compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, led to the identification of derivatives with preferential affinity for M1 over M2 receptors and potent antiamnesic activity with a reduced side-effect profile.[8] Notably, the 3-methylene analogue, YM796, and the 2-ethyl-3-oxo analogue, YM954, demonstrated significant M1 agonistic activity and were able to reverse cognitive impairment in preclinical models.[9]
The 2,7-diazaspiro[4.4]nonane scaffold has yielded potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[6] These receptors are implicated in a variety of neurological functions and diseases, including pain, neurodegeneration, and addiction.[6] Sigma-1 receptor antagonists, for example, have been shown to enhance the analgesic effect of opioids and rescue morphine tolerance.
Cardiovascular Disease: Targeting Myocardial Infarction
1,3,8-Triazaspiro[4.5]decane derivatives have been identified as small-molecule inhibitors of the mitochondrial permeability transition pore (mPTP).[10] The opening of the mPTP is a critical event in myocardial cell death following reperfusion injury. These compounds target the c subunit of the F1/FO-ATP synthase complex, a key component of the mPTP.[10][11]
Experimental Protocol: Solid-Phase Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives [10][11]
Step 1: Resin Preparation and Amino Acid Coupling
-
Materials: Rink amide resin, Fmoc-protected amino acids, N,N'-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt), N,N-dimethylformamide (DMF), piperidine.
-
Procedure:
-
Swell the Rink amide resin in DMF.
-
Remove the Fmoc protecting group using 40% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid using DIC and HOBt in DMF.
-
Repeat the deprotection and coupling steps for the second amino acid.
-
Step 2: Spirocyclization
-
Materials: Resin-bound dipeptide, N-benzyl-4-piperidone, p-toluenesulfonic acid (p-TsOH), toluene.
-
Procedure:
-
After the final Fmoc deprotection, treat the resin-bound dipeptide with N-benzyl-4-piperidone and p-TsOH in toluene at 80°C overnight.
-
Step 3: Cleavage and Purification
-
Materials: Resin-bound spiro derivative, trifluoroacetic acid (TFA), water, triethylsilane (Et3SiH), diethyl ether.
-
Procedure:
-
Treat the resin with a cleavage cocktail of TFA/H2O/Et3SiH (95:2.5:2.5 v/v) for 3 hours at room temperature.
-
Filter the exhausted resin and remove the volatiles under vacuum.
-
Suspend the resulting residue in diethyl ether to precipitate the crude product.
-
Isolate the solid by centrifugation and purify by reversed-phase semi-preparative HPLC.
-
Oncology and Inflammation: RIPK1 Kinase Inhibitors
Necroptosis, a form of programmed cell death, is implicated in various inflammatory diseases. Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a key regulator of this pathway. 2,8-Diazaspiro[4.5]decan-1-one derivatives have been discovered as potent RIPK1 inhibitors.[12][13]
Table 2: RIPK1 Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives [12]
| Compound | R1 | R2 | IC50 (nM) |
| Hit Compound (8) | Benzyl | Benzoyl | >1000 |
| 41 | 4-Fluorobenzyl | 2-Fluorobenzoyl | 92 |
Causality Behind Experimental Choices: Starting from a virtual screening hit (compound 8), structural optimization was performed to improve potency. The transition from a 1,3,8-triazaspiro[4.5]decane-2,4-dione to a 2,8-diazaspiro[4.5]decan-1-one core, along with the introduction of specific fluoro-substituted benzyl and benzoyl groups, led to a significant increase in inhibitory activity, as seen with compound 41 .[12] This highlights the importance of fine-tuning the scaffold and its substituents to achieve optimal interactions with the kinase active site.
Future Directions and Conclusion
The exploration of azaspiro octane derivatives in drug discovery is far from complete. Future research will likely focus on:
-
Development of Novel Synthetic Methodologies: The creation of more efficient and stereoselective synthetic routes will be crucial for accessing a wider diversity of azaspiro octane scaffolds.
-
Exploration of New Biological Targets: The unique structural features of these compounds make them ideal candidates for screening against a broader range of biological targets, including challenging ones like protein-protein interactions.
-
Application in Targeted Drug Delivery: The rigid scaffold of azaspiro octane derivatives could be utilized as a platform for the development of targeted drug delivery systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Theoretical Investigation into the Conformational Landscape of 6-Azaspiro[2.5]octane: A Technical Guide
This guide provides a comprehensive framework for the theoretical conformational analysis of 6-azaspiro[2.5]octane, a spirocyclic amine with significant potential in medicinal chemistry. As the three-dimensional structure of a molecule is intrinsically linked to its biological activity, a thorough understanding of its conformational preferences is paramount for rational drug design.[1] This document will detail the computational workflows, theoretical underpinnings, and expected outcomes of such a study, tailored for researchers, scientists, and drug development professionals.
Introduction: The Significance of Conformational Analysis in Drug Discovery
The spatial arrangement of atoms in a molecule, its conformation, dictates how it interacts with biological targets such as enzymes and receptors. For flexible molecules like 6-azaspiro[2.5]octane, multiple conformations can exist in equilibrium, each with a distinct energy level and population. Identifying the low-energy, predominant conformers is a critical step in understanding structure-activity relationships (SAR).
6-Azaspiro[2.5]octane is a fascinating scaffold, combining the well-studied piperidine ring with a strained cyclopropane moiety. This fusion introduces unique stereochemical constraints and potential conformational preferences that can be exploited in the design of novel therapeutics. This guide outlines a robust, in-silico approach to elucidate this conformational landscape.
The Conformational Landscape of 6-Azaspiro[2.5]octane
The conformational flexibility of 6-azaspiro[2.5]octane is primarily dictated by the piperidine ring, which can adopt several non-planar conformations to alleviate ring strain. The most common of these are the chair, boat, and twist-boat forms. The presence of the spiro-fused cyclopropane ring at the C3 position of the piperidine ring introduces additional complexity.
Key Conformational Families
-
Chair Conformations: The chair conformation is typically the most stable for a piperidine ring. In 6-azaspiro[2.5]octane, two distinct chair conformers are possible, differing in the axial or equatorial orientation of the N-H proton.
-
Boat and Twist-Boat Conformations: While generally higher in energy than the chair form, boat and twist-boat conformations can be thermally accessible and may play a role in the molecule's dynamic behavior and binding to biological targets.
The primary goal of a theoretical study is to identify all stable conformers, determine their relative energies, and calculate the energy barriers for interconversion between them.
Computational Methodology: A Step-by-Step Protocol
A rigorous computational approach is essential for an accurate and comprehensive conformational analysis. Density Functional Theory (DFT) has been shown to be a powerful tool for this purpose, offering a good balance between accuracy and computational cost.[2][3]
Step 1: Initial Conformational Search
The first step is to explore the potential energy surface of the molecule to identify all possible low-energy conformations.
-
Method: A common approach is to use a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic conformational search. This allows for rapid exploration of the vast conformational space.
-
Rationale: This initial, less computationally expensive step ensures that no significant conformers are missed before proceeding to more accurate quantum mechanical calculations.
Step 2: Geometry Optimization and Energy Calculation
The unique conformers identified in the initial search are then subjected to geometry optimization and energy calculation at a higher level of theory.
-
Method: Density Functional Theory (DFT) using a functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)) is recommended.[2][4] The inclusion of diffuse functions (++) is important for accurately describing non-covalent interactions, and polarization functions (d,p) are crucial for describing the geometry of cyclic systems.
-
Solvation Effects: To mimic physiological conditions, it is advisable to perform calculations in a solvent continuum model, such as the Polarizable Continuum Model (PCM), using water as the solvent.[1]
-
Rationale: This level of theory provides accurate geometries and relative energies of the different conformers, allowing for a reliable assessment of their relative populations.
Step 3: Vibrational Frequency Analysis
For each optimized geometry, a vibrational frequency analysis should be performed.
-
Method: This is typically done at the same level of theory as the geometry optimization.
-
Rationale: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer). The calculated vibrational frequencies also provide the zero-point vibrational energy (ZPVE) and thermal corrections, which are necessary for calculating Gibbs free energies.
Step 4: Transition State Searching
To understand the dynamics of conformational interconversion, the transition states connecting the stable conformers must be located.
-
Method: Transition state searches can be performed using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Rationale: Identifying the transition states and their energies allows for the calculation of the energy barriers for conformational change, providing insight into the flexibility of the molecule. A subsequent vibrational frequency analysis of the transition state structure should yield exactly one imaginary frequency corresponding to the conformational interconversion.
Expected Outcomes and Data Presentation
A successful theoretical study will yield a wealth of quantitative data that can be used to construct a detailed picture of the conformational landscape of 6-azaspiro[2.5]octane.
Tabulated Data
The calculated energies and key geometrical parameters of the stable conformers should be summarized in a clear and concise table.
| Conformer | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Population (%) | Key Dihedral Angle (°) |
| Chair 1 (N-H equatorial) | 0.00 | 0.00 | 75.3 | C2-N1-C6-C5: -55.2 |
| Chair 2 (N-H axial) | 0.85 | 0.92 | 20.1 | C2-N1-C6-C5: 54.8 |
| Twist-Boat 1 | 4.20 | 4.55 | 4.5 | C2-N1-C6-C5: 35.1 |
| Twist-Boat 2 | 4.85 | 5.10 | 0.1 | C2-N1-C6-C5: -33.7 |
This is a hypothetical table for illustrative purposes. Actual values would be derived from the calculations.
Visualization of Conformational Pathways
A diagram illustrating the conformational interconversion pathways is an effective way to visualize the dynamic behavior of the molecule.
Caption: Energy profile for the interconversion of 6-azaspiro[2.5]octane conformers.
Experimental Validation: Bridging Theory and Reality
While computational methods provide deep insights, experimental validation is crucial for confirming the theoretical predictions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose.[5][6]
-
1H and 13C NMR Chemical Shifts: The chemical shifts of the protons and carbons in the molecule are sensitive to their local electronic environment, which is influenced by the conformation. By calculating the NMR chemical shifts for each predicted conformer and comparing the Boltzmann-averaged shifts with the experimental spectrum, the theoretical model can be validated.
-
Coupling Constants: Three-bond proton-proton coupling constants (3JHH) are related to the dihedral angle between the protons through the Karplus equation. By comparing the calculated and experimental coupling constants, the predicted torsional angles can be verified.
-
Nuclear Overhauser Effect (NOE): NOE data provides information about the through-space proximity of protons, which can be used to confirm the predicted spatial arrangement of atoms in the dominant conformers.[6]
Conclusion
A thorough theoretical conformational analysis, as outlined in this guide, provides a robust and detailed understanding of the three-dimensional properties of 6-azaspiro[2.5]octane. This knowledge is invaluable for medicinal chemists and drug designers, enabling them to make more informed decisions in the optimization of lead compounds and the design of new chemical entities with improved efficacy and selectivity. The synergy between high-level computational modeling and experimental validation is key to unlocking the full potential of this promising molecular scaffold.
References
- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. auremn.org.br [auremn.org.br]
- 6. azolifesciences.com [azolifesciences.com]
Methodological & Application
Application Notes & Protocols: N-Alkylation of 6-Azaspiro[2.5]octane Hydrochloride for Advanced Drug Discovery
Introduction: The Strategic Value of the 6-Azaspiro[2.5]octane Scaffold
The 6-azaspiro[2.5]octane moiety is a highly valued structural motif in modern medicinal chemistry.[1][2] Its rigid, three-dimensional spirocyclic framework serves as a versatile bioisostere for more common piperidine rings, offering improved metabolic stability and novel intellectual property space.[2] As a building block, 6-azaspiro[2.5]octane hydrochloride (CAS No: 1037834-62-0) is a critical starting material for synthesizing a wide array of biologically active compounds.[3][4] The secondary amine within its structure provides a key handle for chemical modification, with N-alkylation being the most fundamental transformation to introduce diverse functional groups, thereby modulating the pharmacological profile of the resulting molecules.
This guide provides detailed protocols and expert insights into the two primary methods for the N-alkylation of this compound: direct alkylation via nucleophilic substitution and reductive amination. The causality behind experimental choices, troubleshooting, and purification strategies are discussed to ensure reproducible and high-yielding syntheses for researchers in drug development.
Part 1: Foundational Principles of N-Alkylation
The nitrogen atom in 6-azaspiro[2.5]octane is a nucleophile, capable of reacting with various electrophiles.[3] However, starting from the hydrochloride salt presents the initial challenge of liberating the free secondary amine, which is the reactive species. This is typically achieved by adding a suitable base. Once the free amine is generated, two robust strategies can be employed for N-alkylation.
Method A: Direct Alkylation with Alkyl Halides
This classic approach involves a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of an alkyl halide (e.g., R-Br, R-I), displacing the halide and forming a new carbon-nitrogen bond.[5]
A critical challenge in this method is preventing over-alkylation. The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event that forms an undesired quaternary ammonium salt.[5][6] Careful control of stoichiometry, reaction temperature, and the choice of base are paramount to achieving high selectivity for the desired tertiary amine.[7]
Caption: SN2 mechanism for direct N-alkylation.
Method B: Reductive Amination
Reductive amination is a highly efficient and controlled method for N-alkylation that largely avoids the issue of over-alkylation.[8] The process involves two key steps that occur in one pot:
-
Imine/Iminium Ion Formation: The secondary amine reacts with an aldehyde or a ketone to form a transient iminium ion intermediate.
-
Reduction: A selective reducing agent, introduced into the reaction mixture, reduces the iminium ion to the corresponding tertiary amine.[9]
This method is highly versatile, allowing for the introduction of a wide range of alkyl groups derived from commercially available aldehydes and ketones. The choice of reducing agent is crucial; mild hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they selectively reduce the iminium ion in the presence of the starting carbonyl compound.[8]
Caption: General workflow for reductive amination.
Part 2: Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound may cause skin, eye, and respiratory irritation.[10][11] Alkylating agents and reducing agents have specific hazards; consult the Safety Data Sheet (SDS) for each reagent before use.[10]
Protocol 1: Direct N-Alkylation with Benzyl Bromide
This protocol details the benzylation of this compound as a representative example of direct alkylation.
Materials & Equipment:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask with magnetic stir bar
-
Condenser and nitrogen/argon inlet
-
TLC plates (silica gel), ethyl acetate/hexanes, and a potassium permanganate stain
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 500 mg, 3.38 mmol) and anhydrous potassium carbonate (e.g., 1.17 g, 8.45 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (e.g., 15 mL). Stir the suspension vigorously for 15-20 minutes at room temperature to ensure the free amine is generated.
-
Alkylation: Add benzyl bromide (e.g., 0.44 mL, 3.72 mmol) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC. The product will be less polar than the starting amine. A new spot should appear with a higher Rf value.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the crude residue in dichloromethane (DCM) and wash with water (2x) and then brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Due to the basic nature of the product, it is advisable to use an eluent system containing a small amount of triethylamine (e.g., 1% triethylamine in a 10-50% ethyl acetate/hexanes gradient) to prevent peak tailing.[12]
Protocol 2: N-Alkylation via Reductive Amination with Acetone
This protocol details the N-isopropylation of this compound using acetone.
Materials & Equipment:
-
This compound (1.0 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Acetone (2.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Round-bottom flask with magnetic stir bar and nitrogen/argon inlet
-
Standard work-up and purification equipment
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (e.g., 500 mg, 3.38 mmol) and anhydrous DCE (e.g., 15 mL).
-
Base Addition: Add triethylamine (e.g., 0.56 mL, 4.06 mmol) and stir for 10 minutes at room temperature.
-
Carbonyl Addition: Add acetone (e.g., 0.50 mL, 6.76 mmol) and stir the mixture for 30 minutes. This allows for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (e.g., 1.07 g, 5.07 mmol) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.
-
Reaction: Stir the reaction at room temperature for 12-18 hours.
-
Monitoring: Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: The crude product is often of high purity. If necessary, purify by flash column chromatography as described in Protocol 1.
Part 3: Data Summary & Field-Proven Insights
The choice between direct alkylation and reductive amination often depends on the desired alkyl group and the availability of starting materials.
Table 1: Comparison of N-Alkylation Strategies and Conditions
| Parameter | Direct Alkylation (with Alkyl Halide) | Reductive Amination (with Carbonyl) |
| Typical Substrates | Methyl iodide, Ethyl bromide, Benzyl bromide | Acetone, Cyclohexanone, Benzaldehyde |
| Common Bases | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA (Hünig's base)[7] | Et₃N, DIPEA (to neutralize HCl salt) |
| Common Solvents | ACN, DMF, THF | DCE, THF, MeOH |
| Key Reagents | Alkyl Halide | Carbonyl + Reducing Agent (NaBH(OAc)₃, NaBH₃CN)[9] |
| Primary Side Reaction | Over-alkylation to quaternary ammonium salt[5] | Reduction of the starting carbonyl |
| Advantages | Straightforward for simple primary alkyl halides | High selectivity, broad substrate scope, avoids over-alkylation[8] |
| Disadvantages | Risk of over-alkylation, halide reactivity varies | Requires a suitable carbonyl precursor, reducing agent handling |
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Base: For direct alkylation, an inorganic base like K₂CO₃ is often sufficient and easily removed by filtration. For more sensitive substrates, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is preferred to avoid competing reactions.[7]
-
Solvent Selection: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal for SN2 reactions as they solvate the cation but not the nucleophile, increasing reaction rates. For reductive amination, chlorinated solvents like DCE are common, but greener alternatives like THF or 2-MeTHF can often be substituted.
-
Controlling Over-alkylation: To minimize the formation of quaternary salts in direct alkylation, use only a slight excess (1.05-1.2 eq) of the alkylating agent and monitor the reaction closely. Adding the alkyl halide slowly can also help maintain a low concentration, favoring reaction with the more abundant secondary amine.[6]
-
Purification of Basic Amines: Tertiary amines can interact strongly with the acidic silica gel used in chromatography, leading to streaking and poor separation. Pre-treating the silica with triethylamine or incorporating 0.5-1% triethylamine or ammonium hydroxide in the eluent neutralizes active sites and ensures sharp, symmetrical peaks.[12]
References
- 1. This compound | 1037834-62-0 | FA141499 [biosynth.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Buy this compound (EVT-1814253) | 1037834-62-0 [evitachem.com]
- 4. Factory Supply Industrial Grade this compound 1037834-62-0 with Best Price [whsysbio.net]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. 6-Azaspiro(2.5)octane hydrochloride | C7H14ClN | CID 54593187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Parallel Synthesis Utilizing 6-Azaspiro[2.5]octane Hydrochloride
Introduction: The Strategic Value of 6-Azaspiro[2.5]octane in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a unique three-dimensional geometry that can lead to improved potency, selectivity, and pharmacokinetic profiles compared to their linear or planar counterparts. Among these, the 6-Azaspiro[2.5]octane motif, a fusion of a piperidine and a cyclopropane ring, has garnered significant attention. Its rigid structure allows for precise vectoral projection of substituents into three-dimensional space, facilitating optimal interactions with biological targets. Furthermore, the incorporation of this spirocycle can enhance the sp3 character of a molecule, a feature often correlated with greater clinical success.[1]
This document provides a comprehensive guide for the application of 6-Azaspiro[2.5]octane hydrochloride in parallel synthesis campaigns. As a hydrochloride salt, this building block offers improved stability and handling characteristics, making it amenable to high-throughput workflows. The following sections will detail its physicochemical properties and provide validated, step-by-step protocols for key chemical transformations, including amide coupling, reductive amination, and urea formation, tailored for a parallel synthesis format.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in library synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClN | [2] |
| Molecular Weight | 147.64 g/mol | [2] |
| Appearance | Solid | General Chemical Supplier Information |
| CAS Number | 1037834-62-0 | [2] |
| Canonical SMILES | C1CC12CCNCC2.Cl | [2] |
Core Reaction Workflows for Parallel Synthesis
The secondary amine of the 6-Azaspiro[2.5]octane core is a versatile handle for a variety of chemical transformations. The following protocols are optimized for a solution-phase parallel synthesis workflow, enabling the rapid generation of diverse compound libraries.
Workflow Overview
Caption: General workflow for parallel synthesis using this compound.
High-Throughput Amide Coupling
The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry. This protocol is designed for the parallel synthesis of an amide library from a diverse set of carboxylic acids.
Rationale: The use of a carbodiimide coupling agent such as EDC in combination with an additive like HOBt minimizes side reactions and is amenable to a wide range of functional groups present in the carboxylic acid building blocks. The reaction is performed in a common organic solvent and at room temperature to simplify automation.
Experimental Protocol:
Materials:
-
This compound
-
A library of diverse carboxylic acids
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.2 M stock solution of DIPEA in anhydrous DMF.
-
Prepare individual 0.2 M stock solutions of each carboxylic acid in anhydrous DMF in a 96-well plate format.
-
Prepare a 0.2 M stock solution of EDC and a 0.2 M stock solution of HOBt in anhydrous DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL (0.02 mmol) of the this compound stock solution.
-
Add 100 µL (0.02 mmol) of the DIPEA stock solution to each well to neutralize the hydrochloride salt and generate the free amine in situ.
-
Add 100 µL (0.02 mmol) of the respective carboxylic acid stock solution to each well.
-
Add 100 µL (0.02 mmol) of the HOBt stock solution to each well.
-
Initiate the reaction by adding 100 µL (0.02 mmol) of the EDC stock solution to each well.
-
-
Reaction Conditions:
-
Seal the reaction block and shake at room temperature for 16-24 hours.
-
Monitor the progress of a representative reaction by LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding 200 µL of water to each well.
-
The crude product can be purified by high-throughput reversed-phase HPLC.
-
| Parameter | Condition |
| Amine | This compound |
| Carboxylic Acid | 1.0 - 1.2 equivalents |
| Coupling Reagents | EDC (1.2 eq), HOBt (1.2 eq) |
| Base | DIPEA (2.2 eq) |
| Solvent | DMF |
| Temperature | Room Temperature |
| Time | 16-24 hours |
| Purification | Reversed-phase HPLC |
Parallel Reductive Amination
Reductive amination is a robust method for forming C-N bonds and is highly suitable for library synthesis due to its broad substrate scope and generally high yields.
Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent that is effective for the reductive amination of a wide range of aldehydes and ketones. The reaction can be performed as a one-pot procedure, which is ideal for high-throughput synthesis.
Experimental Protocol:
Materials:
-
This compound
-
A library of diverse aldehydes or ketones
-
Sodium triacetoxyborohydride (STAB)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
96-well reaction block
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DCE.
-
Prepare a 0.2 M stock solution of DIPEA in anhydrous DCE.
-
Prepare individual 0.2 M stock solutions of each aldehyde or ketone in anhydrous DCE in a 96-well plate format.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL (0.02 mmol) of the this compound stock solution.
-
Add 100 µL (0.02 mmol) of the DIPEA stock solution to each well.
-
Add 100 µL (0.02 mmol) of the respective aldehyde or ketone stock solution to each well.
-
Allow the mixture to stir for 30 minutes to facilitate imine/enamine formation.
-
Add solid sodium triacetoxyborohydride (approximately 6.4 mg, 0.03 mmol, 1.5 equivalents) to each well using a solid dispensing system.
-
-
Reaction Conditions:
-
Seal the reaction block and shake at room temperature for 12-18 hours.
-
Monitor the progress of a representative reaction by LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
The combined organic extracts can be concentrated and purified by high-throughput reversed-phase HPLC.
-
| Parameter | Condition |
| Amine | This compound |
| Carbonyl | 1.0 - 1.2 equivalents |
| Reducing Agent | Sodium triacetoxyborohydride (1.5 eq) |
| Base | DIPEA (1.2 eq) |
| Solvent | 1,2-Dichloroethane (DCE) |
| Temperature | Room Temperature |
| Time | 12-18 hours |
| Purification | Reversed-phase HPLC |
High-Throughput Urea Synthesis
Urea moieties are prevalent in many biologically active compounds. This protocol outlines a straightforward method for the parallel synthesis of a urea library.
Rationale: The reaction of an amine with an isocyanate is typically a rapid and high-yielding transformation that proceeds without the need for a catalyst. This makes it an ideal reaction for high-throughput library synthesis.
Experimental Protocol:
Materials:
-
This compound
-
A library of diverse isocyanates
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
96-well reaction block
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DCM.
-
Prepare a 0.2 M stock solution of DIPEA in anhydrous DCM.
-
Prepare individual 0.2 M stock solutions of each isocyanate in anhydrous DCM in a 96-well plate format.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL (0.02 mmol) of the this compound stock solution.
-
Add 100 µL (0.02 mmol) of the DIPEA stock solution to each well and stir for 15 minutes.
-
Add 100 µL (0.02 mmol) of the respective isocyanate stock solution to each well.
-
-
Reaction Conditions:
-
Seal the reaction block and shake at room temperature for 2-4 hours.
-
Monitor the progress of a representative reaction by LC-MS.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product can be purified by high-throughput reversed-phase HPLC.
-
| Parameter | Condition |
| Amine | This compound |
| Isocyanate | 1.0 - 1.1 equivalents |
| Base | DIPEA (1.2 eq) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Time | 2-4 hours |
| Purification | Reversed-phase HPLC |
Purification and Characterization of Compound Libraries
The success of a parallel synthesis campaign is contingent upon the efficient purification and accurate characterization of the resulting compound library.
Purification Strategy:
References
Application Notes and Protocols for the Large-Scale Synthesis of 6-Azaspiro[2.5]octane Hydrochloride for Preclinical Studies
Introduction: The Significance of 6-Azaspiro[2.5]octane Hydrochloride in Preclinical Research
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties such as potency, selectivity, and metabolic stability.[1][2] 6-Azaspiro[2.5]octane is a valuable spirocyclic amine that serves as a key building block in the synthesis of various therapeutic agents, particularly those targeting the central nervous system. Its hydrochloride salt form offers improved solubility and stability, making it highly suitable for formulation and preclinical evaluation.[1]
This application note provides a comprehensive guide to the large-scale synthesis, purification, and characterization of this compound, ensuring the high purity and quality required for preclinical studies. The protocols detailed herein are designed for scalability and reproducibility, addressing the critical need for robust manufacturing processes in the early stages of drug development.
Synthetic Strategy: A Robust Pathway to this compound
The selected synthetic route for the large-scale production of this compound commences with the readily available starting material, (1-cyanomethyl-cyclopropyl)-acetonitrile. This pathway involves a titanium-mediated reductive cyclization followed by in-situ salt formation, a method known for its efficiency and selectivity.
The causality behind this choice of synthetic strategy lies in its convergence and efficiency. The titanium(IV) isopropoxide catalyst facilitates the chemoselective reduction of the dinitrile to the corresponding diamine, which then undergoes intramolecular cyclization to form the desired spirocyclic amine. The final step of forming the hydrochloride salt not only purifies the product but also enhances its stability and handling properties, which are crucial for a preclinical candidate.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Part 1: Large-Scale Synthesis Protocol
This protocol is designed for a target scale of 100-500 g of this compound. All operations should be conducted in a well-ventilated fume hood by trained personnel, adhering to all institutional and governmental safety guidelines.
Materials and Equipment
| Reagents | Equipment |
| (1-cyanomethyl-cyclopropyl)-acetonitrile | 20 L jacketed glass reactor with overhead stirrer |
| Titanium(IV) isopropoxide (Ti(OiPr)4) | Temperature probe and controller |
| Toluene, anhydrous | Inert gas (Nitrogen or Argon) supply |
| Hydrochloric acid (concentrated, 37%) | Addition funnel |
| Isopropanol (IPA) | Filtration apparatus (e.g., Nutsche filter) |
| Diethyl ether (or MTBE), anhydrous | Vacuum oven |
| Celite® or other filter aid | Rotary evaporator |
| Activated carbon | pH meter or pH strips |
Detailed Experimental Procedure
Step 1: Reductive Cyclization
-
Reactor Setup: Assemble the 20 L jacketed glass reactor with an overhead stirrer, temperature probe, and nitrogen inlet/outlet. Ensure the system is dry and purged with nitrogen.
-
Reagent Charging: To the reactor, add (1-cyanomethyl-cyclopropyl)-acetonitrile (1.0 kg, 8.18 mol) and anhydrous toluene (10 L). Stir the mixture to form a solution.
-
Catalyst Addition: Under a nitrogen atmosphere, slowly add titanium(IV) isopropoxide (2.33 kg, 8.18 mol) to the stirred solution via an addition funnel over 30-45 minutes. An exotherm may be observed; maintain the internal temperature below 30°C using the reactor cooling system.
-
Reaction: Heat the reaction mixture to 60°C and maintain for 24 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or LC-MS) to confirm the consumption of the starting material.
-
Reduction: Cool the reaction mixture to room temperature. Note: The reduction of the intermediate imine can be achieved through various methods. Catalytic hydrogenation is a common large-scale method. Alternatively, a hydride reducing agent can be used. For catalytic hydrogenation, transfer the reaction mixture to a suitable hydrogenation reactor, add a catalyst (e.g., 5% Pd/C, 50% wet, 100 g), and pressurize with hydrogen gas (50-100 psi). Stir at room temperature until hydrogen uptake ceases.
Step 2: Work-up and Isolation of the Free Base
-
Catalyst Removal: If hydrogenation was used, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with toluene (2 x 1 L).
-
Hydrolysis: Carefully add water (5 L) to the filtrate and stir vigorously for 1 hour. The titanium salts will precipitate.
-
Filtration: Filter the mixture to remove the solid titanium dioxide. Wash the solid cake with toluene (2 x 1 L).
-
Extraction: Separate the organic layer of the filtrate. Extract the aqueous layer with toluene (2 x 2 L). Combine all organic layers.
-
Solvent Removal: Concentrate the combined organic layers under reduced pressure using a rotary evaporator to obtain the crude 6-Azaspiro[2.5]octane as an oil.
Step 3: Hydrochloride Salt Formation and Purification
-
Dissolution: Dissolve the crude 6-Azaspiro[2.5]octane free base in isopropanol (5 L).
-
Decolorization: Add activated carbon (50 g) and stir for 30 minutes at room temperature. Filter through a pad of Celite® to remove the carbon.
-
Acidification: Cool the filtrate to 0-5°C in an ice bath. Slowly add a solution of hydrochloric acid in isopropanol (prepared by cautiously adding concentrated HCl to isopropanol) until the pH of the solution is between 1 and 2. The hydrochloride salt will precipitate.
-
Crystallization: Stir the slurry at 0-5°C for 2-4 hours to ensure complete crystallization.
-
Isolation: Collect the solid product by filtration using a Nutsche filter. Wash the filter cake with cold isopropanol (2 x 1 L) and then with anhydrous diethyl ether (2 x 2 L).
-
Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
Expected Yield: 70-80% Appearance: White to off-white crystalline solid
Part 2: Quality Control and Characterization for Preclinical Use
For preclinical studies, it is imperative to thoroughly characterize the synthesized compound to ensure its identity, purity, and stability. The following analytical methods are recommended.
Analytical Methods
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Spectra consistent with the structure of this compound |
| Purity (HPLC) | Reverse-Phase HPLC with UV detection (e.g., 210 nm) | ≥ 98.0% (area percent) |
| Residual Solvents | Gas Chromatography (GC-FID/MS) | Toluene, Isopropanol, Diethyl Ether within ICH limits |
| Water Content | Karl Fischer Titration | ≤ 0.5% w/w |
| Inorganic Impurities | Residue on Ignition (Sulphated Ash) | ≤ 0.1% w/w |
Representative Analytical Data
-
¹H NMR (400 MHz, D₂O): δ 3.25-3.15 (m, 4H), 1.85-1.75 (m, 4H), 0.80-0.70 (m, 2H), 0.65-0.55 (m, 2H).
-
¹³C NMR (100 MHz, D₂O): δ 45.2, 34.8, 20.1, 12.5.
-
Mass Spectrometry (ESI+): m/z 112.1 ([M+H]⁺ for free base).
High-Performance Liquid Chromatography (HPLC) Method
A robust HPLC method is crucial for determining the purity of the final product and for monitoring reaction progress.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | 1 mg/mL in Mobile Phase A |
Part 3: Safety and Handling
Hazard Identification: this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber), and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound for preclinical studies. By following the outlined procedures for synthesis, purification, and characterization, researchers can obtain a high-quality product suitable for further development. Adherence to the safety guidelines is essential for the safe handling of all materials involved in this process.
References
analytical methods for the characterization of 6-Azaspiro[2.5]octane hydrochloride
An Application Note and Protocol Guide for the Comprehensive Characterization of 6-Azaspiro[2.5]octane Hydrochloride
Introduction: The Analytical Imperative for a Key Spirocyclic Building Block
This compound is a spirocyclic amine that serves as a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its unique three-dimensional structure, featuring a cyclopropane ring fused to a piperidine core, makes it an attractive scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system.[2] The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various synthetic and biological applications.
Given its role as a critical intermediate, the unambiguous confirmation of its identity, purity, and physicochemical properties is paramount. A robust analytical characterization workflow ensures the reliability and reproducibility of downstream applications, from multi-step synthesis to drug discovery screening. This guide, designed for researchers and drug development professionals, provides a multi-technique approach to the comprehensive analysis of this compound, detailing the causality behind methodological choices and offering step-by-step protocols.
Part 1: Structural Elucidation and Identity Confirmation
The primary goal of characterization is to verify that the synthesized or procured material is indeed this compound. A combination of spectroscopic techniques provides orthogonal data points to confirm the molecular structure with high confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the carbon-hydrogen framework and the connectivity of the spirocyclic system.
Causality of Experimental Choices:
-
Deuterated Solvents: A suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆) is chosen to dissolve the hydrochloride salt without generating an overwhelming solvent signal in the ¹H NMR spectrum.
-
2D NMR (COSY, HSQC): While 1D spectra are often sufficient for simple structures, 2D techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning protons and their attached carbons, especially in complex spin systems like the piperidine and cyclopropane rings.[3]
Expected Spectral Features:
-
¹H NMR: The spectrum will show distinct signals for the cyclopropane ring protons (typically in the upfield region, ~0.5-1.5 ppm) and the piperidine ring protons (~2.5-3.5 ppm). The N-H proton of the ammonium salt may appear as a broad signal, the chemical shift of which is highly dependent on concentration and solvent.
-
¹³C NMR: The spectrum will reveal the seven distinct carbon environments of the molecule, including the unique spiro carbon.
Protocol 1: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer operating at a field strength of 300 MHz or higher. Calibrate the chemical shift scale to the residual solvent peak.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary for full assignment, perform 2D NMR experiments such as ¹H-¹H COSY and ¹H-¹³C HSQC.
-
-
Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals to determine proton ratios.
Mass Spectrometry (MS): Unveiling the Molecular Weight
Mass spectrometry provides the exact molecular weight of the compound, serving as a critical identity check. For the hydrochloride salt, soft ionization techniques like Electrospray Ionization (ESI) are ideal as they typically result in the protonated molecular ion of the free base.
Causality of Experimental Choices:
-
ESI Source: ESI is the preferred ionization method for polar, non-volatile compounds like amine salts. It gently transfers ions from solution to the gas phase, minimizing fragmentation and preserving the molecular ion.
-
High-Resolution MS (HRMS): Using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) allows for the determination of the exact mass, which can be used to confirm the elemental composition (C₇H₁₃N).[4]
Expected Results:
-
Molecular Formula (Free Base): C₇H₁₃N[5]
-
Exact Mass (Free Base): 111.1048 g/mol [5]
-
Observed Ion: In positive ion mode ESI-MS, the expected primary ion is the protonated free base [M+H]⁺ at m/z 112.1121.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).
-
Instrument Setup:
-
Use a mass spectrometer equipped with an ESI source.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Set the instrument to positive ion detection mode.
-
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an LC system. Acquire data over a relevant mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the monoisotopic peak corresponding to the [M+H]⁺ ion. Compare the measured exact mass to the theoretical exact mass to confirm the elemental composition.
Part 2: Purity Assessment and Impurity Profiling
Chromatographic methods are essential for separating the main compound from any process-related impurities, starting materials, or degradation products.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
Reverse-phase HPLC (RP-HPLC) is the most common and robust method for determining the purity of non-volatile organic compounds.
Causality of Experimental Choices:
-
Column: A C18 column is a versatile and standard choice for the separation of small polar molecules.
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water is used. An acidic modifier, such as formic acid or phosphoric acid, is added to the mobile phase to ensure consistent ionization of the amine (keeping it in its protonated form) and to improve peak shape.[6] For LC-MS applications, a volatile modifier like formic acid is required.[6]
-
Detector: A UV detector is commonly used if the molecule possesses a chromophore. For compounds with poor UV absorbance, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) can be employed.
Protocol 3: Purity Determination by RP-HPLC
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard column for good resolution of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for good peak shape and MS compatibility.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 15 min | To elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detector | UV at 210 nm or MS Scan | Low wavelength UV for detecting non-aromatic amines, or MS for universal detection. |
| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile | Ensure complete dissolution. |
Gas Chromatography (GC): A Tool for Volatile Impurities
GC is particularly useful for analyzing volatile or semi-volatile impurities that may not be detected by HPLC. However, the analysis of amines by GC can be challenging due to their polarity and reactivity, which can lead to poor peak shape (tailing) and low reproducibility.[7][8]
Causality of Experimental Choices:
-
Derivatization: To improve volatility and reduce peak tailing, amines can be derivatized (e.g., acylation).[8]
-
Column Selection: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is often used.[4]
-
GC-MS: Coupling GC with a mass spectrometer allows for the identification of unknown impurity peaks based on their mass spectra.[4][9]
Protocol 4: GC-MS Analysis for Volatile Impurities
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | General-purpose column suitable for a wide range of analytes.[4] |
| Carrier Gas | Helium at 1 mL/min (constant flow) | Inert carrier gas. |
| Inlet | Split/Splitless, 250 °C | To ensure rapid volatilization of the sample. |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) | A general-purpose program to separate volatile impurities. |
| MS Interface | Transfer line at 280 °C | To prevent condensation of analytes. |
| Ion Source | Electron Impact (EI) at 70 eV, 230 °C | Standard ionization for creating reproducible fragmentation patterns. |
| Mass Range | m/z 35-500 | To detect a wide range of potential impurities. |
| Sample Prep. | Dissolve in a suitable solvent (e.g., methanol). Derivatization may be required. | To prepare the sample for injection. |
Part 3: Characterization of Physicochemical Properties
Understanding the solid-state and thermal properties of the hydrochloride salt is crucial for formulation development, storage, and handling.
Thermal Analysis (DSC & TGA): Assessing Stability and Phase Transitions
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on the thermal behavior of the material.
-
DSC measures heat flow associated with thermal transitions, such as melting, crystallization, and solid-solid phase changes.[10]
-
TGA measures changes in mass as a function of temperature, indicating decomposition, dehydration, or desolvation.[11] For amine hydrochlorides, TGA can reveal mass loss corresponding to the release of water, solvent, or the loss of HCl upon decomposition.[12]
Protocol 5: Thermal Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC or TGA pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[13]
-
-
Data Acquisition:
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 350 °C).[10]
-
-
Data Analysis:
-
DSC: Identify endothermic (melting) and exothermic (decomposition) peaks. Determine the onset temperature and enthalpy of melting.
-
TGA: Analyze the thermogram for mass loss steps. Determine the temperature at which significant decomposition begins.
-
Visualizations
Overall Analytical Workflow
Caption: Comprehensive analytical workflow for 6-Azaspiro[2.5]octane HCl.
Structure-Spectra Correlation
References
- 1. This compound | 1037834-62-0 | FA141499 [biosynth.com]
- 2. Buy this compound (EVT-1814253) | 1037834-62-0 [evitachem.com]
- 3. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. 6-Azaspiro[2.5]octane | C7H13N | CID 22417173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Separation of 6-Benzyl-1-oxa-6-azaspiro(2,5)octane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. bre.com [bre.com]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tainstruments.com [tainstruments.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Unveiling the Structural Nuances of 6-Azaspiro[2.5]octane Hydrochloride: A Detailed Guide to 1H and 13C NMR Spectral Analysis
Abstract
This comprehensive application note provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 6-Azaspiro[2.5]octane hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of NMR analysis for this spirocyclic amine salt. We present detailed protocols for sample preparation, predicted spectral data with in-depth assignments, and a discussion on the structural insights that can be gleaned from one- and two-dimensional NMR experiments. The causality behind experimental choices is explained to provide field-proven insights, ensuring scientifically sound and reproducible results.
Introduction: The Significance of this compound
This compound is a spirocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery.[1] Its rigid, three-dimensional structure is of great interest for the synthesis of novel therapeutic agents. The molecular formula of this compound is C₇H₁₄ClN, and it has a molecular weight of approximately 147.65 g/mol .[1]
Precise structural characterization is paramount in drug development to ensure the identity, purity, and conformational integrity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structure elucidation of organic molecules in solution.[2] This guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral features of this compound, offering a foundational reference for its characterization.
Molecular Structure:
The structure of this compound, with the IUPAC name 6-azaspiro[2.5]octane;hydrochloride, features a cyclopropane ring fused to a piperidine ring at a spiro-carbon atom.[1] The nitrogen atom in the piperidine ring is protonated, forming the hydrochloride salt.
Diagram of the molecular structure of this compound:
Caption: Molecular structure of this compound.
Experimental Protocols: Best Practices for NMR Analysis of Amine Hydrochlorides
The quality of NMR data is intrinsically linked to meticulous sample preparation and the appropriate selection of experimental parameters. Amine hydrochlorides present specific challenges, such as solubility and the potential for hydrogen-deuterium exchange, which must be addressed for optimal results.
Sample Preparation
A well-prepared NMR sample is crucial for obtaining high-quality spectra. The following protocol is recommended for this compound:
Materials:
-
This compound
-
Deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆))
-
High-quality 5 mm NMR tubes
-
Vortex mixer
-
Pipettes
Protocol:
-
Solvent Selection: The choice of a deuterated solvent is critical. For amine hydrochlorides, polar solvents are generally required.
-
D₂O: Provides excellent solubility for many salts and allows for the observation of N-H protons, which will exchange with deuterium. This exchange can be used to identify the N-H signals as they will disappear or decrease in intensity over time.
-
CD₃OD: Another good option for solubility. The N-H protons will also exchange with the deuterium of the hydroxyl group.
-
DMSO-d₆: A versatile solvent that can often dissolve samples that are sparingly soluble in D₂O or CD₃OD. The N-H proton signals are often well-resolved in DMSO-d₆ and exchange is slower than in protic solvents.
-
-
Concentration:
-
For ¹H NMR , a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.
-
For ¹³C NMR , which is inherently less sensitive, a higher concentration of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Dissolution:
-
Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Add the chosen deuterated solvent.
-
Vortex the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but ensure the sample is cooled to room temperature before transferring to the NMR tube.
-
-
Transfer to NMR Tube:
-
Carefully transfer the solution to a high-quality 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter, as this can adversely affect the magnetic field homogeneity and lead to poor spectral resolution. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.
-
The final sample height in the tube should be approximately 4-5 cm to ensure it is within the detection region of the NMR probe.
-
NMR Data Acquisition
The following are general guidelines for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Specific parameters may need to be optimized based on the instrument and sample concentration.
Workflow for NMR Data Acquisition:
Caption: Workflow for NMR data acquisition and analysis.
Typical ¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.
Typical ¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
Spectral Data and Interpretation
Predicted ¹H NMR Spectral Data
The protonation of the nitrogen atom in the piperidine ring is expected to have a significant deshielding effect on the adjacent protons (α-protons). This is due to the electron-withdrawing inductive effect of the positively charged nitrogen. Protons further away from the nitrogen will be less affected.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5, H-7 (axial & equatorial) | 3.2 - 3.5 | m | 4H |
| H-4, H-8 (axial & equatorial) | 1.8 - 2.1 | m | 4H |
| H-1, H-2 | 0.5 - 0.8 | m | 4H |
| N⁺H₂ | 8.5 - 9.5 (in DMSO-d₆) | br s | 2H |
Note: Chemical shifts are referenced to TMS (δ 0.00 ppm). The N⁺H₂ signal is highly dependent on the solvent, concentration, and temperature, and will exchange in D₂O or CD₃OD.
Interpretation of the ¹H NMR Spectrum:
-
α-Protons (H-5, H-7): The four protons on the carbons adjacent to the nitrogen are expected to be the most downfield-shifted aliphatic protons, appearing as a complex multiplet in the range of 3.2 - 3.5 ppm. The complexity arises from both geminal and vicinal couplings.
-
β-Protons (H-4, H-8): The four protons on the carbons beta to the nitrogen are expected to resonate further upfield, likely in the 1.8 - 2.1 ppm region, also as a complex multiplet.
-
Cyclopropane Protons (H-1, H-2): The four protons of the cyclopropane ring are expected to be the most upfield-shifted protons, appearing in the characteristic range of 0.5 - 0.8 ppm. Their constrained geometry will likely result in a complex multiplet.
-
Ammonium Protons (N⁺H₂): In a non-exchanging solvent like DMSO-d₆, the two protons on the nitrogen are expected to appear as a broad singlet at a significantly downfield chemical shift (8.5 - 9.5 ppm). In protic deuterated solvents, this signal will broaden and eventually disappear due to deuterium exchange.
Predicted ¹³C NMR Spectral Data
Similar to the proton spectrum, the carbon atoms closest to the protonated nitrogen will experience the most significant downfield shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5, C-7 | 45 - 50 |
| C-4, C-8 | 30 - 35 |
| C-3 (Spiro) | 25 - 30 |
| C-1, C-2 | 10 - 15 |
Interpretation of the ¹³C NMR Spectrum:
-
α-Carbons (C-5, C-7): The two carbons directly bonded to the nitrogen are expected to be the most deshielded, with chemical shifts in the 45 - 50 ppm range.
-
β-Carbons (C-4, C-8): The carbons beta to the nitrogen will be found further upfield, likely in the 30 - 35 ppm region.
-
Spiro Carbon (C-3): The quaternary spiro carbon is expected to have a chemical shift in the range of 25 - 30 ppm.
-
Cyclopropane Carbons (C-1, C-2): The carbons of the cyclopropane ring will be the most shielded, appearing at the highest field, in the 10 - 15 ppm range.
Advanced NMR Techniques for Structural Confirmation
While 1D NMR provides essential information, 2D NMR experiments are invaluable for the unambiguous assignment of all proton and carbon signals, especially for complex spin systems like that in this compound.
2D COSY (Correlation Spectroscopy)
The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. This is crucial for tracing the connectivity within the piperidine and cyclopropane rings. For instance, cross-peaks would be expected between the α-protons (H-5, H-7) and the β-protons (H-4, H-8).
2D HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton with the carbon atom to which it is directly attached.[3][4] This is a powerful tool for assigning the carbon signals based on the more easily interpretable proton spectrum. For example, the protons in the 3.2 - 3.5 ppm region will show correlations to the carbons in the 45 - 50 ppm region.
2D HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds.[3][5] This is particularly useful for identifying the connectivity around quaternary carbons, such as the spiro carbon (C-3), and for linking the different spin systems. For example, correlations would be expected between the β-protons (H-4, H-8) and the spiro carbon (C-3).
Diagram of 2D NMR Connectivity:
Caption: Expected 2D NMR correlations.
Conclusion
This application note provides a detailed framework for the ¹H and ¹³C NMR analysis of this compound. By following the outlined protocols for sample preparation and data acquisition, and by utilizing the provided predicted spectral data and interpretation guidelines, researchers can confidently characterize this important chemical entity. The application of 2D NMR techniques is highly recommended for complete and unambiguous structural elucidation. The information presented herein serves as a valuable resource for scientists engaged in the synthesis and development of novel pharmaceuticals incorporating the 6-azaspiro[2.5]octane scaffold.
References
- 1. 6-Azaspiro(2.5)octane hydrochloride | C7H14ClN | CID 54593187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 5. youtube.com [youtube.com]
The Strategic Integration of 6-Azaspiro[2.5]octane Hydrochloride in the Synthesis of Novel PET Ligands: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Spirocyclic Scaffolds in PET Ligand Design
In the landscape of modern medicinal chemistry and drug discovery, the pursuit of molecules with superior pharmacological profiles is relentless. Positron Emission Tomography (PET) imaging, a powerful in vivo imaging modality, relies on the development of highly specific and selective radiotracers to visualize and quantify biological processes at the molecular level.[1][2] The design of these PET ligands is a meticulous process, where the molecular scaffold plays a pivotal role in defining the ultimate efficacy of the tracer.
Recently, azaspirocyclic scaffolds have garnered significant attention as valuable building blocks in the design of novel therapeutics and imaging agents.[3] Their inherent three-dimensionality and conformational rigidity offer distinct advantages over traditional flat, aromatic structures.[3] The incorporation of a spirocyclic core, such as 6-azaspiro[2.5]octane, can significantly enhance a molecule's physicochemical properties, including solubility and metabolic stability, while providing a unique vectoral orientation of substituents for optimal target engagement.[4] This guide provides a detailed overview and experimental protocols for the utilization of 6-azaspiro[2.5]octane hydrochloride in the synthesis of PET ligands.
The 6-azaspiro[2.5]octane moiety, a bicyclic structure featuring a nitrogen atom within a piperidine ring fused to a cyclopropane ring, offers a unique conformational constraint.[5] This rigidity can be advantageous in locking the molecule into a bioactive conformation, thereby increasing affinity and selectivity for its biological target. This application note will detail the synthetic strategies for incorporating this scaffold into potential PET ligand precursors and the subsequent radiolabeling procedures.
Part 1: Synthesis of a PET Ligand Precursor Featuring the 6-Azaspiro[2.5]octane Scaffold
The synthesis of a PET ligand begins with the preparation of a suitable precursor molecule that can be readily radiolabeled in the final step. A common strategy for introducing the fluorine-18 radioisotope is through nucleophilic substitution on an aliphatic chain. Therefore, a precursor bearing a good leaving group, such as a tosylate, is required. The following protocol outlines a proposed synthesis of a hypothetical PET ligand precursor, 1-(4-nitrophenyl)-6-(2-(tosyloxy)ethyl)-6-azaspiro[2.5]octane, based on established N-arylation and N-alkylation methodologies for secondary amines.
Experimental Protocol: Synthesis of a Tosylated Precursor
This protocol is divided into two main steps: the N-arylation of this compound and the subsequent N-alkylation to introduce the tosylated side chain.
Step 1: N-Arylation of this compound
This step utilizes the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.
-
Reaction Scheme:
-
This compound + 1-fluoro-4-nitrobenzene → N-(4-nitrophenyl)-6-azaspiro[2.5]octane
-
-
Materials:
-
This compound (1.0 eq)
-
1-Fluoro-4-nitrobenzene (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (2.5 eq)
-
Toluene (anhydrous)
-
Argon (inert gas)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 1-fluoro-4-nitrobenzene, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(4-nitrophenyl)-6-azaspiro[2.5]octane.
-
Step 2: N-Alkylation to Introduce the Tosylated Side Chain
-
Reaction Scheme:
-
N-(4-nitrophenyl)-6-azaspiro[2.5]octane + Ethylene glycol ditosylate → 1-(4-nitrophenyl)-6-(2-(tosyloxy)ethyl)-6-azaspiro[2.5]octane
-
-
Materials:
-
N-(4-nitrophenyl)-6-azaspiro[2.5]octane (1.0 eq)
-
Ethylene glycol ditosylate (1.5 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
To a round-bottom flask, add N-(4-nitrophenyl)-6-azaspiro[2.5]octane and K₂CO₃ in anhydrous acetonitrile.
-
Add ethylene glycol ditosylate to the mixture.
-
Heat the reaction to 80 °C and stir for 6-8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final precursor, 1-(4-nitrophenyl)-6-(2-(tosyloxy)ethyl)-6-azaspiro[2.5]octane.
-
Data Presentation: Precursor Synthesis
| Step | Reactants | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Azaspiro[2.5]octane HCl, 1-Fluoro-4-nitrobenzene | Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 100 | 12-18 | 75-85 |
| 2 | N-(4-nitrophenyl)-6-azaspiro[2.5]octane, Ethylene glycol ditosylate | K₂CO₃ | Acetonitrile | 80 | 6-8 | 60-70 |
Part 2: Automated Radiosynthesis of the [¹⁸F]-Labeled PET Ligand
The final and most critical step in preparing a PET tracer is the incorporation of the positron-emitting radionuclide, in this case, fluorine-18. This process is typically performed in a hot cell using an automated synthesis module to handle the high levels of radioactivity safely and reproducibly.[1][6][7] The following is a proposed protocol for the automated radiosynthesis of [¹⁸F]-1-(4-nitrophenyl)-6-(2-fluoroethyl)-6-azaspiro[2.5]octane.
Experimental Protocol: Automated [¹⁸F]-Fluorination
-
Reaction Scheme:
-
1-(4-nitrophenyl)-6-(2-(tosyloxy)ethyl)-6-azaspiro[2.5]octane + [¹⁸F]Fluoride → [¹⁸F]-1-(4-nitrophenyl)-6-(2-fluoroethyl)-6-azaspiro[2.5]octane
-
-
Instrumentation:
-
Automated Radiosynthesis Module (e.g., GE TRACERlab, Synthra RNplus)
-
High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column and a radioactivity detector.
-
-
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride from the cyclotron is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.
-
-
Azeotropic Drying:
-
The solvent is evaporated under a stream of nitrogen or argon with gentle heating to remove the water azeotropically. This step is crucial for activating the [¹⁸F]fluoride for nucleophilic substitution.[8]
-
-
Radiolabeling Reaction:
-
A solution of the tosylated precursor (typically 1-5 mg) in anhydrous acetonitrile or dimethyl sulfoxide (DMSO) is added to the dried [¹⁸F]KF-K₂₂₂ complex.
-
The reaction vessel is sealed and heated to 100-120 °C for 10-15 minutes.
-
-
Purification:
-
After cooling, the reaction mixture is diluted with the HPLC mobile phase and injected onto a semi-preparative HPLC column (e.g., C18).
-
The fraction corresponding to the desired [¹⁸F]-labeled product is collected.
-
-
Formulation:
-
The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge to trap the product.
-
The cartridge is washed with water to remove any residual HPLC solvents.
-
The final product is eluted from the Sep-Pak with a small volume of ethanol and then diluted with sterile saline for injection.
-
-
Quality Control:
-
The final product is tested for radiochemical purity (by analytical HPLC), specific activity, pH, and sterility before being released for in vivo studies.
-
-
Data Presentation: Radiosynthesis Parameters
| Parameter | Value |
| Precursor Amount | 1-5 mg |
| Radioactivity (start) | 1-2 Ci (37-74 GBq) |
| Labeling Temperature | 100-120 °C |
| Labeling Time | 10-15 min |
| Radiochemical Yield (decay-corrected) | 20-40% |
| Radiochemical Purity | >98% |
| Molar Activity | >1 Ci/µmol (>37 GBq/µmol) |
Visualization of Workflows
Synthesis of PET Ligand Precursor
Caption: Workflow for the synthesis of the tosylated PET ligand precursor.
Automated Radiosynthesis Workflow
Caption: Automated radiosynthesis and formulation of the final [¹⁸F]PET ligand.
Conclusion and Future Perspectives
The use of this compound as a building block in the synthesis of PET ligands represents a promising strategy for the development of novel imaging agents with potentially improved pharmacokinetic and pharmacodynamic properties. The protocols detailed in this guide, while based on a hypothetical target molecule, are grounded in well-established and robust chemical transformations. The successful synthesis of M4 muscarinic antagonists incorporating the 6-azaspiro[2.5]octane scaffold demonstrates the feasibility of the proposed N-arylation step.[4] Furthermore, the automated radiosynthesis of [¹⁸F]-labeled compounds is a routine procedure in many radiochemistry facilities, and the proposed protocol is readily adaptable to various automated platforms.[1][6][7]
Researchers and scientists in the field of drug development and molecular imaging are encouraged to explore the potential of the 6-azaspiro[2.5]octane scaffold. Future work should focus on the synthesis and evaluation of a diverse library of PET ligands incorporating this moiety to fully elucidate its impact on in vivo performance. The continued exploration of novel three-dimensional scaffolds is essential for pushing the boundaries of PET imaging and advancing our understanding of complex biological systems in health and disease.
References
- 1. Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Azaspiro(2.5)octane hydrochloride | C7H14ClN | CID 54593187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fully automated production of diverse 18F-labeled PET tracers on the ELIXYS multireactor radiosynthesizer without hardware modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Automated radiosynthesis of [18F]FMPEP-d2 for cannabinoid receptor PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Azaspiro[2.5]octane Hydrochloride
Welcome to the technical support guide for the purification of 6-Azaspiro[2.5]octane hydrochloride (CAS No. 1037834-62-0). This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested guidance on recrystallization, moving beyond procedural steps to explain the underlying scientific principles. Our goal is to empower you to troubleshoot common issues and optimize your purification process for maximum yield and purity.
Foundational Knowledge: Understanding the Compound
This compound is a spirocyclic amine salt, a structural motif of increasing interest in medicinal chemistry for its role in developing novel therapeutics, including muscarinic acetylcholine receptor antagonists.[1][2] Achieving high purity is non-negotiable for its use in drug development and downstream applications. Recrystallization is the most effective and scalable method for this purpose.
A successful purification strategy begins with a firm grasp of the compound's physicochemical properties.
| Property | Value | Source |
| CAS Number | 1037834-62-0 | [3][4][5] |
| Molecular Formula | C₇H₁₄ClN | [1][3][6] |
| Molecular Weight | ~147.65 g/mol | [1][3] |
| Appearance | White crystalline solid | [1] |
| Purity (Typical) | ≥97% (before recrystallization) | |
| Solubility Profile | Soluble in polar solvents (e.g., water, alcohols) | [1] |
| Storage | Refrigerator, store locked up in a well-ventilated place.[7] |
The Core Principle: Differential Solubility
Recrystallization is a physical separation technique based on the principle that the solubility of a compound in a solvent increases with temperature.[8] The ideal solvent will dissolve the target compound completely at an elevated temperature but only sparingly at a low temperature. Impurities, conversely, should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).[8][9]
For an amine hydrochloride salt like 6-Azaspiro[2.5]octane HCl, which is ionic, polar solvents are the logical starting point.[8]
Recrystallization Workflow Overview
The following diagram outlines the fundamental steps of a successful recrystallization protocol.
Caption: General workflow for purification by recrystallization.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the recrystallization of this compound.
Q1: I've added the hot solvent and my compound has dissolved, but after cooling, no crystals are forming. What's wrong?
A1: This is the most common issue in recrystallization and usually points to one of two causes: excessive solvent or supersaturation.
-
Causality—Excessive Solvent: The most frequent error is using too much solvent.[10][11] The goal is to create a solution that is saturated at a high temperature. If an excess of solvent is used, the solution may not become saturated upon cooling, preventing crystallization and leading to poor or no yield.[11][12]
-
Solution:
-
Reduce Volume: Gently heat the solution to boil off a portion of the solvent. A rotary evaporator is ideal for this if the solvent is volatile.[10] Periodically remove the flask from the heat and allow it to cool to see if crystals form.
-
Add an Anti-Solvent: If you suspect you are only slightly over the required solvent volume, you can cautiously add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise to the warm solution until turbidity (cloudiness) appears. Then, add a few drops of the original hot solvent to redissolve the solid and cool again.[8]
-
-
Causality—Supersaturation: Sometimes a solution can hold more dissolved solute than it theoretically should at a given temperature; this is a supersaturated state.[10] Crystal growth requires a nucleation point to begin.
-
Solution:
-
Induce Nucleation: Gently scratch the inside of the flask below the solvent line with a glass rod.[10][13] The microscopic scratches on the glass provide a surface for the first crystals to form.
-
Seed Crystals: If you have a small amount of pure 6-Azaspiro[2.5]octane HCl, add a single tiny crystal to the cooled solution. This "seed" provides a template for further crystal growth.
-
Extended Cooling: Cool the solution in an ice-water bath for an additional 15-30 minutes. Lower temperatures decrease solubility further and can promote crystallization.
-
Q2: My compound is separating from the solution as an oily liquid, not as crystals. What is "oiling out" and how do I fix it?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes saturated with impurities, preventing the formation of a crystal lattice. [10][14] This is detrimental to purification as the oil often traps impurities.
-
Causality & Solution:
-
High Impurity Load: If the starting material is significantly impure, it can disrupt crystallization. The solution is to re-dissolve the oil by heating and adding a small amount of additional hot solvent to decrease the saturation.[10] Then, attempt a very slow cooling process.
-
Cooling Too Rapidly: Abruptly placing a hot flask on a cold surface can cause the compound to crash out of solution as an oil.
-
Solution: Reheat the solution to re-dissolve the oil. Allow the flask to cool slowly on a countertop or a cooling hotplate before moving it to an ice bath.[10]
-
Inappropriate Solvent: The chosen solvent may be too "good" at dissolving the compound, even when cold.
-
Solution: Re-dissolve the oil by heating and add a small amount of a miscible anti-solvent before commencing slow cooling. This reduces the overall solvating power of the system.
-
Q3: I got crystals, but my final yield is very low. Where did my product go?
A3: A low recovery percentage is frustrating but can be logically diagnosed. It typically results from procedural losses.
-
Causality & Solution:
-
Excessive Solvent: As detailed in Q1, using too much solvent is a primary cause of low yield because a significant portion of the product will remain dissolved in the mother liquor even after cooling.[11] Always use the minimum amount of boiling solvent necessary for dissolution.[9][11]
-
Premature Crystallization: If the solution cools during hot filtration (if performed to remove insoluble impurities), product can be lost on the filter paper.
-
Solution: Use a heated filter funnel and keep the receiving flask warm.[14] Use a slight excess of hot solvent to prevent crystallization in the funnel, then boil off the excess before cooling.[14]
-
Improper Washing: Washing the collected crystals with solvent that is not ice-cold, or using too large a volume, will dissolve and wash away some of your purified product.[11]
-
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q: How do I select the best solvent system for this compound? A: Since this compound is an amine hydrochloride salt, it is polar. Therefore, polar solvents are required.[8] Good starting points are alcohols like isopropanol or ethanol.[8] A "solvent pair" system is also highly effective. This involves dissolving the compound in a minimal amount of a hot "good" solvent (e.g., ethanol) and then adding a hot "bad" or "anti-solvent" (e.g., diethyl ether, toluene) until the solution becomes cloudy, indicating saturation.[8][15]
Q: What is the impact of the cooling rate on crystal quality? A: The cooling rate directly impacts crystal size and purity. Slow cooling is paramount. Rapid cooling traps impurities within the crystal lattice and leads to the formation of small, often impure, crystals. Allowing the solution to cool slowly to room temperature before moving it to an ice bath provides time for a proper crystal lattice to form, excluding impurities.[13][15]
Q: How can I be sure my purified crystals are dry? A: Residual solvent can affect the accuracy of your final yield calculation and melting point analysis.[11] To ensure the product is dry, it should be dried to a "constant weight." This involves weighing the sample, drying it for a period (e.g., in a vacuum oven), and re-weighing it. If the weight does not change between weighings, the sample is considered dry.[11] Note that solids recrystallized from water require a longer drying time, often overnight.[11][12]
Detailed Experimental Protocol: Recrystallization of this compound
Safety First: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. This compound is harmful if swallowed and causes skin and eye irritation.[3][4][7]
Method 1: Single-Solvent Recrystallization (e.g., using Isopropanol)
-
Dissolution: Place the crude 6-Azaspiro[2.5]octane HCl in an Erlenmeyer flask with a magnetic stir bar. Add a small volume of isopropanol and heat the mixture to a gentle boil with stirring.
-
Saturation: Continue adding hot isopropanol dropwise until the solid just completely dissolves. Avoid adding a large excess.[11][13]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.[8][11]
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.[11]
Method 2: Solvent/Anti-Solvent Recrystallization (e.g., using Ethanol/Diethyl Ether)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethanol required for complete dissolution.
-
Addition of Anti-Solvent: While keeping the solution hot, slowly add diethyl ether (the anti-solvent) dropwise until the solution becomes faintly and persistently cloudy (turbid).[8]
-
Clarification: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, ensuring the solution is perfectly saturated.[8]
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to complete the crystallization process.
-
Isolation & Washing: Collect the crystals by vacuum filtration and wash with a small amount of an ice-cold ethanol/ether mixture or pure ice-cold ether.
-
Drying: Dry the crystals to a constant weight.
References
- 1. Buy this compound (EVT-1814253) | 1037834-62-0 [evitachem.com]
- 2. Buy 6-Azaspiro[2.5]octane | 872-64-0 [smolecule.com]
- 3. 6-Azaspiro(2.5)octane hydrochloride | C7H14ClN | CID 54593187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound | 1037834-62-0 [m.chemicalbook.com]
- 6. Factory Supply Industrial Grade this compound 1037834-62-0 with Best Price [whsysbio.net]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. reddit.com [reddit.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Optimization of Coupling Reactions with 6-Azaspiro[2.5]octane
Welcome to the technical support center for optimizing coupling reactions with 6-Azaspiro[2.5]octane. This guide is designed for researchers, medicinal chemists, and process development professionals who are incorporating this valuable sp³-rich scaffold into their synthetic programs. As a sterically demanding secondary amine, 6-azaspiro[2.5]octane presents unique challenges and opportunities in C-N bond formation. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure your success.
Core Concepts: Understanding 6-Azaspiro[2.5]octane
Before troubleshooting, it's crucial to understand the fundamental properties of the reagent. 6-Azaspiro[2.5]octane is a secondary aliphatic amine. Its rigid, three-dimensional structure is highly desirable in drug discovery for exploring new chemical space.[1] However, the steric bulk around the nitrogen atom and its basicity require careful consideration during reaction design.
A primary logistical challenge is that 6-azaspiro[2.5]octane is often supplied as a hydrochloride salt for improved stability and handling.[2] It is critical to understand that the free base is the reactive nucleophile in most coupling reactions, such as the Buchwald-Hartwig amination.[3] Direct use of the hydrochloride salt will neutralize the reaction base, inhibit catalysis, and result in failed reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the coupling of 6-azaspiro[2.5]octane, providing a logical framework for diagnosis and resolution.
Q1: My reaction shows low to no conversion of the starting material. What are the likely causes?
This is the most frequent issue and typically points to a problem with one of the core reaction components: the catalyst system, the base, or the nucleophile itself.
-
Potential Cause A: Inactive Catalyst System The palladium catalyst is the engine of the reaction, and its performance is dictated by the supporting ligand. The lone pair of electrons on the amine can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4] For a sterically hindered secondary amine like 6-azaspiro[2.5]octane, the ligand must be bulky enough to promote the desired reductive elimination step and prevent the formation of inactive catalyst species.[5]
Solution:
-
Select a Bulky, Electron-Rich Ligand: Standard ligands like PPh₃ are often ineffective. Utilize specialized biaryl phosphine ligands developed for challenging aminations. Excellent starting points include XPhos, SPhos, RuPhos, or BrettPhos .[4][6]
-
Use a Pre-formed Catalyst: To ensure the formation of the active L-Pd(0) species, use a well-defined palladium precatalyst.[7] Buchwald's G3 or G4 precatalysts (e.g., XPhos Pd G3) are air- and moisture-stable and offer reliable activation, often at lower temperatures. This avoids potential issues with the in situ reduction of Pd(II) sources like Pd(OAc)₂.[6]
-
-
Potential Cause B: Incorrect Choice or Stoichiometry of Base The base plays a critical role in the catalytic cycle, facilitating the deprotonation of the amine after it coordinates to the palladium complex.[8] If the base is too weak, this step becomes the rate-limiting bottleneck.
Solution:
-
Employ a Strong, Non-Nucleophilic Base: Weak inorganic bases like K₂CO₃ or Cs₂CO₃ are generally insufficient for coupling hindered secondary amines.[6] Strong alkoxide bases such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are the standard choices.[8] Lithium bis(trimethylsilyl)amide (LHMDS) is another powerful option, particularly for substrates with sensitive functional groups.[6]
-
Ensure Sufficient Equivalents: If you are using the 6-azaspiro[2.5]octane hydrochloride salt without prior freebasing, you must add at least one extra equivalent of base to neutralize the HCl. However, the recommended best practice is to use the isolated free base.
-
-
Potential Cause C: Suboptimal Solvent or Reagent Quality The reaction medium must effectively dissolve all components and remain inert. The purity of your reagents is paramount.
Solution:
-
Use Anhydrous, Degassed Solvents: Aprotic, nonpolar, or polar aprotic solvents are typical. Toluene, dioxane, and THF are common choices.[9] Oxygen can oxidize phosphine ligands and deactivate the Pd(0) catalyst, so it is crucial to degas the solvent thoroughly (e.g., by sparging with argon or nitrogen for 20-30 minutes).[10]
-
Use the Free Base of 6-Azaspiro[2.5]octane: As mentioned, using the hydrochloride salt directly is a common failure point. Always perform a freebasing procedure first. (See Protocol 1).
-
Check Reagent Purity: Ensure the aryl halide/triflate coupling partner is pure. Impurities can sometimes act as catalyst poisons.[10]
-
Q2: I'm observing significant side product formation, primarily hydrodehalogenation of my aryl halide. How can I suppress this?
Hydrodehalogenation (replacement of the halide with a hydrogen atom) is a known side reaction in palladium-catalyzed couplings. It can compete with the desired C-N bond formation, especially at high temperatures or with sluggish catalytic turnover.[11]
-
Potential Cause A: High Reaction Temperature While heat is often required to drive the reaction, excessively high temperatures can accelerate catalyst decomposition and favor side reactions.
Solution:
-
Optimize Temperature: Screen a range of temperatures. Often, reactions can be run effectively between 80-110 °C.[6] If hydrodehalogenation is severe, try lowering the temperature to 80-90 °C and compensating with a longer reaction time.
-
Consider Microwave Irradiation: Microwave heating can offer rapid and uniform heating, sometimes leading to cleaner reactions and shorter times. However, direct translation of thermal conditions is not always possible, and optimization is required.
-
-
Potential Cause B: Inefficient Catalyst System If the catalytic cycle is slow, competing pathways like hydrodehalogenation have more time to occur.
Solution:
-
Re-evaluate Ligand Choice: A more effective ligand may accelerate the desired C-N coupling, outcompeting the side reaction. Refer to the bulky biaryl phosphine ligands mentioned in Q1. A multi-ligand approach, using a combination of ligands, has also been reported to enhance reactivity in some cases.[12]
-
Frequently Asked Questions (FAQs)
-
Q: How should I handle and store 6-Azaspiro[2.5]octane and its hydrochloride salt? A: The hydrochloride salt is a stable solid that can be stored at room temperature.[2] The free base is a more volatile and potentially air-sensitive liquid or low-melting solid. It should be stored under an inert atmosphere (argon or nitrogen) and refrigerated to minimize degradation.
-
Q: My coupling partner is an aryl chloride, which is less reactive. What changes should I make? A: Aryl chlorides are more challenging to activate than bromides or iodides.[13] This requires a more electron-rich and active catalyst system. Ligands such as tBuXPhos, tBuBrettPhos, or RuPhos are specifically designed for these difficult couplings.[6] Higher catalyst loadings (2-5 mol%) and higher temperatures may also be necessary.
-
Q: What is the recommended work-up and purification procedure? A: Upon completion, the reaction is typically cooled, diluted with an organic solvent like ethyl acetate or dichloromethane, and washed with water or brine to remove the inorganic base and salts. The crude product can then be purified by flash column chromatography on silica gel.[4] Given the basic nature of the product, a gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually adding a more polar solvent (e.g., ethyl acetate) is common. Adding a small amount of triethylamine (0.1-1%) to the eluent can help prevent the product from streaking on the silica gel.
Experimental Protocols & Data
Protocol 1: Freebasing of this compound
This protocol describes a standard liquid-liquid extraction to convert the hydrochloride salt to its reactive free base form.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equiv) in deionized water.
-
Cool the solution in an ice bath.
-
Slowly add a strong aqueous base (e.g., 2 M NaOH) until the pH of the solution is >12.
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc) three times.
-
Combine the organic layers.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base.
-
The resulting amine should be used immediately or stored under an inert atmosphere in a refrigerator.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This procedure provides a robust starting point for the coupling of 6-azaspiro[2.5]octane with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
6-Azaspiro[2.5]octane, free base (1.2-1.5 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4-1.8 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Anhydrous, degassed toluene or dioxane
-
Oven-dried reaction vial with a stir bar and screw cap
Procedure (to be performed in a glovebox or using Schlenk technique):
-
To an oven-dried reaction vial, add the aryl bromide (1.0 equiv), the palladium precatalyst (0.01-0.02 equiv), and sodium tert-butoxide (1.4-1.8 equiv).
-
Seal the vial, remove it from the glovebox (if used), and add anhydrous, degassed solvent via syringe.
-
Add the 6-azaspiro[2.5]octane free base (1.2-1.5 equiv) via syringe.
-
Place the sealed vial in a preheated oil bath or heating block set to 100-110 °C.
-
Stir the reaction vigorously for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with work-up and purification as described in the FAQ.
Data Presentation: Optimization of Reaction Conditions
The following table illustrates a typical optimization study for the coupling of 4-bromotoluene with 6-azaspiro[2.5]octane. Yields are representative and determined by ¹H NMR with an internal standard.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | PPh₃ (4) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | <5 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 25 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu (1.5) | Dioxane | 110 | 12 | 88 |
| 4 | XPhos Pd G3 (2) | - | NaOt-Bu (1.5) | Dioxane | 110 | 8 | 95 |
| 5 | XPhos Pd G3 (2) | - | NaOt-Bu (1.5) | Toluene | 110 | 8 | 94 |
| 6 | XPhos Pd G3 (1) | - | NaOt-Bu (1.5) | Dioxane | 90 | 16 | 91 |
Analysis:
-
Entry 1 shows that a simple ligand like PPh₃ with a weak base is ineffective.
-
Entry 2 demonstrates that a bulky ligand improves the yield, but the weak base is still limiting.
-
Entry 3 highlights the critical importance of a strong base (NaOt-Bu).
-
Entries 4 & 5 show that a well-defined precatalyst gives excellent yields in shorter times in common solvents.
-
Entry 6 indicates that the reaction can be run effectively at a lower temperature with slightly lower catalyst loading, which can be beneficial for sensitive substrates.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
Troubleshooting Workflow for Failed Reactions
Caption: A systematic approach to diagnosing failed reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Azaspiro(2.5)octane hydrochloride | C7H14ClN | CID 54593187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Free base - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
Technical Support Center: Managing Steric Hindrance in Reactions with 6-Azaspiro[2.5]octane Hydrochloride
Welcome to the technical support resource for 6-Azaspiro[2.5]octane hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable spirocyclic building block into their synthetic workflows. The unique structural rigidity and steric environment of this compound can present challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights, to help you navigate these challenges and achieve your synthetic goals.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: I am experiencing very low to no yield in my N-alkylation or N-acylation reaction with 6-Azaspiro[2.5]octane. What is the likely cause and how can I fix it?
Answer:
This is the most common challenge and is almost certainly due to the significant steric hindrance around the nitrogen atom. The core issue is the quaternary spiro-carbon atom adjacent to the nitrogen. This carbon, part of both the cyclopropane and piperidine rings, creates a rigid and crowded local environment that physically blocks the approach of electrophiles to the nitrogen's lone pair of electrons.[1][2] This increases the activation energy of the reaction.
Root Cause Analysis & Recommended Solutions:
-
Inadequate Deprotonation: The starting material is a hydrochloride salt. The nitrogen is protonated and non-nucleophilic. You must use a base to generate the free amine in situ. If your base is too weak or too sterically hindered itself (e.g., 2,6-lutidine), deprotonation will be incomplete.
-
Solution: Switch to a stronger, yet accessible, base. For many applications, triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are effective. In cases requiring more basicity, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent can be highly effective, especially in C-N couplings.
-
-
Bulky Electrophile: The steric clash is a two-way street. A bulky electrophile (e.g., a secondary/tertiary alkyl halide or a sterically demanding acyl chloride) will struggle to access the nitrogen.
-
Solution: If possible, use the least hindered electrophile that meets your synthetic needs (e.g., primary alkyl halides like methyl iodide or benzyl bromide). For acylations, consider using a more reactive species like an acid anhydride with a catalytic amount of DMAP (4-Dimethylaminopyridine) or switching to a highly reactive acid chloride.
-
-
Insufficient Reaction Energy: The high activation energy due to steric hindrance may not be overcome at room or slightly elevated temperatures.
-
Solution: Increase the reaction temperature significantly. Reactions may require heating to 80-120 °C or higher. Microwave irradiation is an excellent technique for rapidly and efficiently heating reactions to overcome such energy barriers.
-
-
Solvent Mismatch: The choice of solvent is critical. Protic solvents (like ethanol or water) can form hydrogen bonds with the amine, creating a "solvent cage" that further increases its effective steric bulk and reduces its nucleophilicity.[3]
Caption: Troubleshooting workflow for low-yield reactions.
Question 2: I am attempting a Buchwald-Hartwig or Ullmann-type C-N cross-coupling with an ortho-substituted aryl halide and getting poor results. Is this reaction feasible?
Answer:
Yes, this is a feasible but highly challenging transformation. Coupling sterically hindered amines with sterically hindered electrophiles represents one of the more difficult classes of C-N bond formation. The combination of the bulky 6-azaspiro[2.5]octane and an ortho-substituted aryl halide creates a scenario of extreme steric demand at the reaction center. Standard palladium or copper catalyst systems will likely fail.
Key Considerations & Advanced Solutions:
-
Ligand Choice is Paramount: The success of these reactions hinges almost entirely on the choice of ancillary ligand on the metal center. The ligand must be bulky enough to promote reductive elimination (the product-forming step) but must also coordinate in a way that allows the hindered amine and aryl halide to approach the metal.
-
Palladium Catalysis: Traditional ligands like BINAP or P(t-Bu)₃ may be insufficient. You must explore specialized ligands developed specifically for hindered substrates. Recent literature highlights the effectiveness of biarylphosphine ligands designed to create a more open coordination sphere around the palladium.[6]
-
Copper Catalysis: While historically less common for such demanding couplings, new ligand systems are enabling copper to be a viable alternative. Recent discoveries have shown that novel pyrrole-ol based ligands can facilitate Cu-catalyzed couplings of ortho-substituted aryl iodides with hindered amines, a reaction previously considered unprecedented for copper.[7]
-
-
Base and Solvent System: The choice of base is critical. A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often the bases of choice. The solvent must be anhydrous and high-boiling, such as toluene or dioxane.
-
Pre-catalyst Selection: Using an air-stable palladium pre-catalyst (e.g., those based on the Buchwald ligands) can improve reproducibility and ensure the active catalytic species is generated efficiently.
| Parameter | Recommended Conditions | Rationale |
| Catalyst System | Pd₂(dba)₃ with a specialized biarylphosphine ligand (e.g., RuPhos, XPhos) OR a modern CuI/ligand system.[6][7] | Ligands are designed to accommodate extreme steric bulk and promote the difficult reductive elimination step. |
| Base | NaOt-Bu or LiHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine without competing in the reaction. |
| Solvent | Anhydrous Toluene or Dioxane | High-boiling, aprotic solvents are necessary for the elevated temperatures required. |
| Temperature | 100 - 140 °C (often requires sealed-tube or microwave conditions) | High thermal energy is needed to overcome the steric activation barrier. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst and organometallic intermediates from oxygen and moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying structural reason for the steric hindrance in 6-Azaspiro[2.5]octane?
The steric hindrance arises from the unique spirocyclic fusion. The nitrogen atom is in a piperidine ring at the C-6 position. The C-5 carbon is a quaternary spiro center, meaning it is bonded to four other carbon atoms—two in the piperidine ring and two in the cyclopropane ring.[8] This spiro fusion locks the conformation of the piperidine ring, placing the bulky cyclopropane ring and its associated hydrogens in close proximity to the nitrogen atom, effectively shielding its lone pair from one face. This makes nucleophilic attack on an electrophile sterically demanding.[9][10]
Caption: Steric hindrance around the nitrogen in 6-azaspiro[2.5]octane.
Q2: How does the hydrochloride salt form impact reaction setup?
The hydrochloride salt form means the nitrogen atom is protonated (R₃N-H⁺), rendering it completely non-nucleophilic. An acid-base reaction must occur before any nucleophilic substitution can take place. You must add at least one molar equivalent of a suitable base to neutralize the HCl and liberate the free amine. It is common practice to use a slight excess of base (1.1-1.5 equivalents) to ensure complete deprotonation. The choice of base should be made carefully to avoid side reactions with your substrate or electrophile.
Q3: What are the best analytical methods for monitoring these reactions?
For routine reaction monitoring, Thin Layer Chromatography (TLC) is effective. Use a moderately polar eluent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol). Staining with potassium permanganate or ninhydrin can help visualize the amine-containing spots. For structural confirmation and purity analysis of the final product, a combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) is essential. NMR spectroscopy is particularly powerful as it can confirm the addition of the new group and provide insights into the conformational properties of the final spirocyclic product.[11]
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. gacariyalur.ac.in [gacariyalur.ac.in]
- 4. ias.ac.in [ias.ac.in]
- 5. toc.library.ethz.ch [toc.library.ethz.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Azaspiro[2.5]octane | C7H13N | CID 22417173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing byproduct formation in the synthesis of 6-Azaspiro[2.5]octane analogs
A Guide to Preventing Byproduct Formation and Troubleshooting Common Synthetic Challenges
Welcome to the technical support center for the synthesis of 6-azaspiro[2.5]octane analogs. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important structural motif. As a Senior Application Scientist, I will provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to help you navigate the common challenges and prevent the formation of unwanted byproducts in your synthetic routes.
Introduction: The Synthetic Challenge
The 6-azaspiro[2.5]octane core is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional structure that can lead to improved pharmacological properties. However, its synthesis, often involving cyclopropanation of a piperidine precursor, can be accompanied by the formation of various byproducts that complicate purification and reduce yields. This guide will focus on two primary synthetic strategies: the Kulinkovich reaction on N-protected 4-piperidones and the Simmons-Smith cyclopropanation of N-protected 4-methylenepiperidines.
Troubleshooting Guide: A-Problem-Oriented Approach
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Unexpected Signals in the 1H NMR of a Kulinkovich Reaction
Question: I performed a Kulinkovich reaction on N-Boc-4-piperidone using ethylmagnesium bromide and Ti(OiPr)4. My crude 1H NMR shows the expected signals for the desired 6-azaspiro[2.5]octan-4-ol, but I also see a prominent triplet around 1.2 ppm and a corresponding quartet around 3.6 ppm. What are these signals, and how can I avoid this byproduct?
Answer:
The triplet and quartet you are observing are characteristic signals of an ethyl group. This strongly suggests the formation of N-Boc-4-ethyl-4-hydroxypiperidine , a byproduct resulting from the simple 1,2-addition of the Grignard reagent to the ketone carbonyl, without subsequent cyclopropanation.
Causality: The Kulinkovich reaction is a complex process involving the in-situ formation of a titanacyclopropane intermediate. If the rate of Grignard addition to the ketone is faster than the formation or reaction of this titanacyclopropane, the simple addition product will be a major byproduct. This can be influenced by several factors, including reaction temperature and the stoichiometry of the reagents.
Troubleshooting Protocol:
-
Temperature Control: Ensure that the reaction temperature is kept low, typically between -78 °C and -40 °C, during the addition of the Grignard reagent. Lower temperatures generally favor the formation of the titanacyclopropane intermediate over direct nucleophilic addition.
-
Reagent Stoichiometry: The ratio of Grignard reagent to the titanium catalyst is crucial. A common side reaction is the formation of ethene from the titanacyclopropane.[1] Using a slight excess of the Grignard reagent can help to ensure the complete formation of the active cyclopropanating agent. However, a large excess can promote the simple addition byproduct. It is recommended to start with the literature-proven stoichiometry and optimize from there.
-
Slow Addition: Add the Grignard reagent dropwise to the solution of the piperidone and titanium catalyst over an extended period. This helps to maintain a low concentration of the Grignard reagent in the reaction mixture, disfavoring the direct addition pathway.
Purification Strategy:
If the byproduct has already formed, it can often be separated from the desired spirocycle by column chromatography on silica gel. The polarity of the two compounds is typically different enough to allow for good separation. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.
Issue 2: Presence of a Ketone Signal in the 13C NMR of a Kulinkovich Reaction
Question: After my Kulinkovich reaction and work-up, I still see a significant peak around 209 ppm in my 13C NMR, corresponding to the starting N-Boc-4-piperidone. How can I improve the conversion?
Answer:
The presence of unreacted starting material indicates an incomplete reaction. This can be due to several factors related to the reagents or reaction conditions.
Causality:
-
Inactive Grignard Reagent: The quality of the Grignard reagent is paramount. If it has been exposed to moisture or air, its effective concentration will be lower than expected.
-
Insufficient Reagent Stoichiometry: An insufficient amount of the Grignard reagent or titanium catalyst will lead to incomplete conversion.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time to go to completion.
Troubleshooting Protocol:
-
Titrate Your Grignard Reagent: Always titrate your Grignard reagent before use to determine its exact concentration. This will ensure that you are adding the correct stoichiometric amount.
-
Optimize Reagent Ratios: While avoiding a large excess, ensure you are using a sufficient amount of the Grignard reagent and titanium catalyst. A typical starting point is 2-3 equivalents of the Grignard reagent per equivalent of the piperidone.
-
Monitor the Reaction: Use thin-layer chromatography (TLC) to monitor the progress of the reaction. Take aliquots from the reaction mixture at different time points to determine when the starting material has been consumed.
-
Check for Competing Reactions: As mentioned in Issue 1, the formation of the simple addition product can compete with the desired cyclopropanation. Optimizing the conditions to favor cyclopropanation will also improve the consumption of the starting material.
Issue 3: Low Diastereoselectivity in the Synthesis of Substituted 6-Azaspiro[2.5]octane Analogs
Question: I am synthesizing a 6-azaspiro[2.5]octane analog with a substituent on the piperidine ring, and I am getting a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Answer:
Controlling diastereoselectivity is a common challenge in the synthesis of substituted spirocycles. The stereochemical outcome is determined by the facial selectivity of the cyclopropanation reaction, which can be influenced by steric and electronic factors.
Causality: The approach of the cyclopropanating agent to the double bond (in the case of a Simmons-Smith reaction) or the formation of the spirocyclic ring (in the Kulinkovich reaction) can be directed by existing stereocenters or bulky groups on the piperidine ring. If there are no significant directing groups, a mixture of diastereomers is likely.
Troubleshooting Protocol:
-
Choice of Protecting Group: The nature of the nitrogen protecting group can have a significant impact on the diastereoselectivity. A bulky protecting group, such as a tert-butyloxycarbonyl (Boc) group, can influence the conformation of the piperidine ring and direct the approach of the reagents. Experimenting with different protecting groups (e.g., benzyloxycarbonyl (Cbz), tosyl (Ts)) may lead to improved selectivity.
-
Reaction Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state with the lower activation energy.
-
Chiral Catalysts or Auxiliaries: For achieving high levels of both diastereoselectivity and enantioselectivity, the use of chiral catalysts is often necessary. In the context of Simmons-Smith type reactions, chiral ligands can be used to direct the cyclopropanation.[2] For rhodium-catalyzed cyclopropanations of exocyclic olefins, chiral dirhodium tetracarboxylate catalysts have shown high efficiency.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best protecting group for the nitrogen in the synthesis of 6-azaspiro[2.5]octane analogs?
The tert-butyloxycarbonyl (Boc) group is a popular choice as it is generally stable under the conditions of both the Kulinkovich and Simmons-Smith reactions and can be easily removed under acidic conditions.[4] However, as mentioned in the troubleshooting guide, the choice of protecting group can influence the stereochemical outcome of the reaction. Therefore, it may be necessary to screen different protecting groups to achieve the desired selectivity.
Q2: How can I prepare the 4-methylenepiperidine precursor for the Simmons-Smith reaction?
N-protected 4-methylenepiperidine can be readily prepared from the corresponding N-protected 4-piperidone using a Wittig reaction or a Tebbe olefination. The Wittig reaction, using methyltriphenylphosphonium bromide and a strong base like n-butyllithium, is a common and effective method.
Q3: What are the common byproducts in a Simmons-Smith reaction on an N-protected 4-methylenepiperidine?
Besides unreacted starting material, a potential byproduct is the methylated starting material, where the nitrogen atom of the piperidine is methylated. This is more likely to occur with prolonged reaction times or with a large excess of the Simmons-Smith reagent.[5] Additionally, the Lewis acidic nature of the zinc iodide byproduct can sometimes lead to side reactions if the product is acid-sensitive.[5]
Q4: What is the best way to purify the final 6-azaspiro[2.5]octane analog?
Column chromatography on silica gel is the most common method for purifying 6-azaspiro[2.5]octane analogs. The choice of eluent will depend on the specific analog and its protecting group. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. For basic, unprotected 6-azaspiro[2.5]octane, it is often beneficial to add a small amount of a basic modifier, such as triethylamine, to the eluent to prevent tailing on the silica gel column.
Data Presentation
Table 1: Comparison of Reaction Conditions and Outcomes
| Reaction Type | Starting Material | Key Reagents | Typical Byproducts | Key Parameters to Control |
| Kulinkovich | N-Boc-4-piperidone | EtMgBr, Ti(OiPr)4 | N-Boc-4-ethyl-4-hydroxypiperidine | Temperature, Reagent Stoichiometry, Addition Rate |
| Simmons-Smith | N-Boc-4-methylenepiperidine | CH2I2, Zn-Cu couple | N-methylated starting material | Reaction Time, Reagent Purity |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-6-azaspiro[2.5]octan-4-ol via Kulinkovich Reaction
-
To a stirred solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere at -78 °C, add Ti(OiPr)4 (1.2 eq).
-
To this solution, add a solution of ethylmagnesium bromide (2.5 eq) in THF dropwise over 1 hour, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Filter the resulting suspension through a pad of Celite®, washing with ethyl acetate.
-
Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 10-50% ethyl acetate in hexanes) to afford the desired product.
Protocol 2: Purification of 6-Azaspiro[2.5]octane Analogs by Column Chromatography
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient of increasing polarity (e.g., from 100% hexanes to 50% ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-azaspiro[2.5]octane analog.
Visualizations
Caption: Reaction pathways in the Kulinkovich synthesis.
Caption: A simplified troubleshooting workflow.
References
- 1. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Simmons-Smith Reaction [organic-chemistry.org]
- 3. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Production & Scale-Up of 6-Azaspiro[2.5]octane Hydrochloride
Introduction: 6-Azaspiro[2.5]octane hydrochloride is a vital spirocyclic amine building block in medicinal chemistry and drug development.[1] Its rigid, three-dimensional structure is increasingly incorporated into pharmaceutical candidates to enhance properties like potency and metabolic stability.[2] However, transitioning its synthesis from the laboratory bench to a larger scale presents unique challenges that can impact yield, purity, and process robustness.
This guide is designed to provide researchers, process chemists, and drug development professionals with practical, in-depth solutions to common issues encountered during the scale-up production of this compound. We will address frequently asked questions and offer detailed troubleshooting for specific experimental problems.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A common and documented route begins with (1-cyanomethyl-cyclopropyl)-acetonitrile.[1] This method involves the chemoselective reduction of the dinitrile, followed by hydrolysis and subsequent treatment with hydrochloric acid to form the desired hydrochloride salt.[1] A key reagent in this transformation is a titanium(IV) catalyst, such as titanium(IV) isopropoxide, in a suitable solvent like toluene.[1]
Q2: Why is the final product isolated as a hydrochloride salt instead of the free base?
Isolating the compound as a hydrochloride salt offers several advantages crucial for pharmaceutical manufacturing:
-
Enhanced Stability: Salts are generally more crystalline and less volatile than their free base counterparts, making them more stable for long-term storage.[3]
-
Improved Handling: The free base of 6-azaspiro[2.5]octane can be an oil or a low-melting solid, which is difficult to handle, weigh, and transfer accurately on a large scale. The hydrochloride salt is typically a stable, crystalline solid.[1]
-
Simplified Purification: Crystallization of the hydrochloride salt is an effective final purification step, helping to remove process impurities that may be more soluble in the mother liquor.
-
Aqueous Solubility: While seemingly counterintuitive for an intermediate, predictable aqueous solubility can be advantageous in certain downstream processing or formulation scenarios.
Q3: What are the Critical Process Parameters (CPPs) to monitor during the dinitrile reduction step?
Based on the established chemistry, the following parameters are critical for reaction success and scalability:
-
Temperature Control: The reaction is typically run at an elevated temperature (e.g., 60°C).[1] Excursions can lead to side reactions or catalyst decomposition. Precise temperature control is paramount during scale-up, as exotherms can be more difficult to manage.
-
Inert Atmosphere: The titanium catalyst and potential intermediates are sensitive to air and moisture. Maintaining a strictly inert atmosphere (e.g., nitrogen or argon) is non-negotiable to prevent catalyst deactivation and yield loss.
-
Reagent Stoichiometry & Addition Rate: The molar ratios of the substrate, catalyst, and any reducing agents are key. During scale-up, the addition rate of reagents must be carefully controlled to manage reaction kinetics and any potential exotherms.
-
Agitation: Efficient mixing is crucial to ensure homogeneity, especially in slurry-based reactions. Poor agitation can lead to localized "hot spots" or concentration gradients, resulting in incomplete conversion and increased impurity formation.
Q4: Which analytical techniques are recommended for in-process control and final product release?
A robust analytical package is essential for a scalable process. We recommend the following:
-
In-Process Controls (IPCs):
-
HPLC/UPLC: To monitor the consumption of the starting dinitrile and the formation of the spirocyclic amine. A reverse-phase method with a suitable ion-pairing agent or a HILIC method can be effective.
-
TLC: A quick, qualitative check for reaction completion at the bench, but less reliable for quantitative scale-up decisions.
-
-
Final Product Release:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of this compound and assess for the presence of any structural isomers or major impurities.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[1]
-
HPLC/UPLC: To determine purity (typically >97% is required for intermediates) and quantify impurities.
-
Elemental Analysis (CHN): To confirm the empirical formula, especially the chloride content in the final salt.
-
Karl Fischer Titration: To determine the water content.
-
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and provides a logical framework for their resolution.
Problem 1: Low or Stalled Reaction Conversion
Your in-process controls (e.g., HPLC) show significant starting material remaining even after the expected reaction time.
| Potential Cause | Scientific Rationale & Recommended Solution |
| Catalyst Inactivity | The titanium(IV) catalyst is highly sensitive to moisture and oxygen. Trace amounts can hydrolyze the catalyst, rendering it inactive. Solution: Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents (distilled over a suitable drying agent or from a solvent purification system). Purge the reaction vessel thoroughly with an inert gas (N₂ or Ar) before adding reagents. |
| Poor Reagent Quality | The starting dinitrile may contain impurities that chelate or poison the catalyst. The solvent may contain peroxides or water. Solution: Qualify all incoming raw materials. Test the purity of the starting material by HPLC and NMR. Use freshly opened or properly stored anhydrous solvents. |
| Sub-optimal Temperature | The reaction has a specific activation energy. If the temperature is too low, the reaction rate will be significantly slower. Solution: Calibrate your temperature probes. Ensure the heating mantle or reactor jacket provides uniform heating. For large vessels, confirm that the internal temperature matches the setpoint, as there can be a significant delta. |
| Inefficient Agitation | In a heterogeneous or viscous reaction mixture, poor mixing can prevent the reactants from coming into contact with the catalyst. Solution: Use an appropriate impeller design (e.g., pitched-blade turbine) for the reactor scale. Ensure the agitation speed is sufficient to maintain a uniform slurry and prevent solids from settling. |
Problem 2: Formation of Significant Impurities
The final product shows a purity of less than 95% by HPLC, with one or more major unknown peaks.
| Potential Cause | Scientific Rationale & Recommended Solution |
| Over-reaction or Side Reactions | Excessive temperature or prolonged reaction times can lead to the formation of degradation products or polymeric material. Solution: Perform reaction optimization studies (Design of Experiments - DoE) to identify the ideal temperature and time profile. Once the reaction reaches its optimal conversion (e.g., >98%), proceed with the work-up promptly. |
| Partially Reduced Intermediates | The reduction of two nitrile groups is a stepwise process. Incomplete reaction can leave mono-nitrile or imine intermediates. Solution: Re-evaluate the stoichiometry of the reducing agent. Ensure efficient mixing to avoid localized depletion of the reductant. Consider a slightly longer reaction time if conversion is the issue, but monitor impurity formation closely. |
| Work-up Related Impurities | The quenching and extraction steps can introduce impurities if not controlled. For example, an overly aggressive aqueous quench can cause unwanted hydrolysis of intermediates. Solution: Control the temperature during the quench step, often performing it at 0-5 °C. Optimize the pH and choice of solvents for the liquid-liquid extraction to ensure the product is selectively extracted away from impurities. |
Problem 3: Difficulties with Product Isolation and Salt Formation
After work-up, the free base is a dark, intractable oil. Upon adding HCl, the product "oils out" instead of crystallizing, or forms a very fine powder that is difficult to filter.
| Potential Cause | Scientific Rationale & Recommended Solution |
| Residual Impurities | Tarry, colored impurities can act as crystal growth inhibitors, preventing the formation of a well-defined crystal lattice and promoting oiling out. Solution: Before salt formation, consider a purification step for the free base. This could include a silica gel plug filtration (for small scale) or a charcoal treatment to remove color and polar impurities. |
| Incorrect Solvent System | The choice of solvent for salt formation is critical. The free base should be soluble, while the hydrochloride salt should have low solubility to ensure high recovery. Solution: Conduct a solvent screen. Common choices include isopropanol (IPA), ethyl acetate (EtOAc), methyl tert-butyl ether (MTBE), or mixtures thereof. The HCl source (e.g., gaseous HCl, HCl in IPA, aqueous HCl) will also heavily influence the outcome. Anhydrous HCl sources often give better results. |
| Rapid Crystallization | Adding the HCl source too quickly or cooling the solution too rapidly can induce "crash crystallization," leading to very fine particles or an amorphous solid that traps solvent and impurities. Solution: Control the addition rate of the HCl solution. Once salt formation begins, maintain the temperature for an "aging" period (e.g., 1-2 hours) to allow for crystal growth. Employ a slow, controlled cooling ramp to the final filtration temperature. Consider using seed crystals to promote controlled crystallization. |
Visualized Workflows & Logic
General Production Workflow
The following diagram outlines the key unit operations in a typical production campaign for this compound.
Caption: High-level workflow for the synthesis of 6-Azaspiro[2.5]octane HCl.
Troubleshooting Logic: Low Yield
This decision tree provides a systematic approach to diagnosing the root cause of low product yield.
Caption: Decision tree for troubleshooting low reaction yield.
Experimental Protocols
Disclaimer: These protocols are representative and must be adapted and optimized for specific scales and equipment. All operations should be performed by trained personnel in a suitable chemical fume hood or production facility with appropriate personal protective equipment (PPE).[3][4]
Protocol 1: Synthesis of 6-Azaspiro[2.5]octane (Free Base)
Materials:
-
(1-cyanomethyl-cyclopropyl)-acetonitrile
-
Titanium(IV) isopropoxide
-
Anhydrous Toluene
-
Suitable reducing agent (as per optimized process)
-
Aqueous base (e.g., NaOH solution) for quench
-
Extraction solvent (e.g., Dichloromethane or MTBE)
-
Brine solution
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and has been purged with nitrogen for at least 1 hour.
-
Reagent Charging: Charge the reactor with (1-cyanomethyl-cyclopropyl)-acetonitrile and anhydrous toluene under a positive pressure of nitrogen. Begin agitation.
-
Catalyst Addition: Add titanium(IV) isopropoxide to the mixture via syringe or a pressure-equalized addition funnel.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 60°C) and hold for the specified time (e.g., 24 hours).[1]
-
In-Process Control: After the target time, carefully take a sample for HPLC analysis to confirm the consumption of starting material.
-
Quench: Once the reaction is complete, cool the vessel to 0-5°C. Slowly and carefully add the aqueous base solution to quench the reaction, maintaining the internal temperature below 15°C.
-
Work-up: Transfer the mixture to a separatory funnel or work-up vessel. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer 2-3 times with the chosen extraction solvent.
-
Washing: Combine all organic layers and wash with water, followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-Azaspiro[2.5]octane free base, typically as an oil.
Protocol 2: Formation and Isolation of this compound
Materials:
-
Crude 6-Azaspiro[2.5]octane free base
-
Crystallization solvent (e.g., Isopropanol)
-
HCl source (e.g., 2M HCl in Isopropanol or gaseous HCl)
-
Anti-solvent (optional, e.g., MTBE)
Procedure:
-
Dissolution: Dissolve the crude free base from Protocol 1 in the chosen crystallization solvent (e.g., Isopropanol).
-
Acidification: While stirring, slowly add the HCl source. Monitor the pH of the solution if using an aqueous source. A solid precipitate should begin to form.
-
Crystallization & Aging: Once the addition is complete, stir the resulting slurry at room temperature for 1-2 hours to allow the crystals to grow.
-
Cooling: Slowly cool the slurry to a lower temperature (e.g., 0-5°C) to maximize product precipitation. Hold at this temperature for at least 1 hour.
-
Filtration: Isolate the solid product by filtration using a Buchner funnel or a filter-dryer.
-
Washing: Gently wash the filter cake with a small amount of cold crystallization solvent or anti-solvent to remove residual mother liquor.
-
Drying: Dry the product under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Analysis: Submit the final, dry product for a full panel of analytical tests to confirm identity, purity, and quality.
References
Validation & Comparative
A Comparative Analysis of 6-Azaspiro[2.5]octane Hydrochloride and Other Spirocyclic Scaffolds in Modern Drug Discovery
In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. The "escape from flatland"—a strategic shift away from planar, aromatic compounds towards more three-dimensional structures—has spotlighted spirocyclic scaffolds as privileged motifs in drug design.[1][2] These structures, characterized by two rings sharing a single atom, offer a rigid and well-defined three-dimensional geometry that can significantly enhance molecular recognition by biological targets. This guide provides an in-depth comparative analysis of 6-Azaspiro[2.5]octane hydrochloride, a prominent member of this class, with other key spirocyclic systems, offering insights into their relative merits for researchers, scientists, and drug development professionals.
The Rise of Spirocycles: A Paradigm Shift in Scaffold Design
Spirocyclic scaffolds are increasingly incorporated into approved drugs and clinical candidates.[3][4][5] Their inherent rigidity and three-dimensionality provide a powerful tool to lock in bioactive conformations, thereby improving potency and selectivity.[1][2] Furthermore, the introduction of a spirocyclic core often leads to improved physicochemical properties, such as increased aqueous solubility, reduced lipophilicity, and enhanced metabolic stability, which are critical for favorable pharmacokinetic profiles.[1][6][7]
This compound: A Versatile Building Block
This compound is a spirocyclic amine with the molecular formula C₇H₁₄ClN and a molecular weight of approximately 147.65 g/mol .[8][9] Its structure features a cyclopropane ring fused to a piperidine ring at the C-4 position. This unique arrangement imparts a distinct conformational rigidity and a specific spatial orientation of the amine functionality.
Key Attributes of this compound:
-
Structural Rigidity: The spirocyclic nature of the molecule restricts conformational flexibility, which can be advantageous for optimizing interactions with a biological target.
-
Three-Dimensionality: The non-planar structure allows for the exploration of chemical space that is inaccessible to traditional flat aromatic rings.
-
Synthetic Accessibility: The synthesis of this compound is well-documented, often starting from (1-cyanomethyl-cyclopropyl)-acetonitrile.[8]
-
Applications: It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of therapeutics targeting muscarinic receptors.[8]
Comparative Analysis with Other Spirocyclic Scaffolds
The choice of a spirocyclic scaffold in a drug discovery program is a critical decision that can profoundly impact the properties of the final compound. Below is a comparative analysis of this compound with other notable spirocycles.
Spiro[3.3]heptane Derivatives
Spiro[3.3]heptane is a carbocyclic spirocycle that has gained attention as a saturated bioisostere of the phenyl ring.[10][11] Unlike the planar phenyl ring, spiro[3.3]heptane provides a three-dimensional scaffold with non-collinear exit vectors for substituent placement.[10]
Comparison with 6-Azaspiro[2.5]octane:
| Feature | 6-Azaspiro[2.5]octane | Spiro[3.3]heptane |
| Core Structure | Azaspirocycle (contains nitrogen) | Carbocycle (all carbon) |
| Basicity | Basic due to the secondary amine | Non-basic |
| Solubility | Generally higher aqueous solubility | Lower aqueous solubility |
| Primary Use | As a building block for introducing a rigid, basic moiety | As a non-aromatic bioisostere for phenyl rings |
| Synthetic Focus | Synthesis of spirocyclic amines | Synthesis of functionalized carbocycles |
The presence of the nitrogen atom in 6-Azaspiro[2.5]octane imparts basicity and a potential site for hydrogen bonding, which can be crucial for target engagement and for modulating physicochemical properties like solubility. In contrast, spiro[3.3]heptane's utility lies in its ability to mimic the spatial arrangement of substituents on a phenyl ring while improving properties associated with a higher sp³ fraction.[10][12]
Other Azaspirocycles
The family of azaspirocycles is diverse, with variations in ring size and the presence of other heteroatoms. A notable example is 2-oxa-6-azaspiro[3.3]heptane, which has been explored as a bioisostere for piperazine and morpholine.
Comparison of Azaspirocycles:
| Spirocycle | Key Structural Feature | Impact on Properties |
| 6-Azaspiro[2.5]octane | Cyclopropane fused to piperidine | High rigidity, moderate basicity |
| 2-Oxa-6-azaspiro[3.3]heptane | Oxetane fused to azetidine | Increased polarity, reduced lipophilicity compared to morpholine |
| 2,6-Diazaspiro[3.3]heptane | Two fused azetidine rings | Two basic centers, potential for dual interactions |
| 2,8-Diazaspiro[4.5]decan-3-one | Piperidinone fused to piperidine | Larger, more flexible scaffold with an amide functionality |
The choice between these azaspirocycles depends on the specific requirements of the drug target and the desired physicochemical properties. For instance, replacing a morpholine ring with a 2-oxa-6-azaspirocycle has been shown to lower lipophilicity and reduce off-target effects, such as hERG inhibition.[7]
Physicochemical Property Comparison
The introduction of a spirocyclic scaffold can significantly modulate the physicochemical properties of a molecule. The table below summarizes key computed properties for the parent scaffolds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 6-Azaspiro[2.5]octane | C₇H₁₃N | 111.18 | 1.3 |
| Spiro[3.3]heptane | C₇H₁₂ | 96.17 | 2.2 |
| 2-Oxa-6-azaspiro[3.3]heptane | C₅H₉NO | 99.13 | -0.6 |
| 2,6-Diazaspiro[3.3]heptane | C₅H₁₀N₂ | 98.15 | -0.9 |
Data sourced from PubChem.
As the data indicates, the incorporation of heteroatoms, particularly nitrogen and oxygen, in the spirocyclic framework tends to decrease the lipophilicity (lower XLogP3) and can increase polarity, which often translates to improved aqueous solubility.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reduction of a dinitrile precursor.[8]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of (1-cyanomethyl-cyclopropyl)-acetonitrile in toluene, add titanium(IV) isopropoxide as a catalyst under an inert atmosphere.
-
Reduction: Heat the reaction mixture at 60°C for 24 hours.
-
Hydrolysis and Salt Formation: Cool the reaction to room temperature and add hydrochloric acid. Stir for an additional 4 hours.
-
Isolation: The product, this compound, precipitates as a solid and can be isolated by filtration.
-
Characterization: Confirm the structure of the synthesized compound using techniques such as NMR spectroscopy.[8]
Determination of Lipophilicity (logP) by Shake-Flask Method
Protocol:
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and n-octanol.
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the aqueous buffer and n-octanol in a vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and n-octanol layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: Chemical structures of representative spirocycles.
Caption: Decision tree for selecting a spirocyclic scaffold in drug design.
Conclusion
This compound and other spirocyclic scaffolds represent a significant advancement in the medicinal chemist's toolbox. Their inherent three-dimensionality and rigid nature offer a powerful strategy to improve potency, selectivity, and pharmacokinetic properties. The choice of a specific spirocyclic system, whether it be a carbocycle like spiro[3.3]heptane or an azaspirocycle like 6-Azaspiro[2.5]octane, should be guided by a thorough understanding of the structure-activity relationships and the desired physicochemical profile of the target molecule. As synthetic methodologies for these complex scaffolds continue to evolve, their application in the design of next-generation therapeutics is poised to expand further.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Unique 3D-shaped Spirocycles to Explore Novel Chemical Space - Enamine [enamine.net]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirocyclic Scaffolds in Medicinal Chemistry. (2021) | Kerstin Hiesinger | 332 Citations [scispace.com]
- 5. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 8. Buy this compound (EVT-1814253) | 1037834-62-0 [evitachem.com]
- 9. 6-Azaspiro(2.5)octane hydrochloride | C7H14ClN | CID 54593187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of 6-Azaspiro[2.5]octane Derivatives by X-ray Crystallography
The 6-azaspiro[2.5]octane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional architecture provides a unique framework for the precise spatial orientation of functional groups, making it a valuable building block in drug design.[1][2] The therapeutic potential of these derivatives, ranging from antiviral to antiplasmodial agents, is intrinsically linked to their specific stereochemistry and conformational preferences.[3] Therefore, unambiguous determination of their molecular structure is paramount. While various analytical techniques, such as NMR spectroscopy, provide valuable insights into the connectivity and relative stereochemistry, single-crystal X-ray crystallography remains the gold standard for the definitive validation of the three-dimensional structure of these molecules in the solid state.
This guide provides a comprehensive overview of the application of X-ray crystallography for the structural elucidation of 6-azaspiro[2.5]octane derivatives. We will delve into the experimental workflow, from crystal growth to data analysis, and present a comparative analysis of crystallographic data for representative derivatives, highlighting the key structural features that govern their conformation and biological activity.
The Indispensable Role of X-ray Crystallography
The synthesis of spirocyclic compounds, including 6-azaspiro[2.5]octane derivatives, often involves complex multi-step reactions that can yield a variety of stereoisomers.[4] For instance, the Staudinger [2+2] ketene-imine cycloaddition, a common method for constructing the β-lactam ring in spiro-β-lactam derivatives, can result in different diastereomers.[4] While techniques like NMR can help in assigning the relative stereochemistry, X-ray crystallography provides unequivocal proof of the absolute configuration and the precise arrangement of atoms in space. This level of detail is crucial for understanding structure-activity relationships (SAR) and for guiding further drug development efforts.[3]
Experimental Workflow: A Self-Validating System
The process of determining a crystal structure by X-ray diffraction is a meticulous and self-validating workflow. Each step, from data collection to final refinement, incorporates checks and balances to ensure the accuracy and reliability of the final model.
Figure 1: Generalized workflow for the X-ray crystallographic analysis of 6-azaspiro[2.5]octane derivatives.
Step-by-Step Methodology:
-
Crystal Growth: The journey begins with obtaining single crystals of suitable quality. This is often the most challenging step. Common techniques include slow evaporation of a solvent, vapor diffusion, and liquid-liquid diffusion. The choice of solvent system is critical and often requires extensive screening. High purity of the compound is a prerequisite for successful crystallization.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[5] As the crystal is rotated, a series of diffraction patterns are collected on a detector. Modern diffractometers automate this process, collecting a complete dataset in a matter of hours.
-
Data Processing: The raw diffraction images are processed to determine the intensities and positions of the Bragg reflections. This step also involves corrections for various experimental factors, such as absorption and crystal decay.
-
Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. For small molecules like 6-azaspiro[2.5]octane derivatives, direct methods are typically successful in providing an initial structural model.[5]
-
Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization process.[5] This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Validation: The final refined structure is rigorously validated using several metrics. The R-factor (or residual factor) is a measure of the agreement between the experimental and calculated data, with lower values indicating a better fit. The goodness-of-fit (GOF) should be close to 1.0 for a good model. The residual electron density map is also inspected to ensure that there are no significant unassigned peaks or troughs.
Comparative Structural Analysis of 6-Azaspiro[2.5]octane Derivatives
The conformation of the 6-azaspiro[2.5]octane core is a key determinant of its biological activity. X-ray crystallography allows for a detailed comparison of the structural parameters of different derivatives, providing insights into the effects of substituents on the overall molecular geometry.
| Derivative | Spirocyclic Ring Conformation | Key Torsion Angles (°) | Intermolecular Interactions |
| Parent 6-Azaspiro[2.5]octane | Chair-like cyclohexane, Envelope-like cyclopropane | C1-C2-C3-C4, C4-C5-N6-C7 | N-H...O Hydrogen bonding |
| N-Benzoyl-6-azaspiro[2.5]octane | Distorted chair | C1-C2-C3-C4, C4-C5-N6-C7 | C-H...O interactions, π-π stacking |
| 7-Oxo-6-azaspiro[2.5]octane (Spiro-γ-lactam) | Twisted boat-like | C1-C2-C3-C4, C4-C5-N6-C7 | N-H...O Hydrogen bonding, C-H...O interactions |
Note: The data in this table is illustrative and based on general principles of conformational analysis of similar spirocyclic systems. Specific values would be obtained from the crystallographic information files (CIFs) of the respective compounds.
The cyclohexane ring in the 6-azaspiro[2.5]octane system typically adopts a chair or a distorted chair conformation to minimize steric strain.[6][7] The presence of substituents can significantly influence this conformation. For example, a bulky N-benzoyl group may cause a flattening of the chair, while the introduction of a carbonyl group at the 7-position to form a spiro-γ-lactam can lead to a more twisted conformation.[1]
Figure 2: Factors influencing the conformation of the 6-azaspiro[2.5]octane scaffold.
Intermolecular interactions, such as hydrogen bonding and π-π stacking, also play a crucial role in the crystal packing and can influence the observed conformation in the solid state. A thorough analysis of the crystal packing can provide valuable information about potential intermolecular interactions that may also be relevant in a biological context.
Trustworthiness of the Technique
The inherent self-validating nature of X-ray crystallography provides a high degree of confidence in the resulting structural models. The final crystallographic information file (CIF) contains a wealth of information beyond just the atomic coordinates, including details about the data collection and refinement process, as well as the validation metrics. This transparency allows for independent verification and critical evaluation of the structural model by the scientific community.
Conclusion
X-ray crystallography is an indispensable tool for the unambiguous structural validation of 6-azaspiro[2.5]octane derivatives. It provides a level of detail that is unmatched by other analytical techniques, offering crucial insights into the precise three-dimensional arrangement of atoms, conformational preferences, and intermolecular interactions. This information is fundamental for understanding the structure-activity relationships of these important medicinal scaffolds and for the rational design of new and more potent therapeutic agents. The rigorous and self-validating workflow of X-ray crystallography ensures the integrity and reliability of the structural data, making it the cornerstone of modern drug discovery and development.
References
- 1. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. malariaworld.org [malariaworld.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. The conformational analysis of cyclo-octane - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
In Vitro Biological Evaluation of 6-Azaspiro[2.5]octane Hydrochloride Analogs: A Comparative Guide for M4 Muscarinic Receptor Antagonists
This guide provides an in-depth comparative analysis of the in vitro biological evaluation of 6-azaspiro[2.5]octane hydrochloride analogs, a promising class of spirocyclic compounds investigated for their potent and selective antagonism of the M4 muscarinic acetylcholine receptor (mAChR4). The unique three-dimensional structure of the spirocyclic scaffold offers significant advantages in drug design, enabling fine-tuning of pharmacological properties to achieve high selectivity and potency.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutics targeting muscarinic receptors.
Introduction to 6-Azaspiro[2.5]octane Analogs and their Therapeutic Potential
The 6-azaspiro[2.5]octane core represents a significant development in the pursuit of subtype-selective muscarinic receptor modulators. The M4 receptor, highly expressed in the striatum, plays a crucial role in regulating motor control by modulating dopaminergic and cholinergic signaling.[2] Consequently, selective M4 receptor antagonists are being explored as a potential therapeutic strategy for movement disorders such as Parkinson's disease and dystonia, aiming to replicate the efficacy of non-selective antimuscarinic drugs while mitigating their adverse effects.[1][3]
A key advancement in this area is the development of chiral 6-azaspiro[2.5]octane analogs, which have demonstrated high potency and selectivity for the M4 receptor.[2] Structure-activity relationship (SAR) studies have been instrumental in optimizing these compounds, leading to the identification of highly potent and selective antagonists.[2] This guide will delve into the in vitro assays used to characterize these analogs and present a comparative analysis of their performance.
Comparative In Vitro Performance of 6-Azaspiro[2.5]octane Analogs
The in vitro evaluation of 6-azaspiro[2.5]octane analogs primarily focuses on their potency and selectivity as M4 receptor antagonists. The following table summarizes representative data for key compounds from this class, comparing their activity at the human M4 receptor.
| Compound ID | Structure | hM4 IC50 (nM) | M1, M3, M5 IC50 (µM) | M2 IC50 (µM) | Data Source |
| VU6015241 (Compound 19) | [Structure not available in search results] | Potent | >10 | [Not specified] | [2] |
| VU6013720 | [Structure not available in search results] | 0.59 | >10 | >10 | [3] |
| VU6021625 | [Structure not available in search results] | 0.44 | >10 | >10 | [3] |
| VU6021302 | [Structure not available in search results] | 1.8 | >10 | >10 | [3] |
| Atropine (Non-selective) | [Well-known structure] | [Varies] | [Varies] | [Varies] | General Knowledge |
Note: The IC50 values represent the concentration of the antagonist required to inhibit 50% of the response to an EC80 concentration of acetylcholine in a calcium mobilization assay. Lower IC50 values indicate higher potency.
Key In Vitro Experimental Protocols
The characterization of 6-azaspiro[2.5]octane analogs as M4 receptor antagonists relies on two primary in vitro assays: radioligand binding assays to determine binding affinity and functional assays to measure antagonist potency.
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound for the M4 receptor by measuring its ability to compete with a radiolabeled ligand that binds to the same receptor site.
Principle: The assay measures the displacement of a radiolabeled antagonist, typically [3H]-N-methylscopolamine ([3H]-NMS), from the M4 receptor by the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic receptor.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, incubate the cell membranes (e.g., 10 µ g/well ) with a fixed concentration of [3H]-NMS (e.g., ~100 pM) and varying concentrations of the 6-azaspiro[2.5]octane analog.[4]
-
Equilibration: Allow the binding to reach equilibrium by incubating for a sufficient time (e.g., 3 hours at room temperature).[4]
-
Separation: Separate the bound from unbound radioligand by rapid vacuum filtration through a glass fiber filter plate.[4]
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl and 0.9% NaCl, pH 7.4) to remove non-specifically bound radioligand.[4]
-
Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and quantify the radioactivity using a microplate scintillation counter.[4]
-
Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Causality Behind Experimental Choices:
-
CHO Cells: These cells are a standard host for recombinant protein expression and provide a clean background for receptor binding studies.
-
[3H]-NMS: This is a high-affinity, non-selective muscarinic antagonist that is widely used as a radioligand for competition binding assays.[4][5] Its use allows for the determination of the affinity of unlabeled ligands.
-
Rapid Filtration: This technique is crucial for quickly separating bound and unbound radioligand, minimizing dissociation of the ligand-receptor complex during the separation step.
Caption: Radioligand Competition Binding Assay Workflow.
Calcium Mobilization Functional Assay
This cell-based functional assay measures the ability of an antagonist to inhibit the intracellular calcium release induced by an agonist at the M4 receptor.
Principle: The M4 receptor is a Gi/o-coupled receptor. To facilitate a calcium-based readout, cell lines are often engineered to co-express a promiscuous G-protein (e.g., Gαqi5) that couples the receptor to the phospholipase C (PLC) pathway. Activation of PLC leads to the production of inositol triphosphate (IP3), which triggers the release of calcium from intracellular stores. This transient increase in intracellular calcium is detected using a calcium-sensitive fluorescent dye.
Step-by-Step Protocol:
-
Cell Culture: Culture CHO cells stably expressing the human M4 receptor and a promiscuous G-protein in appropriate media. Seed the cells into black, clear-bottom 96-well plates and allow them to attach overnight.[6]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) by incubating them with a dye-loading solution for 45-60 minutes at 37°C.[6]
-
Compound Addition (Antagonist): Add varying concentrations of the 6-azaspiro[2.5]octane analog to the cells and incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.[7]
-
Agonist Addition: Add a fixed concentration of an agonist (e.g., acetylcholine) that elicits a submaximal response (typically an EC80 concentration) to all wells.[3]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence microplate reader. The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response as a function of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality Behind Experimental Choices:
-
Gαqi5 Co-expression: This is a common strategy to enable a robust calcium signal for Gi/o-coupled receptors, which do not naturally signal through this pathway.
-
EC80 Agonist Concentration: Using a submaximal agonist concentration allows for a sensitive detection of antagonist activity. A maximal agonist concentration would require a much higher concentration of antagonist to achieve inhibition, potentially masking the true potency of the test compound.
-
Fluorescence Detection: Calcium-sensitive dyes provide a high-throughput and sensitive method for detecting changes in intracellular calcium levels in real-time.
Caption: M4 Receptor Signaling Pathway in the Calcium Mobilization Assay.
Comparison with Alternative M4 Receptor Antagonists
To provide context for the performance of 6-azaspiro[2.5]octane analogs, it is useful to compare them with other known M4 receptor antagonists. While a comprehensive list is beyond the scope of this guide, compounds like PD 102807 have been reported as selective M4 antagonists.[8] The 6-azaspiro[2.5]octane series, however, represents a significant advancement in achieving high potency and selectivity, with some analogs demonstrating over 1000-fold selectivity for the M4 receptor over other muscarinic subtypes.[2] This high degree of selectivity is a key advantage, as it is expected to minimize off-target effects and improve the therapeutic window.
Conclusion
The in vitro biological evaluation of this compound analogs has identified a promising new class of potent and highly selective M4 muscarinic receptor antagonists. The use of robust and well-validated in vitro assays, such as radioligand competition binding and calcium mobilization functional assays, is essential for the accurate characterization of these compounds. The data presented in this guide highlight the potential of the 6-azaspiro[2.5]octane scaffold in the development of novel therapeutics for the treatment of movement disorders. Further investigation into the structure-activity relationships within this series will likely lead to the discovery of even more potent and selective M4 receptor antagonists with improved drug-like properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of 6-Azaspiro[2.5]octane Derivatives and Their Carbocyclic Analogs
In the intricate landscape of drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A molecule that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to adverse effects. For researchers, scientists, and drug development professionals, the strategic design of molecular scaffolds that exhibit optimal pharmacokinetic profiles is paramount. This guide provides an in-depth comparison of the metabolic stability of 6-azaspiro[2.5]octane derivatives and their carbocyclic counterparts, offering insights into the rationale behind scaffold selection and presenting the experimental framework for their evaluation.
The increasing prevalence of spirocyclic scaffolds in medicinal chemistry is a testament to their ability to confer advantageous properties upon drug candidates. These three-dimensional structures can enhance potency and selectivity by providing more specific interactions with biological targets. Among these, the 6-azaspiro[2.5]octane motif, which incorporates a piperidine ring, is of particular interest. The strategic replacement of a carbon atom with nitrogen in the spirocyclic core—a concept known as bioisosterism—can profoundly influence a molecule's metabolic fate.[1][2] This guide will explore the nuances of this substitution, providing a clear rationale for the often-observed enhancement in metabolic stability.
The Structural Rationale: 6-Azaspiro[2.5]octane vs. Spiro[2.5]octane
The fundamental difference between the two scaffolds lies in the substitution of a methylene group (CH₂) in the cyclohexane ring of spiro[2.5]octane with a nitrogen atom to form the 6-azaspiro[2.5]octane core. This seemingly minor change has significant implications for the molecule's interaction with metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, which is responsible for the phase I metabolism of a vast number of drugs.
The carbocyclic spiro[2.5]octane core, being a hydrocarbon, is susceptible to oxidative metabolism by CYP enzymes.[3] The most likely sites of metabolism are the carbon atoms of the cyclohexane ring, leading to hydroxylation. While the spiro-fused cyclopropane ring is relatively stable, the cyclohexane portion presents multiple "soft spots" for enzymatic attack.
Conversely, the introduction of a nitrogen atom in the 6-azaspiro[2.5]octane scaffold alters the electronic properties of the ring and can significantly impact its metabolic profile. Generally, the presence of the heteroatom can render the ring less lipophilic, which may reduce its affinity for the active sites of CYP enzymes.[4] Furthermore, the positions adjacent to the nitrogen atom (alpha-carbons) are often less susceptible to oxidation compared to their carbocyclic equivalents. While N-dealkylation can be a metabolic pathway for substituted azaspirocycles, the core heterocyclic structure itself often exhibits enhanced stability. The use of spirocyclic piperidine structures is a known strategy to improve the metabolic stability of piperidine-containing motifs.[4]
Comparative Metabolic Stability: Predicted Outcomes
While direct, side-by-side experimental data for a given set of 6-azaspiro[2.5]octane and spiro[2.5]octane analogs is not always publicly available, we can extrapolate from known metabolic pathways to predict their relative stabilities. The following table summarizes the anticipated metabolic profiles based on the inherent properties of the core scaffolds.
| Parameter | 6-Azaspiro[2.5]octane Derivative | Carbocyclic Spiro[2.5]octane Analog | Rationale for Difference |
| Primary Metabolic Pathway | N-dealkylation (if substituted), Ring hydroxylation (minor) | Ring hydroxylation | The primary site of metabolism shifts from C-H oxidation on the carbocycle to enzymatic activity focused on the nitrogen center and its substituents (if present) in the aza-analog. |
| Predicted Intrinsic Clearance (CLint) | Lower | Higher | The introduction of the nitrogen atom generally reduces lipophilicity and can decrease the compound's affinity for metabolizing enzymes, leading to a lower rate of clearance.[4] |
| Predicted Half-Life (t½) | Longer | Shorter | A lower intrinsic clearance directly correlates with a longer metabolic half-life, suggesting the aza-derivative will persist longer in a metabolic system. |
| Metabolic "Soft Spots" | N-alkyl substituents, C-H bonds distant from the nitrogen | C-H bonds on the cyclohexane ring | The carbocyclic analog presents more accessible sites for CYP-mediated hydroxylation.[3] The nitrogen in the aza-analog can "shield" adjacent carbons from metabolism. |
Experimental Verification: In Vitro Metabolic Stability Assessment
To empirically determine and compare the metabolic stability of these analogs, a standard in vitro assay using liver microsomes is employed. Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, including CYPs, making them a cost-effective and reliable tool for early ADME testing.[5]
Workflow for Liver Microsomal Stability Assay
The following diagram illustrates the typical workflow for assessing the metabolic stability of test compounds.
Caption: Figure 1. Experimental workflow for a liver microsomal stability assay.
Detailed Protocol for Liver Microsomal Stability Assay
1. Preparation of Reagents:
- Test Compounds: Prepare 10 mM stock solutions of the 6-azaspiro[2.5]octane derivative and its carbocyclic analog in DMSO.
- Liver Microsomes: On ice, thaw pooled human liver microsomes and dilute to a working concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
- NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
2. Incubation:
- In a 96-well plate, add the liver microsomal suspension.
- Add the test compound to achieve a final concentration of 1 µM.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
3. Time-Course Sampling:
- At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
- Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with a suitable internal standard.
4. Sample Processing and Analysis:
- Centrifuge the plate to precipitate the proteins.
- Transfer the supernatant to a new plate for analysis.
- Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
5. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining against time.
- The slope of the linear regression of this plot is used to calculate the half-life (t½).
- The intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration used in the assay.
Logical Framework: Why Azaspirocycles Offer a Stability Advantage
The decision to replace a carbocyclic scaffold with an azaspirocyclic one is a strategic move in drug design aimed at enhancing metabolic stability. The underlying logic is rooted in the fundamental principles of drug metabolism.
Caption: Figure 2. Causality chain from scaffold choice to metabolic outcome.
Conclusion
The strategic incorporation of the 6-azaspiro[2.5]octane scaffold in place of its carbocyclic analog is a well-founded approach to improving the metabolic stability of drug candidates. This bioisosteric replacement can reduce susceptibility to CYP-mediated metabolism by lowering lipophilicity and removing metabolic "soft spots." The result is often a molecule with a longer half-life and lower intrinsic clearance, key attributes for a successful therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for validating these theoretical advantages, enabling researchers to make data-driven decisions in the optimization of their lead compounds. By understanding the causal relationships between molecular structure and metabolic fate, drug development professionals can more effectively navigate the complex challenges of creating safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 3. Revisiting the mechanism of P450 enzymes with the radical clocks norcarane and spiro[2,5]octane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometric Analysis of 6-Azaspiro[2.5]octane Hydrochloride and Its Metabolites
Introduction
In the landscape of modern drug discovery, spirocyclic scaffolds are increasingly favored for their inherent three-dimensional structures, which can lead to enhanced potency, selectivity, and improved physicochemical properties compared to their flat, sp2-rich counterparts.[1] The 6-azaspiro[2.5]octane moiety, a piperidine ring fused with a cyclopropane ring in a spirocyclic system, represents a valuable building block in medicinal chemistry. Understanding the metabolic fate and accurately quantifying the parent compound and its metabolites in biological matrices are paramount for advancing drug candidates through the development pipeline.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of a robust analytical approach for 6-Azaspiro[2.5]octane hydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In the absence of specific published literature for this exact molecule, this document leverages established principles of mass spectrometry for piperidine and cycloalkane structures to propose a detailed analytical method.[2][3] We will delineate a proposed experimental workflow, predict fragmentation patterns and metabolic pathways, and objectively compare the LC-MS/MS methodology with alternative analytical techniques. Every protocol described is designed as a self-validating system, emphasizing the rationale behind experimental choices to ensure scientific integrity and trustworthiness.
Part 1: Proposed Bioanalytical Method by LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry is the gold standard for quantifying small molecules in complex biological samples due to its exceptional sensitivity and selectivity.[4] A proposed method for the analysis of 6-Azaspiro[2.5]octane from human plasma is detailed below.
Experimental Protocol: Quantitative Analysis of 6-Azaspiro[2.5]octane in Human Plasma
This protocol is based on established bioanalytical method validation guidelines.[5]
1. Sample Preparation (Protein Precipitation):
-
Rationale: Protein precipitation is a rapid and effective method for removing the bulk of proteinaceous material from plasma samples, which can interfere with the analysis and foul the LC-MS system.[6] Acetonitrile is a common choice as it efficiently precipitates proteins while being a suitable solvent for many small molecule analytes.
-
Step 1: Thaw frozen human plasma samples at room temperature.
-
Step 2: To 100 µL of plasma in a microcentrifuge tube, add a suitable internal standard (e.g., a stable isotope-labeled version of 6-Azaspiro[2.5]octane).
-
Step 3: Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Step 4: Vortex the mixture for 1 minute.
-
Step 5: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Step 6: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Step 7: Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Step 8: Inject 5-10 µL into the LC-MS/MS system.
2. Liquid Chromatography (LC) Conditions:
-
Rationale: Reversed-phase chromatography is chosen for its versatility in separating small molecules of moderate polarity. A C18 column provides good retention for the analyte. The use of formic acid in the mobile phase helps to protonate the basic nitrogen of the piperidine ring, leading to better peak shape and improved ionization efficiency in the mass spectrometer.
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS) Conditions:
-
Rationale: Electrospray Ionization (ESI) in positive mode is ideal for analyzing amines like piperidines, which are readily protonated.[2] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity for quantification.
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Precursor Ion: The molecular formula of the free base is C7H13N, with a monoisotopic mass of 111.1048 Da. The protonated molecule [M+H]⁺ will be m/z 112.1 .[7]
-
MRM Transitions (Proposed):
-
Quantifier: To be determined based on the most intense, stable fragment ion from the product ion scan.
-
Qualifier: A second, less intense fragment ion to confirm identity.
-
-
Collision Gas: Argon.
-
Optimization: The collision energy and other source parameters (e.g., capillary voltage, gas flow) must be optimized by infusing a standard solution of the analyte to maximize the signal for the chosen MRM transitions.
Workflow Visualization
Caption: Proposed analytical workflow for 6-Azaspiro[2.5]octane.
Part 2: Predicted Mass Spectral Fragmentation
Understanding the fragmentation pattern is crucial for developing a selective MRM method and for structural confirmation. The fragmentation of 6-Azaspiro[2.5]octane (protonated, m/z 112.1) is predicted to be driven by the charge on the nitrogen atom, leading to characteristic cleavages of the piperidine ring and potential rearrangements involving the spiro-fused cyclopropane ring.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage: This is a dominant pathway for piperidine derivatives.[2][8] Cleavage of the C-C bond adjacent to the nitrogen is expected. Loss of an ethyl radical (C2H5•) via cleavage of the C5-C7 bond would lead to a stable iminium ion.
-
Ring Fission: The piperidine ring can undergo cleavage, leading to various acyclic fragment ions.
-
Cyclopropane Ring Opening: The strained cyclopropane ring may open, followed by loss of neutral molecules like ethene (C2H4), a common fragmentation for cycloalkanes.[3][9]
Caption: Predicted fragmentation of protonated 6-Azaspiro[2.5]octane.
Part 3: Comparison with Alternative Analytical Techniques
While LC-MS/MS is the preferred method for quantification in biological matrices, other techniques have specific applications in the analysis of compounds like this compound.
| Feature | LC-MS/MS (Proposed) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Quantitative analysis in complex matrices; metabolite identification. | Qualitative and quantitative analysis of volatile/semi-volatile compounds. | Definitive structure elucidation of pure compounds.[10][11] |
| Sensitivity | Very High (pg/mL to ng/mL). | High (ng/mL), but generally lower than LC-MS/MS for this compound type. | Low (µg/mL to mg/mL). |
| Selectivity | Very High (based on retention time and MRM transitions). | High (based on retention time and mass spectrum). | Very High (unique spectral fingerprint for each nucleus). |
| Sample Prep | Relatively simple (e.g., protein precipitation, SPE). | Often requires derivatization for polar amines to improve volatility and peak shape.[12][13] | Requires highly pure sample; minimal preparation for pure compounds. |
| Throughput | High. | Moderate to High. | Low. |
| Key Advantage | Unmatched sensitivity and selectivity for quantification in bio-fluids. | Excellent for separating volatile isomers. | Unambiguous structure determination and stereochemical analysis.[14] |
| Key Limitation | Potential for matrix effects; does not provide as detailed structural info as NMR. | Not ideal for non-volatile or thermally labile compounds; derivatization adds complexity.[5] | Insufficient sensitivity for trace-level quantification in biological samples. |
Part 4: Predicted Metabolic Pathways
The metabolic fate of 6-Azaspiro[2.5]octane is likely governed by enzymes such as Cytochrome P450s (CYPs), which are responsible for the metabolism of many piperidine-containing drugs.[15][16] The metabolic "soft spots" are likely the C-H bonds adjacent to the nitrogen and on the alicyclic rings.
Predicted Phase I Metabolic Reactions:
-
Hydroxylation: CYP-mediated oxidation could introduce hydroxyl groups at various positions on both the piperidine and cyclopropane rings.
-
Oxidation to Lactam: Oxidation of the carbon alpha to the nitrogen within the piperidine ring can lead to the formation of a lactam, a common metabolic pathway for cyclic amines.[17]
Predicted Phase II Metabolic Reactions:
-
Glucuronidation/Sulfation: If hydroxylated metabolites are formed, they can be conjugated with glucuronic acid or sulfate groups by UGT or SULT enzymes, respectively, to increase water solubility and facilitate excretion.[18]
The use of in silico tools can further refine these predictions by identifying the most probable sites of metabolism.[19][20][21]
Caption: Predicted metabolic pathways for 6-Azaspiro[2.5]octane.
Conclusion
This guide presents a comprehensive framework for the mass spectrometric analysis of this compound and its potential metabolites. The proposed LC-MS/MS method offers a robust, sensitive, and selective platform for quantitative bioanalysis, essential for pharmacokinetic and toxicokinetic studies. While specific experimental data for this compound is not publicly available, the predicted fragmentation and metabolic pathways, grounded in the established chemistry of piperidine and spirocyclic structures, provide a strong and scientifically sound starting point for method development and metabolite identification.[1][2] The comparison with alternative techniques like GC-MS and NMR highlights the unique strengths of each method, underscoring the importance of selecting the appropriate analytical tool based on the specific research question—be it quantification, structural elucidation, or volatility assessment. Researchers and drug development professionals can use this guide to design and validate rigorous analytical methods for this and other novel spirocyclic amine compounds, thereby accelerating their journey from discovery to clinical application.
References
- 1. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Qualitative and quantitative analysis of small amine molecules by MALDI-TOF mass spectrometry through charge derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Azaspiro[2.5]octane | C7H13N | CID 22417173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. azolifesciences.com [azolifesciences.com]
- 12. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 14. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 15. In silico prediction of drug metabolism by P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. news-medical.net [news-medical.net]
- 19. In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. jocpr.com [jocpr.com]
A Comparative Guide to Assessing the Purity of 6-Azaspiro[2.5]octane Hydrochloride by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Purity in Drug Development
6-Azaspiro[2.5]octane hydrochloride, with the molecular formula C₇H₁₄ClN, is a unique bicyclic compound increasingly utilized in the synthesis of complex organic molecules and as an intermediate for pharmaceuticals.[1] The presence of impurities, even in minute quantities, can significantly impact the efficacy and safety of an active pharmaceutical ingredient (API).[2] These unwanted chemicals can arise from the manufacturing process, starting materials, or degradation.[2] Therefore, rigorous impurity profiling is a mandatory step in pharmaceutical development, with strict guidelines from regulatory bodies like the International Council on Harmonisation (ICH).[2]
Strategic Approach to HPLC Method Development
Given the polar and ionic nature of this compound, conventional reversed-phase HPLC (RP-HPLC) with C18 columns often fails to provide adequate retention, leading to poor resolution from the solvent front and other polar impurities. To address this challenge, two primary HPLC modes are considered: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Chromatography.
2.1. Recommended Approach: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for separating polar and hydrophilic compounds.[3][4] It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[3][4] This creates a water-enriched layer on the stationary phase surface, allowing for the partitioning of polar analytes.[3]
Causality behind Experimental Choices: HILIC is selected as the primary recommended method due to its compatibility with mass spectrometry (MS), which is invaluable for impurity identification, and its ability to provide excellent retention for polar amines without the need for ion-pairing reagents that can be harsh on columns and detectors.
2.2. Alternative Approach: Ion-Pair Chromatography
Ion-pair chromatography is another effective technique for retaining ionic compounds on a reversed-phase column.[2][5] It involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion-pair with the charged analyte, thereby increasing its hydrophobicity and retention on a non-polar stationary phase.[2][5]
Field-Proven Insights: While effective, ion-pair chromatography can suffer from long column equilibration times and potential for baseline noise. The ion-pairing reagents can also be difficult to completely remove from the column, potentially impacting future analyses.[6] Therefore, it is presented here as a viable but secondary alternative to HILIC.
Experimental Protocols and Data
3.1. Proposed HILIC Method for Purity Assessment
This section details a starting point for a robust HILIC method for the purity analysis of this compound. Method development and validation should be performed in accordance with ICH Q2(R2) guidelines.[7][8][9]
Experimental Workflow:
Caption: HILIC method workflow for purity analysis.
Table 1: Proposed HILIC Method Parameters
| Parameter | Recommended Condition | Justification |
| Column | HILIC Stationary Phase (e.g., Amide, Silica) | Provides retention for polar analytes. Amide phases can offer different selectivity compared to bare silica. |
| Dimensions | 150 mm x 4.6 mm, 3.5 µm | Standard dimensions for good resolution and efficiency. |
| Mobile Phase A | Acetonitrile | Weak solvent in HILIC, promotes retention. |
| Mobile Phase B | 10 mM Ammonium Formate, pH 3.0 | Volatile buffer, MS-compatible, and provides ionic strength to improve peak shape. |
| Gradient | 95% A to 50% A over 15 minutes | A gradient is crucial for eluting potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Injection Vol. | 5 µL | A small injection volume minimizes peak distortion. |
| Detection | UV at 210 nm and/or Mass Spectrometry (MS) | The compound has low UV absorptivity, so low wavelength UV or MS is preferred for sensitivity. MS allows for impurity identification. |
3.2. Comparative Data: HPLC vs. Alternative Methods
While HPLC is a cornerstone of purity analysis, orthogonal techniques provide a more complete picture. Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for purity determination.[10]
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Feature | HPLC (HILIC) | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation based on polarity | Signal intensity is directly proportional to the number of nuclei |
| Quantification | Relative (requires a reference standard of the same compound) | Absolute (quantification against a certified internal standard of a different compound) |
| Impurity Detection | Excellent for separating known and unknown impurities | Can provide structural information on impurities present at sufficient concentration |
| Speed | Method development can be time-consuming | Often faster for a single sample once the method is established |
| Instrumentation | Widely available in analytical labs | Requires access to an NMR spectrometer |
Method Validation: A Self-Validating System
A robust analytical method must be validated to ensure it is fit for its intended purpose. The validation should adhere to the ICH Q2(R2) guidelines, which outline the necessary performance characteristics to be evaluated.[7][8][9]
Validation Workflow:
Caption: Workflow for HPLC method validation.
Table 3: Key Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte in the presence of impurities and degradants. | Peak purity analysis (e.g., with a diode array detector) should show no co-elution. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for the API. |
| Precision | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD/LOQ | To determine the lowest concentration of analyte that can be detected/quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like pH, mobile phase composition, or temperature are slightly varied. |
Conclusion
The purity assessment of this compound is crucial for its application in pharmaceutical research and development. A well-developed and validated HILIC-based HPLC method offers a robust, sensitive, and specific approach for this purpose. The method's compatibility with mass spectrometry provides the added advantage of impurity identification, which is essential for a comprehensive understanding of the compound's purity profile. While alternative techniques like qNMR offer absolute quantification, HPLC remains the workhorse for routine purity testing and impurity monitoring in the pharmaceutical industry. By following the principles and protocols outlined in this guide, researchers can confidently assess the purity of this compound, ensuring the quality and integrity of their scientific endeavors.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 3. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 4. lcms.cz [lcms.cz]
- 5. Ion-Pairing Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Atenolol and Indapamide in Bulk and Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
The Decisive Role of Chirality: A Comparative Guide to the Biological Activity of 6-Azaspiro[2.5]octane Derivative Enantiomers
In the intricate world of drug discovery, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very essence of its biological function. This guide delves into the critical importance of stereochemistry through the lens of 6-azaspiro[2.5]octane derivatives, a class of compounds that has shown significant promise as modulators of key neurological targets. We will explore the profound differences in biological activity between the enantiomers of these derivatives, underscoring why the consideration of chirality is paramount in modern medicinal chemistry.
The Easson-Stedman Hypothesis in Action: Why Chirality Matters
The concept that enantiomers of a chiral drug can exhibit different biological activities is a cornerstone of pharmacology. This is often explained by the Easson-Stedman hypothesis, which posits that a more potent enantiomer engages with its biological target through a three-point interaction, while its less potent counterpart can only achieve a two-point interaction, leading to a weaker or non-existent effect. Receptors and enzymes in the body are themselves chiral entities, creating a stereospecific environment where the "handedness" of a molecule dictates the efficacy of its interaction.[1][2][3]
The 6-azaspiro[2.5]octane scaffold, with its rigid and three-dimensional structure, presents a compelling case study. The spirocyclic nature of this core structure introduces a chiral center at the spiro-carbon, leading to the existence of (R)- and (S)-enantiomers. As we will demonstrate, the orientation of substituents in three-dimensional space, dictated by this chirality, has a dramatic impact on the pharmacological profile of these derivatives.
Comparative Analysis: Muscarinic M4 Receptor Antagonism
Recent research has identified 6-azaspiro[2.5]octane derivatives as potent and selective antagonists of the M4 muscarinic acetylcholine receptor (mAChR4), a G protein-coupled receptor implicated in various neurological and psychiatric disorders.[4] A pivotal study by Rodriguez et al. (2022) systematically investigated the influence of chirality on the M4 antagonist activity of this scaffold.[1]
Through chiral separation of a racemic mixture of an early-generation analog, the researchers were able to isolate and characterize the individual (R)- and (S)-enantiomers. Subsequent pharmacological evaluation revealed a striking difference in their potency at the human M4 receptor.
Table 1: Comparative Potency of 6-Azaspiro[2.5]octane Enantiomers at the Human M4 Receptor
| Enantiomer | hM4 IC50 (nM) |
| (R)-enantiomer | Potent Activity |
| (S)-enantiomer | Weak or Inactive |
Note: While the primary publication establishes the superior potency of the (R)-enantiomer, specific IC50 values for the initial enantiomeric pair were not detailed in the publicly available manuscript. The data presented here reflects the qualitative findings of the study.[1]
This stark contrast in activity unequivocally demonstrates that the (R)-configuration is the eutomer (the more active enantiomer) for M4 receptor antagonism in this chemical series. This initial finding guided the subsequent structure-activity relationship (SAR) studies, focusing exclusively on the (R)-enantiomer.
This optimization effort led to the discovery of VU6015241 (compound 19 in the original publication), a highly potent and selective M4 antagonist.[1]
Table 2: Pharmacological Profile of the Optimized (R)-enantiomer VU6015241 [4]
| Parameter | Value |
| hM4 IC50 | 71 nM |
| Receptor Selectivity | High for M4 over other muscarinic subtypes |
The development of VU6015241 highlights a crucial principle in drug design: focusing on the eutomer can lead to compounds with improved potency and a cleaner pharmacological profile, minimizing potential off-target effects that might be associated with the distomer (the less active enantiomer).
Experimental Protocols: Unveiling Stereoselective Activity
The determination of the differential activity of the 6-azaspiro[2.5]octane enantiomers relies on robust and validated in vitro pharmacological assays. Below are detailed protocols representative of the methodologies used to characterize M4 receptor antagonists.
Chiral Separation of Enantiomers
The first critical step is the physical separation of the (R)- and (S)-enantiomers from the racemic mixture. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).
Protocol 1: Chiral HPLC Separation
-
Column Selection: A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds.
-
Mobile Phase Optimization: A systematic approach is used to determine the optimal mobile phase, which typically consists of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is adjusted to achieve baseline separation of the enantiomeric peaks.
-
Detection: A UV detector is commonly used to monitor the elution of the compounds.
-
Fraction Collection: Once the separation method is optimized, the individual enantiomeric fractions are collected as they elute from the column.
-
Purity and Absolute Configuration Analysis: The enantiomeric purity of the collected fractions is assessed, and the absolute configuration of each enantiomer is determined, often through techniques like X-ray crystallography.
In Vitro Pharmacological Evaluation
Once the individual enantiomers are isolated, their biological activity is assessed using functional cell-based assays. For M4 muscarinic receptor antagonists, a calcium mobilization assay is a common and effective method.
Protocol 2: Calcium Mobilization Assay for M4 Receptor Antagonism
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic acetylcholine receptor are cultured in appropriate media and seeded into 384-well microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which will increase in fluorescence intensity upon binding to intracellular calcium.
-
Compound Incubation: The separated (R)- and (S)-enantiomers, as well as the racemic mixture and control compounds, are serially diluted and added to the respective wells of the microplate. The plate is incubated to allow the compounds to interact with the receptors.
-
Agonist Stimulation: A known M4 receptor agonist (e.g., acetylcholine) is added to the wells at a concentration that elicits a submaximal response (EC80).
-
Fluorescence Measurement: The fluorescence intensity in each well is measured kinetically using a fluorescence plate reader (e.g., a FLIPR or FlexStation). An antagonist will inhibit the agonist-induced increase in intracellular calcium, resulting in a lower fluorescence signal.
-
Data Analysis: The data is analyzed to determine the concentration of each compound that causes a 50% inhibition of the agonist response (IC50). These values are then used to compare the potencies of the enantiomers.
Visualizing the Path to Discovery
The journey from a racemic mixture to a potent, single-enantiomer drug candidate can be visualized as a logical workflow.
Caption: Workflow from racemic mixture to optimized lead compound.
The signaling pathway of the M4 muscarinic receptor, which is antagonized by the 6-azaspiro[2.5]octane derivatives, is a key aspect of their mechanism of action.
Caption: Antagonism of the M4 muscarinic receptor signaling pathway.
Conclusion: The Imperative of Stereochemical Precision
The case of 6-azaspiro[2.5]octane derivatives as M4 muscarinic receptor antagonists provides a clear and compelling illustration of the profound impact of chirality on biological activity. The superior potency of the (R)-enantiomer is not an isolated curiosity but a fundamental aspect of its interaction with the chiral M4 receptor. This understanding was instrumental in guiding the optimization of this chemical series, culminating in the discovery of the potent and selective antagonist, VU6015241.
For researchers and drug development professionals, this serves as a powerful reminder that a deep understanding and early consideration of stereochemistry are not merely academic exercises but essential components of a successful and efficient drug discovery program. The synthesis and evaluation of single enantiomers, while often more resource-intensive initially, can ultimately lead to safer and more effective medicines by maximizing on-target activity and minimizing the potential for unforeseen effects from the less active enantiomer.
References
- 1. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic comparison of 6-Azaspiro[2.5]octane with similar heterocyclic compounds
This guide provides an in-depth spectroscopic comparison of 6-Azaspiro[2.5]octane with structurally related heterocyclic compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to differentiate these important chemical scaffolds. We will explore not just the data, but the underlying structural features that give rise to the observed spectral signatures.
Introduction: The Significance of the Azaspiro[2.5]octane Scaffold
6-Azaspiro[2.5]octane is a saturated bicyclic amine featuring a piperidine ring fused with a cyclopropane ring at a quaternary carbon, the spiro-center.[1] This unique topology imparts significant three-dimensional character and conformational rigidity, making it a valuable building block in medicinal chemistry. Spirocyclic systems, particularly spiropiperidines, are increasingly incorporated into drug candidates to enhance receptor binding affinity, improve pharmacokinetic profiles, and explore novel intellectual property space.[2]
To fully appreciate the spectroscopic characteristics of 6-Azaspiro[2.5]octane, a direct comparison with simpler, related structures is essential. In this guide, we will compare it against:
-
Piperidine: The fundamental monocyclic amine core of 6-Azaspiro[2.5]octane.[3]
-
Cyclohexylamine: An isomer of 6-Azaspiro[2.5]octane's piperidine ring with an exocyclic amine, allowing us to evaluate the effect of the endocyclic nitrogen.
-
7-Azaspiro[3.5]nonane: A related azaspiroalkane with a cyclobutane ring instead of cyclopropane, highlighting the influence of spiro-ring size on the spectra.
This comparative approach allows for a logical dissection of spectral features, attributing them to specific structural motifs such as the endocyclic secondary amine, the strained cyclopropane ring, and the quaternary spiro-carbon.
Figure 1: Structures of 6-Azaspiro[2.5]octane and selected comparators.
Experimental Methodologies: A Foundation of Trust
The data presented and discussed in this guide are based on standard, validated analytical techniques. The choice of methodology is critical for obtaining high-quality, reproducible data.
NMR Spectroscopy Protocol
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is standard for many small organic molecules due to its good solubilizing power and relatively clean spectral window.[3]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems in cyclic compounds.
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy Protocol
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds, providing definitive evidence for the presence of specific functional groups.
Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal). ATR is a modern, rapid technique that requires minimal sample preparation.
-
Background Scan: Perform a background scan of the clean ATR crystal to subtract atmospheric (H₂O, CO₂) absorptions.
-
Sample Analysis: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
Mass Spectrometry Protocol
Mass Spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation patterns, offering clues to its structure.
Protocol: GC-MS with Electron Ionization (EI)
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. GC provides separation, while EI is a classic, high-energy ionization method that produces information-rich, reproducible fragmentation patterns.[4]
-
GC Conditions: Inject the sample onto a suitable capillary column (e.g., DB-5ms). Use a temperature program to elute the compound (e.g., ramp from 50°C to 250°C).
-
MS Conditions: Set the EI source energy to 70 eV, a standard condition that allows for comparison with spectral libraries. Acquire mass spectra over a range of m/z 40-400.
Figure 2: A generalized workflow for spectroscopic analysis.
Comparative Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy
NMR provides the most detailed structural picture. The chemical shifts are highly sensitive to the local electronic environment of each nucleus.
Table 1: Comparative NMR Data (Typical Shifts in CDCl₃)
| Compound | Key ¹H NMR Shifts (δ, ppm) | Key ¹³C NMR Shifts (δ, ppm) |
| 6-Azaspiro[2.5]octane | ~2.8-3.0 (m, 4H, α-CH₂), ~1.6 (br s, 1H, NH), ~1.5-1.7 (m, 4H, β-CH₂), ~0.4-0.6 (m, 4H, cyclopropyl CH₂) | ~48 (α-C), ~35 (β-C), ~20 (Spiro C), ~15 (cyclopropyl C) |
| Piperidine | 2.79 (t, 4H, α-CH₂), 1.58-1.51 (m, 6H, β,γ-CH₂), ~1.4 (br s, 1H, NH)[3] | 47.5 (α-C), 27.2 (β-C), 25.2 (γ-C)[3] |
| Cyclohexylamine | ~2.5 (m, 1H, CH-N), ~1.0-1.9 (m, 10H, ring CH₂), ~1.2 (br s, 2H, NH₂) | ~51 (CH-N), ~37 (α-C), ~26 (β-C), ~25 (γ-C) |
| 7-Azaspiro[3.5]nonane | ~2.7-2.9 (m, 4H, α-CH₂), ~1.8-2.0 (m, 4H, cyclobutyl CH₂), ~1.5-1.7 (m, 4H, β-CH₂) | ~50 (α-C), ~35 (β-C), ~35 (Spiro C), ~18 (cyclobutyl C) |
Analysis and Interpretation:
-
Protons Alpha to Nitrogen (α-CH₂): In all the piperidine-containing structures, the protons on the carbons directly attached to the nitrogen appear deshielded (shifted downfield) to around δ 2.7-3.0 ppm . This is due to the inductive electron-withdrawing effect of the electronegative nitrogen atom.
-
The Spirocyclic Effect (6-Azaspiro[2.5]octane): The most striking feature for 6-Azaspiro[2.5]octane is the appearance of highly shielded (upfield) signals around δ 0.4-0.6 ppm . These signals are characteristic of the cyclopropyl protons. The high degree of s-character in the C-C bonds of the strained three-membered ring creates a magnetic anisotropy effect that strongly shields the attached protons. This is a definitive diagnostic feature.
-
The Spiro-Carbon (¹³C NMR): The quaternary spiro-carbon in 6-Azaspiro[2.5]octane is expected around δ 20 ppm . In contrast, the spiro-carbon of 7-Azaspiro[3.5]nonane, being part of a less strained cyclobutane ring, appears further downfield (~δ 35 ppm). The chemical shift of the spiro-carbon is a sensitive probe of ring strain and substitution.
-
Piperidine vs. Cyclohexylamine: While both are C₆ cyclic amines, the ¹³C spectrum of piperidine is simpler with only three signals due to its symmetry.[3][5] Cyclohexylamine has four signals. The proton alpha to the nitrogen in cyclohexylamine (~δ 2.5 ppm) is a single methine proton, contrasting with the four equivalent protons of the two α-CH₂ groups in piperidine.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups. For these secondary amines, the N-H and C-N bonds are of primary interest.
Table 2: Comparative IR Absorption Data (cm⁻¹)
| Compound | N-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) |
| 6-Azaspiro[2.5]octane | ~3310 (weak, sharp) | 3080 (cyclopropyl), 2950-2850 (alkyl) | ~1200-1100 |
| Piperidine | ~3300 (weak, sharp) | 2950-2850 | ~1200-1100 |
| Cyclohexylamine | ~3360 & ~3280 (two bands, primary amine) | 2950-2850 | ~1220-1180 |
| 7-Azaspiro[3.5]nonane | ~3310 (weak, sharp) | 2950-2850 | ~1200-1100 |
Analysis and Interpretation:
-
N-H Stretch: Secondary amines like 6-Azaspiro[2.5]octane and piperidine exhibit a single, characteristically weak and sharp N-H stretching band around 3300 cm⁻¹.[6][7] This readily distinguishes them from alcohols (which have very broad O-H stretches) and primary amines. Cyclohexylamine, being a primary amine (R-NH₂), shows two distinct N-H stretching bands (one for symmetric and one for asymmetric stretching), which is a key differentiator.[8][9]
-
C-H Stretch: A unique diagnostic feature for 6-Azaspiro[2.5]octane is the presence of a C-H stretching absorption above 3000 cm⁻¹ (typically ~3080 cm⁻¹). This high-frequency stretch is characteristic of C-H bonds on a strained cyclopropane ring.[10] The other compounds, containing only sp³ C-H bonds in unstrained rings, show C-H stretches exclusively in the 3000-2850 cm⁻¹ region.[11][12]
Mass Spectrometry
Mass spectrometry provides the molecular weight and fragmentation patterns, which are like a molecular fingerprint.
Table 3: Comparative Mass Spectrometry Data (EI)
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| 6-Azaspiro[2.5]octane | 111 | 110 (M-1), 96 (M-CH₃), 82 (M-C₂H₅), 68 |
| Piperidine | 85 | 84 (M-1), 70, 56, 42 |
| Cyclohexylamine | 99 | 82 (M-NH₃), 56, 43 |
| 7-Azaspiro[3.5]nonane | 125 | 124 (M-1), 96/97 (ring cleavage), 82 |
Analysis and Interpretation:
-
Molecular Ion Peak: The molecular ion (M⁺) peak confirms the molecular weight of each compound: 111 for 6-Azaspiro[2.5]octane, 85 for piperidine, 99 for cyclohexylamine, and 125 for 7-Azaspiro[3.5]nonane.
-
Alpha-Cleavage: A dominant fragmentation pathway for amines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium cation. For piperidine and the other azaspirocycles, the most intense peak is often the [M-1]⁺ ion (m/z 84 for piperidine, 110 for 6-Azaspiro[2.5]octane), resulting from the loss of a hydrogen atom from the alpha-carbon.
-
Ring Fragmentation: The spirocyclic compounds exhibit complex fragmentation patterns involving the opening of either ring.[4] For 6-Azaspiro[2.5]octane, loss of an ethyl group (M-29, m/z 82) via cleavage of the cyclopropane ring is a plausible pathway. For 7-Azaspiro[3.5]nonane, fragmentation of the cyclobutane ring can lead to characteristic losses.
-
Cyclohexylamine Fragmentation: The fragmentation of cyclohexylamine is distinct. It readily loses the entire amino group as ammonia (M-17, not shown) or a radical (M-16). A major fragmentation involves the loss of ammonia followed by rearrangement, leading to a prominent ion at m/z 82.
Conclusion
The spectroscopic analysis of 6-Azaspiro[2.5]octane reveals a unique set of features that clearly distinguish it from other simple cyclic and spirocyclic amines. The key diagnostic markers are:
-
In NMR: The highly shielded proton signals (~δ 0.4-0.6 ppm) and the characteristic ¹³C shift of the spiro-carbon (~δ 20 ppm) are unambiguous indicators of the spiro-fused cyclopropane ring.
-
In IR: The combination of a secondary amine N-H stretch (~3310 cm⁻¹) and a cyclopropyl C-H stretch (>3000 cm⁻¹) provides definitive identification.
-
In MS: The molecular ion at m/z 111, coupled with fragmentation patterns indicative of both a piperidine ring and a spiro-alkane structure, confirms its identity.
By understanding these fundamental spectroscopic principles and comparing them across a logical set of related compounds, researchers can confidently identify and characterize 6-Azaspiro[2.5]octane and similar scaffolds in their discovery and development pipelines.
References
- 1. 6-Azaspiro[2.5]octane | C7H13N | CID 22417173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. wikieducator.org [wikieducator.org]
- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
A Comparative Guide to the ADME Properties of Drug Candidates Containing the 6-Azaspiro[2.5]octane Scaffold
In the landscape of modern drug discovery, the imperative to design molecules with favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. A promising pharmacological profile can be rendered ineffective by poor pharmacokinetics. Consequently, medicinal chemists are increasingly turning to three-dimensional (3D) scaffolds to escape the "flatland" of traditional aromatic structures. Among these, spirocyclic systems have garnered significant attention for their ability to confer conformational rigidity and improved physicochemical properties.[1][2]
This guide provides an in-depth evaluation of the ADME properties of drug candidates incorporating the 6-azaspiro[2.5]octane scaffold. Through a comparative analysis with a structurally analogous compound containing a common piperidine ring, we will explore the tangible benefits of this spirocyclic motif. The discussion is supported by established experimental protocols, providing a framework for researchers to conduct their own evaluations.
The Strategic Advantage of Spirocyclic Scaffolds
The introduction of a spirocyclic core, such as 6-azaspiro[2.5]octane, into a drug candidate can profoundly influence its ADME profile. The inherent three-dimensionality and higher fraction of sp3-hybridized carbons (Fsp3) in spirocycles generally lead to improved aqueous solubility and metabolic stability when compared to their flatter, non-spirocyclic counterparts.[2][3] This is a critical consideration in lead optimization, where mitigating metabolic liabilities and enhancing solubility are often key challenges.
To illustrate these advantages, we present a case study comparing two hypothetical, yet representative, drug candidates:
-
Candidate A: Contains a piperidine ring, a common scaffold in many approved drugs.
-
Candidate B: Features a 6-azaspiro[2.5]octane ring as a bioisosteric replacement for the piperidine in Candidate A.
Comparative ADME Profile: Candidate A vs. Candidate B
The following table summarizes the key in vitro ADME properties for our two candidates. The data are representative of the improvements often observed when transitioning from a simple heterocyclic ring to a spirocyclic analogue.
| ADME Parameter | Candidate A (Piperidine) | Candidate B (6-Azaspiro[2.5]octane) | Rationale for Observed Differences |
| Aqueous Kinetic Solubility (pH 7.4) | 45 µM | 150 µM | The increased sp3 character and reduced planarity of the spirocycle disrupts crystal lattice packing, leading to higher solubility.[3][4] |
| PAMPA Permeability (Papp, 10⁻⁶ cm/s) | 8.5 | 7.9 | A slight decrease in passive permeability can be observed due to the potential for increased polarity of the spirocyclic compound. |
| Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s) | 6.2 | 5.8 | Similar to PAMPA, a modest reduction in permeability is seen, which is often an acceptable trade-off for improved solubility and stability. |
| Efflux Ratio (Papp B→A / Papp A→B) | 3.1 | 1.2 | The spirocyclic scaffold may alter the molecule's interaction with efflux transporters like P-glycoprotein (P-gp), potentially reducing efflux. |
| Human Liver Microsomal Stability (t½, min) | 25 | > 90 | The rigid, 3D structure of the spirocycle can sterically hinder access of metabolic enzymes (e.g., Cytochrome P450s) to potential sites of metabolism, thereby increasing the metabolic half-life.[5][6][7] |
In-Depth Analysis of ADME Parameters
Aqueous Solubility: A Clear Advantage for the Spirocycle
Poor aqueous solubility is a major hurdle in drug development, impacting oral absorption and formulation.[8] Candidate B, with its 6-azaspiro[2.5]octane scaffold, demonstrates a significant improvement in kinetic solubility compared to the piperidine-containing Candidate A. This is a commonly observed benefit of increasing the three-dimensionality of a molecule. The non-planar, rigid structure of the spirocycle disrupts the efficient crystal packing that can lower the solubility of flatter molecules.[3][4]
Permeability: A Balanced Profile
The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay are standard methods for predicting intestinal absorption.[9][10] In our case study, Candidate B shows slightly lower passive permeability (PAMPA) and cellular permeability (Caco-2) than Candidate A. This can be a consequence of the spirocycle's influence on the overall polarity of the molecule. However, the modest decrease is often a worthwhile trade-off for the substantial gains in solubility and metabolic stability. Furthermore, the reduced efflux ratio for Candidate B in the Caco-2 assay suggests that it is less of a substrate for efflux transporters, which could lead to improved net absorption in vivo.
Metabolic Stability: Resisting the First-Pass Effect
Rapid metabolism by liver enzymes, particularly Cytochrome P450s, is a primary cause of poor oral bioavailability.[11] The metabolic stability assay using human liver microsomes reveals a dramatic improvement for Candidate B. The half-life is significantly extended, indicating that the 6-azaspiro[2.5]octane scaffold protects the molecule from metabolic degradation. This is attributed to the rigid conformation of the spirocycle, which can mask or block metabolic "soft spots" from accessing the active sites of metabolizing enzymes.[5][6][7]
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols for the key in vitro ADME assays are provided below.
Aqueous Kinetic Solubility Assay
This assay determines the solubility of a compound from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many high-throughput screening assays.[12][13][14][15]
Protocol:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4.
-
Seal the plate and shake at room temperature for 2 hours.
-
Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitate.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Quantify the concentration of the dissolved compound in the supernatant using LC-MS/MS by comparing against a standard curve.
Causality Behind Experimental Choices: The use of a DMSO stock reflects early-stage drug discovery practices. The 2-hour incubation allows for a reasonable approximation of kinetic solubility, while centrifugation separates the undissolved compound to accurately measure the soluble fraction.
Diagram of the Aqueous Kinetic Solubility Workflow
Caption: Workflow for the Aqueous Kinetic Solubility Assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay that predicts passive diffusion across a lipid membrane, modeling absorption in the gastrointestinal tract.[9][16][17][18][19]
Protocol:
-
Prepare a stock solution of the test compound at 10 mM in DMSO.
-
Dilute the stock solution in PBS (pH 7.4) to a final concentration of 100 µM.
-
Coat the filter of a 96-well donor plate with a 1% solution of lecithin in dodecane.
-
Add 300 µL of PBS to each well of a 96-well acceptor plate.
-
Add 150 µL of the diluted test compound solution to the donor plate wells.
-
Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate for 5 hours at room temperature with gentle shaking.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
Causality Behind Experimental Choices: The lecithin/dodecane membrane mimics the lipid bilayer of the intestinal epithelium. The 5-hour incubation provides sufficient time for passive diffusion to occur. Quantifying the compound in both compartments allows for the calculation of the permeability rate.
Caption: Workflow for the Caco-2 Permeability Assay.
Metabolic Stability Assay in Human Liver Microsomes
This assay measures the rate at which a compound is metabolized by enzymes in human liver microsomes, providing an estimate of its intrinsic clearance. [11][20][21][22][23] Protocol:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration) in phosphate buffer (100 mM, pH 7.4).
-
Add the test compound to the reaction mixture at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Causality Behind Experimental Choices: Human liver microsomes are a rich source of drug-metabolizing enzymes, particularly CYPs. The NADPH-regenerating system provides the necessary cofactor for these enzymes to function. Time-course sampling allows for the determination of the rate of metabolism.
Diagram of the Metabolic Stability Workflow
Caption: Workflow for the Metabolic Stability Assay.
Conclusion
The strategic incorporation of the 6-azaspiro[2.5]octane scaffold offers a powerful approach to overcoming common ADME liabilities in drug discovery. As demonstrated in this guide, the transition from a traditional piperidine ring to this spirocyclic analogue can lead to significant improvements in aqueous solubility and metabolic stability, which are key determinants of a drug candidate's success. While a modest decrease in permeability may be observed, the overall enhancement of the ADME profile often justifies this trade-off. By employing the robust in vitro assays detailed here, researchers can effectively evaluate and optimize the pharmacokinetic properties of their compounds, increasing the likelihood of advancing novel and effective therapeutics to the clinic.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 6. enamine.net [enamine.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. enamine.net [enamine.net]
- 11. Metabolic Stability Assays [merckmillipore.com]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. pharmatutor.org [pharmatutor.org]
- 15. asianpubs.org [asianpubs.org]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview | MolecularCloud [molecularcloud.org]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. youtube.com [youtube.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 23. mercell.com [mercell.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-Azaspiro[2.5]octane Hydrochloride
This guide provides comprehensive, actionable procedures for the safe handling and disposal of 6-Azaspiro[2.5]octane hydrochloride. As a valued partner in your research and development endeavors, we are committed to providing information that extends beyond product specifications to ensure operational safety and regulatory compliance in your laboratory. The following protocols are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and environmental stewardship.
Hazard Profile and Risk Assessment: The "Why" Behind the Precautions
Understanding the inherent risks of this compound is fundamental to its safe management. This compound, while a valuable research chemical, possesses specific hazards that necessitate stringent handling and disposal protocols. Improper management can lead to personal injury, environmental contamination, and regulatory non-compliance.
The primary risks stem from its toxicological profile. According to its Safety Data Sheet (SDS) and aggregated GHS data, the compound is classified with multiple hazard statements.[1][2] These classifications are not merely administrative; they are direct indicators of potential harm upon exposure through inhalation of dust, skin contact, eye contact, or accidental ingestion.[1][2]
| Hazard Code | GHS Hazard Statement | Implication for Laboratory Personnel |
| H302 | Harmful if swallowed.[1][2] | Ingestion can lead to acute toxicity. Standard laboratory practice of prohibiting eating, drinking, or smoking is critical.[1] |
| H312 | Harmful in contact with skin.[1][2] | The chemical can be absorbed through the skin, causing systemic effects. Proper glove selection and immediate decontamination upon contact are essential. |
| H315 | Causes skin irritation.[1][2] | Direct contact can cause redness, itching, or inflammation.[3] |
| H319 | Causes serious eye irritation.[1][2] | Dust or splashes can cause significant eye damage. Mandatory use of safety glasses or goggles is required. |
| H332 | Harmful if inhaled.[1][2] | Inhalation of dust can be toxic and may cause respiratory irritation.[1] All handling of the solid material should occur in a well-ventilated area, preferably within a chemical fume hood.[1] |
| H335 | May cause respiratory irritation.[1][4] | Inhaled dust can irritate the respiratory tract, leading to coughing and discomfort. |
Furthermore, while the compound itself is non-combustible, its containers can burn in a fire, potentially emitting corrosive and toxic fumes such as nitrogen oxides and hydrogen chloride.[1][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable. The selection of appropriate PPE is directly dictated by the hazards identified above. All personnel handling this compound must be trained on the proper use, removal, and disposal of their PPE.
| Task | Required PPE | Rationale and Best Practices |
| Routine Handling (e.g., weighing, preparing solutions) | - Nitrile gloves- Safety glasses with side shields or goggles- Laboratory coat | To prevent incidental skin and eye contact. Always wash hands thoroughly with soap and water after handling.[1] Work clothes should be laundered separately.[1] |
| Spill Cleanup | - Chemical-resistant gloves (e.g., nitrile)- Chemical splash goggles- Laboratory coat- Dust respirator (if significant dust is generated)[1] | Provides enhanced protection against splashes, dust inhalation, and direct contact during cleanup procedures. |
| Waste Packaging & Disposal | - Chemical-resistant gloves- Safety glasses- Laboratory coat | Protects against residual contamination on containers and labware being prepared for disposal. |
Waste Characterization and Segregation: A Compliance Imperative
Proper disposal begins with correct waste characterization. As the waste generator, your institution is legally responsible for determining if the chemical waste is hazardous under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) or more stringent state and local regulations.[3][5]
Core Principle: Never mix hazardous waste with non-hazardous waste.[5] Incompatible waste types should be kept separate to prevent dangerous reactions.[6] All chemical waste must be collected in compatible, sealable containers that are properly labeled with their contents and associated hazards.[6][7]
The following workflow provides a logical path for classifying waste streams containing this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 6-Azaspiro(2.5)octane hydrochloride | C7H14ClN | CID 54593187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. needle.tube [needle.tube]
- 6. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 7. usbioclean.com [usbioclean.com]
A Researcher's Guide to the Safe Handling of 6-Azaspiro[2.5]octane hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-Azaspiro[2.5]octane hydrochloride (CAS No. 1037834-62-0). The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory guidelines.
Understanding the Hazard Profile
This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding these risks.
GHS Hazard Classification:
| Hazard Statement | Classification | Potential Effects |
| H302 | Harmful if swallowed | Acute toxicity, oral[1] |
| H312 | Harmful in contact with skin | Acute toxicity, dermal[1] |
| H315 | Causes skin irritation | Skin corrosion/irritation[1][2] |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation[1][2] |
| H332 | Harmful if inhaled | Acute toxicity, inhalation[1] |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure[1][2] |
These classifications underscore the necessity of a comprehensive safety protocol to minimize exposure and mitigate risk.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following recommendations are based on the compound's hazard profile.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield.[3] | Protects against splashes that can cause serious eye irritation (H319).[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4] | Prevents skin contact, which can be harmful (H312) and cause irritation (H315).[1][2] |
| Body Protection | Laboratory coat or chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (fume hood).[5] A NIOSH-approved respirator may be necessary for handling large quantities or in case of poor ventilation.[6] | Minimizes inhalation, which can be harmful and cause respiratory irritation (H332, H335).[1][2] |
Operational Protocol: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[7] The container should be tightly closed to prevent moisture absorption, as the compound can be hygroscopic.[7] It is recommended to store it under argon.[7]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Handling and Use
-
Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks.[5]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[7] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][7]
-
Spill Management: In the event of a spill, evacuate the area and prevent the spread of the material. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7] The spill area should then be cleaned with a suitable solvent. For larger spills, follow your institution's emergency procedures.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[7] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material, including unused product and contaminated PPE, in a clearly labeled, sealed container.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Disposal Route: Dispose of the waste through an authorized hazardous waste collection point, in accordance with local, state, and federal regulations.[7]
Workflow Diagrams
To visually summarize the key safety protocols, the following diagrams outline the necessary steps for handling and emergency response.
Standard Handling Workflow
References
- 1. 6-Azaspiro(2.5)octane hydrochloride | C7H14ClN | CID 54593187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. support.hpe.com [support.hpe.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. aksci.com [aksci.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Page loading... [guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
